3,5-Dimethoxyphenethylamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSFEDDRTVLPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185912 | |
| Record name | 3,5-Dimethoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-28-3 | |
| Record name | 3,5-Dimethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHOXYPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WL58YTU6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,5-Dimethoxyphenethylamine chemical properties and structure
An In-depth Technical Guide to 3,5-Dimethoxyphenethylamine: Structure, Properties, and Synthetic Considerations
Introduction
This compound (3,5-DMPEA), also known as 4-desmethoxymescaline, is a phenethylamine alkaloid found naturally in the cactus Pelecyphora aselliformis.[1] While its direct pharmacological effects in humans remain largely uncharacterized, its true significance in the fields of medicinal chemistry and pharmacology lies in its core structure.[1] It serves as the parent compound for a class of psychoactive substances known as "scalines," which are 4-substituted analogues of mescaline.[1][2] This guide provides a comprehensive technical overview of 3,5-DMPEA, focusing on its chemical properties, structure, synthesis, and its pivotal role as a foundational scaffold for structure-activity relationship (SAR) studies targeting serotonergic systems.
Chemical Structure and Physicochemical Properties
3,5-DMPEA is a primary amine belonging to the phenethylamine class. The structure consists of a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and an ethylamine chain at the 1 position. This substitution pattern distinguishes it from its more widely studied isomers, such as 3,4-DMPEA (homoveratrylamine) and 2,5-DMPEA (2C-H).[3][4]
Molecular Structure
The chemical structure of this compound is illustrated below.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
A summary of the key identifiers and physical properties for 3,5-DMPEA is provided in Table 1. These data are essential for laboratory handling, analytical method development, and computational modeling.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(3,5-dimethoxyphenyl)ethanamine | [5] |
| Synonyms | 3,5-DMPEA, 4-Desmethoxymescaline | [1] |
| CAS Number | 3213-28-3 | [5][6] |
| Molecular Formula | C₁₀H₁₅NO₂ | [5][7] |
| Molecular Weight | 181.23 g/mol | [5][6] |
| Boiling Point | 178-180 °C at 19 mmHg | [6] |
| Density | >1.041 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.5100 | [6] |
| logP (Octanol/Water) | 1.205 (Calculated) | [8] |
| Water Solubility (logS) | -1.95 (Calculated, mol/L) | [8] |
| SMILES | COc1cc(CCN)cc(OC)c1 | [6] |
| InChIKey | ZHSFEDDRTVLPHH-UHFFFAOYSA-N |[5][6] |
Thermodynamic Properties
Calculated thermodynamic data provide insight into the molecule's stability and behavior under various conditions.
Table 2: Calculated Thermodynamic Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Enthalpy of Formation (Gas, ΔfH°gas) | -266.79 | kJ/mol | [8] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -17.08 | kJ/mol | [8] |
| Enthalpy of Fusion (ΔfusH°) | 22.49 | kJ/mol | [8] |
| Enthalpy of Vaporization (ΔvapH°) | 56.92 | kJ/mol |[8] |
Synthesis and Purification
The synthesis of 3,5-DMPEA is not as commonly documented as that of its isomers. However, a robust synthetic route can be designed based on established phenethylamine synthesis protocols, typically involving the reduction of a nitrile or a nitrostyrene intermediate. A logical and efficient pathway proceeds via the corresponding phenylacetonitrile.
Synthetic Workflow Overview
The synthesis can be conceptualized as a two-stage process starting from a commercially available precursor, 3,5-dimethoxybenzyl bromide. The first stage involves a nucleophilic substitution to form the key intermediate, 3,5-dimethoxyphenylacetonitrile. The second stage is the reduction of the nitrile group to the primary amine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol describes a representative method for the laboratory-scale synthesis of 3,5-DMPEA.
PART A: Synthesis of 3,5-Dimethoxyphenylacetonitrile (Intermediate) [9][10]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere (N₂ or Argon), add 3,5-dimethoxybenzyl bromide (1.0 eq) and a suitable solvent such as acetonitrile or acetone.
-
Cyanation: Add sodium cyanide (NaCN, ~1.2 eq) or trimethylsilyl cyanide (TMSCN, ~1.5 eq) to the solution.[9][10] If using TMSCN, a fluoride source like tetrabutylammonium fluoride (TBAF) may be required to catalyze the reaction.[9]
-
Rationale: The cyanide anion (CN⁻) is a potent nucleophile that displaces the bromide leaving group in an SN2 reaction to form the C-C bond, extending the carbon chain by one.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If using an aqueous-miscible solvent, pour the mixture into ice-water to precipitate the product.[9] If using an immiscible solvent, perform a standard aqueous work-up. Filter the crude solid product.
-
Purification: Recrystallize the crude 3,5-dimethoxyphenylacetonitrile from a suitable solvent system (e.g., methanol/water) to yield a purified solid. The melting point of this intermediate is reported as 54-57 °C.[10]
PART B: Reduction to this compound
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄, ~2.0 eq), in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Nitrile: Dissolve the purified 3,5-dimethoxyphenylacetonitrile from Part A in a minimal amount of anhydrous ether and add it dropwise to the LiAlH₄ suspension.
-
Rationale: LiAlH₄ is a strong, non-selective reducing agent that provides a source of hydride ions (H⁻) to reduce the carbon-nitrogen triple bond of the nitrile to a primary amine. This is a standard and high-yielding method for this transformation.
-
-
Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently reflux to ensure the reaction goes to completion (monitor by TLC).
-
Quenching (Fieser work-up): Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and forming a granular, filterable aluminum salt precipitate.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter off the inorganic salts and wash them thoroughly with ether.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude oil can be purified by vacuum distillation to yield this compound.[6]
Analytical Characterization
Unambiguous identification and purity assessment of 3,5-DMPEA require a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show distinct signals for the aromatic protons, the two methoxy groups (a singlet integrating to 6H), and the two methylene groups of the ethylamine side chain (two triplets).
-
¹³C NMR data has been reported, with spectra typically run in CDCl₃.[11] Key signals would include those for the two equivalent methoxy carbons, the four unique aromatic carbons, and the two aliphatic carbons of the side chain.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI) mass spectra are available in databases like NIST.[7] The molecular ion peak (M⁺) would be observed at m/z 181. A prominent fragment is often seen at m/z 152, corresponding to the benzylic cation formed by the loss of the CH₂NH₂ group.
-
LC-MS analysis would show a protonated molecular ion [M+H]⁺ at m/z 182.117 in the positive ion mode.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching bands for the primary amine group (~3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and strong C-O stretching for the methoxy ethers (~1050-1250 cm⁻¹).[7]
Biological and Pharmacological Context
While 3,5-DMPEA itself is considered biologically inactive or of unknown effect, it is a critical tool for understanding the SAR of psychedelic phenethylamines.[1] Its structure provides a template for systematic modification, particularly at the 4-position of the phenyl ring.
Relationship to Mescaline and the "Scalines"
Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic agent. 3,5-DMPEA is its 4-desmethoxy analogue. The "scaline" series of compounds are built upon the 3,5-DMPEA scaffold by adding various alkoxy groups at the 4-position.[2][12] This relationship is fundamental to their pharmacology.
Caption: Structural relationship of 3,5-DMPEA to Mescaline and Scalines.
Structure-Activity Relationships (SAR)
Research into mescaline analogues has demonstrated that the substitution pattern on the phenethylamine ring is a critical determinant of psychedelic activity, which is primarily mediated by agonist activity at the serotonin 5-HT₂A receptor.[12][13][14]
-
The 3,5-Dimethoxy Pattern: This pattern is a key feature of many potent compounds.
-
The 4-Position Substituent: The nature of the group at the 4-position dramatically modulates potency and duration of action. For example, allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) and methallylescaline (4-methylallyloxy-3,5-dimethoxyphenethylamine) are significantly more potent than mescaline itself.[14][15]
-
Role of 3,5-DMPEA: As the unsubstituted parent compound (effectively having a hydrogen at the 4-position), 3,5-DMPEA serves as an essential negative control in SAR studies. Its lack of significant activity highlights the necessity of the 4-position substituent for potent 5-HT₂A agonism within this chemical series.
Safety and Handling
This compound is classified as a corrosive substance and must be handled with appropriate care in a laboratory setting.
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS05 (Corrosion) | [5][6] |
| Signal Word | Danger | [5][6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][6] |
| H318: Causes serious eye damage. | [5] | |
| Precautionary Codes | P280, P303+P361+P353, P305+P351+P338, P310 | [6] |
| Storage Class | 8A - Combustible corrosive hazardous materials |[6] |
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Scaline - Wikipedia [en.wikipedia.org]
- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. 2,5-Dimethoxyphenethylamine hydrochloride CAS#: 3166-74-3 [m.chemicalbook.com]
- 5. This compound | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-二甲氧基苯乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound (CAS 3213-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 3,5-DIMETHOXYPHENYLACETONITRILE | 13388-75-5 [chemicalbook.com]
- 10. 3,5-DIMETHOXYPHENYLACETONITRILE CAS#: 13388-75-5 [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allylescaline - Wikipedia [en.wikipedia.org]
- 15. Methallylescaline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3,5-Dimethoxyphenethylamine
Introduction
3,5-Dimethoxyphenethylamine (3,5-DMPEA), a fascinating molecule within the phenethylamine class, holds a unique position in the landscape of neuropharmacological research. Structurally, it is a positional isomer of the more extensively studied 2,5-dimethoxyphenethylamine and a close analog of the classic psychedelic, mescaline (3,4,5-trimethoxyphenethylamine). This guide provides a comprehensive technical overview of 3,5-DMPEA, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, physicochemical characteristics, pharmacological profile, and analytical methodologies, offering a foundational understanding for its application in scientific inquiry.
Chemical Identity and Physicochemical Properties
Proper identification and characterization are paramount in scientific research. The fundamental identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(3,5-dimethoxyphenyl)ethanamine | --INVALID-LINK--[1] |
| CAS Number | 3213-28-3 | --INVALID-LINK--[1] |
| Synonyms | 4-Desmethoxymescaline, DMPEA-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₅NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 181.23 g/mol | --INVALID-LINK--[1] |
| Appearance | Not specified in literature; likely an oil or low-melting solid | |
| Boiling Point | Predicted: ~297.8 °C | --INVALID-LINK--[2] |
| Melting Point | Not specified in literature | |
| Solubility | Predicted: LogP = 1.2 | --INVALID-LINK--[1] |
Chemical Synthesis
The synthesis of this compound typically follows established routes for phenethylamine production, starting from the corresponding benzaldehyde. A general and reliable method involves a Henry reaction followed by reduction.
General Synthetic Workflow
Caption: General synthetic route for this compound.
Detailed Experimental Protocol (Adapted from Mescaline Synthesis)
The following protocol is adapted from the well-documented synthesis of mescaline and is applicable to the preparation of this compound with minor modifications.[3]
Step 1: Synthesis of β-Nitro-3,5-dimethoxystyrene
-
To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitromethane (2 equivalents) and ammonium acetate (1 equivalent).
-
Heat the reaction mixture on a steam bath for 1-2 hours.
-
Upon cooling, the nitrostyrene product will precipitate as a crystalline solid.
-
Collect the crystals by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 2: Reduction of β-Nitro-3,5-dimethoxystyrene to this compound
-
Prepare a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of β-nitro-3,5-dimethoxystyrene (1 equivalent) in the same solvent to the LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash them with the reaction solvent.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under high vacuum or by conversion to a salt (e.g., hydrochloride) and recrystallization.
Pharmacology and Mechanism of Action
The pharmacological profile of this compound is primarily understood through its relationship with mescaline and other "scaline" derivatives, which are 4-substituted-3,5-dimethoxyphenethylamines.[4][5][6] The primary mechanism of action for this class of compounds is agonism at serotonin receptors, particularly the 5-HT₂ subfamily.
Serotonin Receptor Interactions
Psychedelic phenethylamines are known to exert their effects primarily through agonism at the 5-HT₂A receptor.[6] While specific binding data for 3,5-DMPEA is not extensively published, studies on related "scalines" provide valuable insights. Generally, 3,4,5-trisubstituted phenethylamines, including mescaline, exhibit moderate to high affinity for the 5-HT₂A receptor.[7][8] It is hypothesized that 3,5-DMPEA also acts as a 5-HT₂A receptor agonist, though likely with a different potency and efficacy profile compared to its 3,4,5- and 2,4,5-substituted counterparts.
The substitution pattern on the phenyl ring significantly influences receptor affinity and functional activity. For instance, the 2,4,5-substitution pattern often leads to higher potency than the 3,4,5-pattern.[7] As 3,5-DMPEA lacks a substituent at the 4-position, its potency is expected to be lower than that of mescaline and other 4-substituted scalines.
Potential Signaling Pathways
Agonism at the 5-HT₂A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Caption: Postulated 5-HT₂A receptor signaling cascade for 3,5-DMPEA.
Analytical Methods
The detection and quantification of this compound and its isomers are crucial in forensic toxicology, clinical chemistry, and research settings. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of phenethylamines. However, due to the presence of a primary amine group, derivatization is often necessary to improve chromatographic peak shape and thermal stability.
Sample Preparation and Derivatization:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from biological matrices such as urine or blood.
-
Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is common. These derivatizing agents react with the primary amine to form stable, volatile amides that are amenable to GC analysis.
GC-MS Parameters (General):
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically used.
-
Injection: Split or splitless injection depending on the required sensitivity.
-
Oven Program: A temperature gradient program is used to separate the analyte from other matrix components.
-
Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. The mass spectrum of the derivatized 3,5-DMPEA will show a characteristic molecular ion and fragmentation pattern. For underivatized dimethoxyphenethylamine isomers, the mass spectra are often very similar, with major fragment ions around m/z 151/152.[9][10] Therefore, chromatographic separation of isomers is critical for unambiguous identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of phenethylamines without the need for derivatization.
LC-MS/MS Parameters (General):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. This provides a high degree of specificity.
Research Applications
This compound serves as a valuable tool in several areas of research:
-
Structure-Activity Relationship (SAR) Studies: As a structural analog of mescaline and other psychedelic phenethylamines, 3,5-DMPEA is crucial for understanding how the position of substituents on the phenyl ring influences pharmacological activity at serotonin receptors.[6][7][8] By comparing its effects to those of its isomers and other related compounds, researchers can elucidate the structural requirements for receptor binding and functional agonism.
-
Pharmacological Probe: In studies investigating the function of the 5-HT₂ receptor family, 3,5-DMPEA can be used as a probe to explore the consequences of receptor activation.
-
Precursor for Novel Compounds: The phenethylamine backbone of 3,5-DMPEA can be chemically modified to synthesize novel compounds with potentially unique pharmacological properties. This is particularly relevant in the field of medicinal chemistry and drug discovery.
Conclusion
This compound is a significant compound for researchers in pharmacology and medicinal chemistry. Its close structural relationship to mescaline and other psychoactive phenethylamines makes it an important subject for SAR studies and a useful tool for investigating the function of the serotonergic system. A thorough understanding of its chemical properties, synthesis, and analytical methods is essential for its effective application in a research context. This guide provides a foundational overview to support and encourage further scientific exploration of this intriguing molecule.
References
- 1. This compound | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 3213-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 4. Scaline - Wikipedia [en.wikipedia.org]
- 5. Allylescaline - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 7. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,5-Dimethoxyphenethylamine: A lesser-known Mescaline Analogue
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethoxyphenethylamine (3,5-DMPEA), a structural isomer of the more extensively studied 3,4-Dimethoxyphenethylamine and a close analogue of the classic psychedelic, mescaline. While not as prominent in psychedelic research as its counterparts, 3,5-DMPEA holds significance in the fields of synthetic and analytical chemistry. This document delves into the historical context, synthesis, analytical characterization, and inferred pharmacological properties of this compound, drawing upon structure-activity relationships established from related phenethylamines. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced landscape of psychoactive compounds and their derivatives.
Introduction: Situating this compound in the Phenethylamine Landscape
The phenethylamine backbone is the foundation for a vast array of neuroactive compounds, both endogenous and synthetic. From the essential neurotransmitter dopamine to the potent psychedelic mescaline, subtle alterations to this core structure can dramatically influence pharmacological activity. This compound, also known as 4-desmethoxymescaline, occupies an interesting position within this chemical family.
As a positional isomer of the well-documented 3,4-DMPEA, and differing from mescaline only by the absence of a methoxy group at the 4-position, its study offers valuable insights into the structure-activity relationships (SAR) of psychedelic phenethylamines. The work of Dr. Alexander Shulgin extensively detailed the effects of numerous substituted phenethylamines in his seminal work, PiHKAL (Phenethylamines I Have Known and Loved). While a specific, detailed entry for this compound is not readily found in PiHKAL under its systematic name, the exploration of its chemical space is a logical extension of Shulgin's pioneering research.[1][2]
This guide will illuminate the known scientific data on 3,5-DMPEA, providing a foundational understanding for researchers exploring the synthesis, analysis, and potential pharmacology of this and related compounds.
Synthesis and Chemical Properties
The synthesis of this compound has been documented in the scientific literature, primarily in the context of creating labeled internal standards for analytical purposes.[3] The general synthetic approach follows established routes for phenethylamine synthesis, typically starting from the corresponding benzaldehyde.
General Synthetic Pathway
A plausible and commonly employed synthetic route to this compound involves a Henry reaction (nitroaldol condensation) followed by a reduction of the resulting nitrostyrene. This two-step process is a versatile method for the preparation of a wide range of phenethylamines.
Step 1: Knoevenagel/Henry Condensation
3,5-Dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base catalyst (such as ammonium acetate or an amine like butylamine) to form 1-(3,5-dimethoxyphenyl)-2-nitroethene. This reaction proceeds via a condensation mechanism, resulting in the formation of a carbon-carbon double bond.
Step 2: Reduction of the Nitrostyrene
The intermediate nitrostyrene is then reduced to the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, is typically used for this transformation. This step reduces both the nitro group to an amino group and the alkene double bond to a single bond, yielding the final product, this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol based on common phenethylamine syntheses and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate (or other suitable base)
-
Glacial acetic acid (solvent)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for salt formation)
-
Appropriate workup and purification solvents (e.g., dichloromethane, sodium bicarbonate solution, brine)
Procedure:
-
Synthesis of 1-(3,5-dimethoxyphenyl)-2-nitroethene:
-
To a solution of 3,5-dimethoxybenzaldehyde in glacial acetic acid, add nitromethane and ammonium acetate.
-
Heat the mixture under reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the nitrostyrene product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
-
Synthesis of this compound:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
Prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve the 1-(3,5-dimethoxyphenyl)-2-nitroethene in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash them thoroughly with the ether solvent.
-
Combine the organic filtrates and dry over an anhydrous salt (e.g., magnesium sulfate).
-
Evaporate the solvent under reduced pressure to yield the freebase of this compound as an oil.
-
For purification and stable storage, the freebase can be dissolved in a suitable solvent and precipitated as a salt (e.g., hydrochloride) by the addition of a solution of hydrochloric acid.
-
Analytical Characterization
The unambiguous identification of this compound relies on modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for its characterization.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For phenethylamines, derivatization is often employed to improve chromatographic properties and to aid in structural elucidation. However, underivatized 3,5-DMPEA can also be analyzed.
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 181, corresponding to its molecular weight. The base peak is typically observed at m/z 152, resulting from a benzylic cleavage and loss of the ethylamine side chain with a hydrogen rearrangement. Another significant fragment ion is often seen at m/z 151.[5]
It is crucial to note that the mass spectra of the six regioisomeric dimethoxyphenethylamines are very similar, making chromatographic separation essential for unambiguous identification.[4] Derivatization with agents like trifluoroacetic anhydride can alter fragmentation patterns but may not be sufficient for complete differentiation without chromatographic separation.[4]
Table 1: Key Mass Spectral Data for this compound [5]
| m/z | Interpretation |
| 181 | Molecular Ion [M]⁺ |
| 152 | Base Peak [M - CH₂NH₂ + H]⁺ |
| 151 | [M - CH₂NH₂]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. The ¹H and ¹³C NMR spectra of this compound are consistent with its molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the ethylamine side chain. The aromatic protons would appear as a characteristic pattern for a 1,3,5-trisubstituted benzene ring. The two methoxy groups would give a sharp singlet integrating to six protons. The ethylamine side chain would show two triplets, each integrating to two protons.
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the methoxy-substituted carbons appearing at a characteristic downfield shift. The methoxy carbons themselves would appear as a single peak. The two carbons of the ethylamine side chain would also be resolved.[5]
Inferred Pharmacological Profile: A Structure-Activity Relationship Perspective
Direct pharmacological studies on this compound are scarce in the readily available scientific literature. However, by examining the extensive research on its close analogues, particularly the "scaline" family of 4-substituted-3,5-dimethoxyphenethylamines, we can infer a likely pharmacological profile.[6][7]
The primary molecular target for classical psychedelic phenethylamines is the serotonin 5-HT₂A receptor. Activation of this receptor is believed to be the key event initiating the cascade of neurobiological changes that result in the characteristic psychedelic experience.
The Role of Methoxy Group Positioning
The substitution pattern on the phenyl ring is a critical determinant of a phenethylamine's affinity and efficacy at the 5-HT₂A receptor. The 2,5-dimethoxy substitution pattern, as seen in the 2C-x series of compounds, is generally associated with higher potency than the 3,4- or 3,5-dimethoxy patterns. Mescaline, with its 3,4,5-trimethoxy substitution, is a notable exception, though it is considered a low-potency agonist at the 5-HT₂A receptor, requiring a relatively high dose for its effects.[6]
Insights from "Scaline" Analogues
The "scalines" are a series of compounds based on the this compound scaffold with various substituents at the 4-position. Research on these compounds has shown that the nature of the 4-substituent significantly modulates 5-HT₂A receptor affinity and activity. Generally, increasing the lipophilicity of the 4-substituent tends to increase potency.[7]
Given that this compound is the parent compound of this series (with a hydrogen at the 4-position), it is reasonable to hypothesize that it would have a lower affinity for the 5-HT₂A receptor compared to its 4-substituted analogues and likely a lower potency than mescaline itself. This is because the 4-methoxy group of mescaline is thought to play a role in its interaction with the receptor.
Table 2: 5-HT₂A Receptor Binding Affinities (Ki) of Selected Phenethylamines [6][7]
| Compound | Substitution Pattern | 5-HT₂A Ki (nM) |
| Mescaline | 3,4,5-trimethoxy | ~5,300 |
| Allylescaline | 4-allyloxy-3,5-dimethoxy | ~1,200 |
| Methallylescaline | 4-methallyloxy-3,5-dimethoxy | ~430 |
| This compound | 3,5-dimethoxy | Data not available, but predicted to be higher (lower affinity) than mescaline |
This comparative data suggests that 3,5-DMPEA would likely be a very low-potency psychoactive substance, if active at all, requiring significantly higher doses than mescaline to elicit any potential psychedelic effects.
Historical Context and Discovery
Unlike many of the phenethylamines cataloged by Alexander Shulgin, this compound does not have a well-documented history of discovery in the context of psychedelic research. Its appearance in the scientific literature is more recent and primarily within the domain of analytical chemistry, where it serves as a reference standard or as a subject for the development of analytical methods for differentiating isomers of controlled substances.[3][4]
The synthesis of ¹³C₆-labeled this compound in 2014 for use as an internal standard in forensic analysis underscores its relevance in modern analytical science.[3] This suggests that while it may not have been a primary target for psychoactivity exploration, its existence and potential presence as an isomer of other dimethoxyphenethylamines necessitates its characterization.
Conclusion
This compound represents a fascinating, albeit understudied, member of the phenethylamine family. While it lacks the celebrated history and potent psychoactivity of its more famous relatives like mescaline and the 2C-x series, its study is crucial for a complete understanding of the structure-activity landscape of psychedelic compounds. Its primary significance to date lies in the field of analytical chemistry, where it serves as an important tool for the differentiation of isomeric phenethylamines. Future research could explore its subtle pharmacological properties, further elucidating the precise role of methoxy group positioning on the phenyl ring in modulating interactions with serotonergic and other receptor systems. For now, it remains a valuable piece of the complex puzzle of how simple molecules can profoundly interact with the intricate machinery of the human brain.
References
- 1. PiHKAL - Wikipedia [en.wikipedia.org]
- 2. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 3. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,5-Dimethoxyphenethylamine: Natural Sources and Synthetic Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxyphenethylamine (3,5-DMPEA) is a phenethylamine compound that serves as a structural scaffold for a diverse range of psychoactive substances. While its direct natural occurrences are exceedingly rare, its chemical architecture is central to understanding the structure-activity relationships of a broad class of synthetic analogues, including the well-studied mescaline and the extensive "scaline" family of compounds. This guide provides a comprehensive technical overview of 3,5-DMPEA, detailing its limited known natural sources, the biosynthetic pathways of related phenethylamines, and the synthesis and pharmacology of its key analogues. The primary focus is on the molecular logic that dictates biological activity, offering insights for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.
Introduction: The Significance of the 3,5-Dimethoxy Scaffold
Phenethylamines are a class of organic compounds containing a phenyl ring attached to an ethylamine backbone. This molecular framework is shared by numerous endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of natural and synthetic psychoactive compounds. The substitution pattern on the phenyl ring is a critical determinant of a molecule's pharmacological profile, particularly its ability to interact with specific neural receptors.
This compound represents a foundational structure within this class. While not as widely known as its 3,4,5-trimethoxy analogue, mescaline, the 3,5-dimethoxy arrangement is a key feature in a family of potent, synthetically derived psychedelic compounds. Understanding this core structure is essential for elucidating how subtle molecular modifications can dramatically alter potency, duration of action, and qualitative effects by modulating interactions with primary targets like the serotonin 5-HT₂A receptor.
Natural Occurrences and Biosynthesis
The natural prevalence of 3,5-DMPEA is notably scarce. Unlike many other psychoactive alkaloids that are widespread in certain plant families, 3,5-DMPEA has not been identified as a significant constituent in plants, fungi, or animals. Its primary importance is as a chemical intermediate and a conceptual model for its more complex analogues.
Plant Sources
While many cacti are renowned for producing phenethylamine alkaloids like mescaline, the presence of 3,5-DMPEA is not well-documented.[1] Some related compounds have been identified, which underscores the biosynthetic capacity of these plants to produce various methoxylated phenethylamines.
Table 1: Related Phenethylamines in Cactaceae
| Compound | Plant Species | Concentration |
|---|---|---|
| 4-Hydroxy-3,5-dimethoxyphenethylamine | Cylindropuntia echinocarpa, Opuntia basilaris | 0.01% in C. echinocarpa |
| Mescaline (3,4,5-Trimethoxyphenethylamine) | Lophophora williamsii (Peyote), Echinopsis pachanoi (San Pedro) | Varies widely, up to 6% of dried material in Peyote |
| 3,4-Dimethoxyphenethylamine | Cylindropuntia spinosior, Backebergia militaris | 0.01% in C. echinocarpa |
Data compiled from various sources.[1][2]
The presence of 4-hydroxy-3,5-dimethoxyphenethylamine suggests that the 3,5-dimethoxylation pattern is achievable in nature, even if the direct parent compound, 3,5-DMPEA, is not accumulated in significant quantities.
Fungal and Animal Sources
Current scientific literature does not indicate the presence of 3,5-DMPEA in fungal or animal species. Psychoactive fungi are typically characterized by the presence of tryptamine alkaloids (e.g., psilocybin) or isoxazole derivatives (e.g., muscimol).
Hypothesized Biosynthetic Pathway
The biosynthesis of phenethylamines in plants originates from the aromatic amino acid L-phenylalanine.[3][4] The pathway involves a series of enzymatic steps, primarily decarboxylation and hydroxylation, followed by O-methylation.
The biosynthesis of 3,5-DMPEA, while not explicitly detailed in the literature, can be hypothesized based on established pathways for related molecules. The process would likely begin with L-phenylalanine or L-tyrosine and proceed through sequential hydroxylation and methylation steps catalyzed by specific enzymes.
References
- 1. Psychoactive cactus - Wikipedia [en.wikipedia.org]
- 2. Cactus alkaloids XLII: 3,4-dimethoxy-beta-phenethylamine and heliamine from the Mexican cereoid Backebergia militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separate Pathways Contribute to the Herbivore-Induced Formation of 2-Phenylethanol in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Pharmacology of 3,5-Dimethoxyphenethylamine: A Technical Guide to its Mechanism of Action
Abstract
3,5-Dimethoxyphenethylamine (3,5-DMPEA), a structural analog of the classic psychedelic mescaline, represents a fascinating yet under-investigated molecule within the phenethylamine class. While its 4-substituted derivatives, the "scalines," have garnered significant research interest for their potent psychoactive effects, the foundational pharmacology of 3,5-DMPEA itself remains a subject of scientific inquiry. This in-depth technical guide synthesizes the current understanding and prevailing theories regarding the mechanism of action of 3,5-DMPEA. We will delve into its interactions with key central nervous system targets, primarily focusing on the serotonergic system and the trace amine-associated receptor 1 (TAAR1), while also considering its engagement with dopaminergic and adrenergic pathways. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical frameworks, supporting experimental data, and detailed methodologies for investigating the complex pharmacology of this intriguing compound.
Introduction: The Structural Context and Psychedelic Potential
This compound is a naturally occurring alkaloid found in the cactus Pelecyphora aselliformis.[1] Its chemical architecture places it in close relation to mescaline (3,4,5-trimethoxyphenethylamine), a well-characterized psychedelic compound.[1] The primary structural difference lies in the absence of the 4-methoxy group in 3,5-DMPEA, earning it the alternative name 4-desmethoxymescaline.[1] While the subjective effects of 3,5-DMPEA in humans are not formally documented, its structural similarity to mescaline and its role as the parent compound for a range of psychoactive "scaline" derivatives suggest a potential for psychedelic activity.[1][2][3][4][5]
The prevailing hypothesis for the mechanism of action of classic psychedelics revolves around their agonistic activity at the serotonin 2A receptor (5-HT2A). This interaction is believed to trigger a cascade of downstream signaling events that ultimately lead to the characteristic alterations in perception, cognition, and mood. This guide will explore the evidence for 3,5-DMPEA's engagement with the serotonergic system as a primary driver of its potential psychoactive effects. Furthermore, we will examine the emerging role of the Trace Amine-Associated Receptor 1 (TAAR1) as a modulator of monoaminergic systems and a potential target for phenethylamines.
The Serotonergic System: A Primary Mechanistic Hypothesis
The serotonergic system, and particularly the 5-HT2 family of receptors, is the most extensively studied target for psychedelic phenethylamines. The prevailing theory posits that agonism at the 5-HT2A receptor is a necessary, though not always sufficient, condition for psychedelic effects.
5-HT2A and 5-HT2C Receptor Interactions: The Gateway to Psychedelia
Research on a series of 4-alkoxy-3,5-dimethoxyphenethylamines (scalines), which are direct derivatives of 3,5-DMPEA, provides strong inferential evidence for the parent compound's mechanism. These studies consistently demonstrate that scalines bind to and activate both 5-HT2A and 5-HT2C receptors.[6][7][8] Notably, many of these derivatives exhibit a preference for the 5-HT2A receptor over the 5-HT1A receptor.[3][6] While direct binding data for 3,5-DMPEA is scarce in the reviewed literature, the consistent behavior of its analogs strongly suggests that it also interacts with these receptors.
The activation of 5-HT2A receptors, which are Gq-coupled G-protein coupled receptors (GPCRs), initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and gene expression.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected 4-Substituted this compound Analogs (Scalines)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Adrenergic α1A | Adrenergic α2A | Dopamine D2 |
| Mescaline | >10,000 | 4,600 | 9,900 | >10,000 | >10,000 | >10,000 |
| Proscaline | >10,000 | 1,100 | 1,900 | >10,000 | >10,000 | >10,000 |
| Escaline | >10,000 | 1,500 | 2,200 | >10,000 | >10,000 | >10,000 |
| Isoproscaline | >10,000 | 780 | 1,200 | >10,000 | >10,000 | >10,000 |
Data synthesized from Kolaczynska et al., 2022.[6][7][8] This table illustrates that while the parent compound mescaline has relatively low affinity, the addition of a 4-alkoxy group, as seen in the scaline derivatives, significantly increases the binding affinity for 5-HT2A and 5-HT2C receptors.
Functional Activity at Serotonin Receptors
Beyond simple binding, the functional activity of a compound at a receptor is critical to its overall effect. In vitro functional assays, such as those measuring calcium flux or inositol phosphate accumulation, are used to determine a compound's efficacy (Emax) and potency (EC50) as an agonist. Studies on scalines have shown that they act as partial agonists at the 5-HT2A receptor.[6][7] This means they activate the receptor but do not produce the maximum possible response, a characteristic shared by many psychedelic compounds.
The following diagram illustrates the canonical 5-HT2A receptor signaling pathway, which is hypothesized to be a primary mechanism of action for 3,5-DMPEA.
The Trace Amine-Associated Receptor 1 (TAAR1): A Modulatory Role
TAAR1 is an intracellular G-protein coupled receptor that has emerged as a significant player in the regulation of monoaminergic neurotransmission.[9] It is activated by endogenous trace amines, such as β-phenethylamine and tyramine, as well as by amphetamines and other phenethylamines.[9][10] Given that 3,5-DMPEA is a phenethylamine, its interaction with TAAR1 is a highly plausible component of its mechanism of action.
TAAR1 Activation and Downstream Signaling
TAAR1 is primarily coupled to the Gs alpha subunit of the G-protein complex.[9] Activation of TAAR1 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[9] This increase in cAMP can lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors and ion channels.
Furthermore, there is evidence to suggest that TAAR1 can also couple to other G-proteins, such as Gq, which would link its activation to the phospholipase C signaling cascade described earlier. Some studies also indicate a potential coupling to Gα13, leading to the activation of RhoA signaling.[10][11] This suggests that TAAR1 activation by 3,5-DMPEA could lead to a complex and multifaceted intracellular response.
The following diagram illustrates the proposed signaling pathways following TAAR1 activation.
Modulation of Dopamine Transporter Function
A key consequence of TAAR1 activation is the modulation of monoamine transporters, particularly the dopamine transporter (DAT). TAAR1 activation can lead to the phosphorylation of DAT, which can result in the reversal of its function, leading to dopamine efflux, and its internalization, reducing dopamine reuptake. This provides a mechanism by which 3,5-DMPEA could indirectly modulate dopaminergic neurotransmission, even with low direct affinity for dopamine receptors.
Dopaminergic and Adrenergic Systems: A Secondary Role?
While the primary focus of research on psychedelic phenethylamines has been on the serotonergic system, their interaction with other monoamine systems should not be disregarded.
Dopamine Receptor Interactions
Studies on scaline derivatives have generally reported weak to no significant binding affinity for the dopamine D2 receptor.[6][7][8] This suggests that direct agonism at D2 receptors is unlikely to be a primary mechanism of action for 3,5-DMPEA. However, as discussed above, the indirect modulation of dopamine signaling via TAAR1 activation remains a plausible and important consideration.
Adrenergic Receptor Interactions
Similarly, the binding affinities of scalines for adrenergic α1A and α2A receptors have been found to be low.[6][7][8] Therefore, direct adrenergic agonism is not considered a major contributor to the central effects of these compounds.
Experimental Protocols for Mechanistic Investigation
To further elucidate the precise mechanism of action of 3,5-DMPEA, rigorous experimental investigation is required. The following are detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay for GPCRs
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., 3,5-DMPEA) for a specific G-protein coupled receptor.
Objective: To quantify the displacement of a radiolabeled ligand from a receptor by a non-labeled competitor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A, D2).
-
Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A).
-
Unlabeled competitor (3,5-DMPEA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand.
-
A range of concentrations of the unlabeled competitor (3,5-DMPEA).
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the receptor.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. benchchem.com [benchchem.com]
- 2. multispaninc.com [multispaninc.com]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. blossomanalysis.com [blossomanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Predicted Pharmacological Profile of 3,5-Dimethoxyphenethylamine: A Technical Guide for Researchers
Abstract
3,5-Dimethoxyphenethylamine (3,5-DMPEA), also known as 4-desmethoxymescaline, is a naturally occurring phenethylamine alkaloid found in the cactus Pelecyphora aselliformis.[1] As the structural core of the "scaline" series of psychedelic compounds, 3,5-DMPEA holds significant interest for neuropharmacological research. This technical guide provides a comprehensive predicted pharmacological profile of 3,5-DMPEA, drawing upon structure-activity relationships (SAR) of its close analogs, metabolic pathways of related compounds, and in silico modeling principles. This document is intended for researchers, scientists, and drug development professionals to inform future in vitro and in vivo investigations into this and related novel psychoactive substances. While the effects of 3,5-DMPEA in humans remain uncharacterized, this guide synthesizes available data to predict its receptor binding affinity, metabolic fate, potential for psychoactivity, and toxicological considerations.[1]
Introduction: The Significance of the this compound Scaffold
The phenethylamine class of compounds represents a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters, therapeutic agents, and a wide array of psychoactive substances.[2] Within this class, the methoxylated phenethylamines, most notably mescaline (3,4,5-trimethoxyphenethylamine), have a long history of human use and scientific investigation.[3][4] 3,5-DMPEA is a key structural analog of mescaline, differing by the absence of a methoxy group at the 4-position.[1] This seemingly minor structural modification is predicted to have a significant impact on its pharmacological profile.
The primary psychoactive effects of many phenethylamines are mediated through their interaction with the serotonin 5-HT2A receptor.[3] The potency and qualitative nature of these effects are highly dependent on the substitution pattern on the phenyl ring. The "scaline" family of compounds, which are 4-substituted derivatives of 3,5-DMPEA, have been explored for their varied psychoactive properties, providing a rich dataset from which to extrapolate the characteristics of the parent compound.[3][5][6] Understanding the predicted pharmacology of 3,5-DMPEA is therefore crucial for contextualizing the effects of its more complex analogs and for identifying its own potential as a research tool or therapeutic lead.
Predicted Receptor Binding Profile and Signaling Pathways
Based on extensive in vitro studies of 4-alkoxy-3,5-dimethoxyphenethylamines (scalines), a predictive receptor binding profile for 3,5-DMPEA can be constructed.[3][5][6] The primary determinant of psychoactivity in this class is agonist activity at the serotonin 5-HT2A receptor.
Serotonergic Receptor Interactions
-
5-HT2A Receptor: It is predicted that 3,5-DMPEA will exhibit a moderate affinity for the 5-HT2A receptor, likely acting as a partial agonist. Studies on the "scaline" series demonstrate that increasing the size of the 4-alkoxy substituent generally enhances 5-HT2A binding affinity and potency.[3][5][6] As 3,5-DMPEA possesses a hydrogen at the 4-position, its affinity is expected to be lower than its 4-alkoxy analogs like escaline (4-ethoxy) and proscaline (4-propoxy).[5][7][8]
-
5-HT2C Receptor: Similar to its analogs, 3,5-DMPEA is predicted to have a lower affinity for the 5-HT2C receptor compared to the 5-HT2A receptor. The scalines generally show a preference for the 5-HT2A receptor.[3][5][6]
-
5-HT1A Receptor: Weak to negligible affinity for the 5-HT1A receptor is predicted for 3,5-DMPEA, a characteristic shared with the scaline derivatives.[3][5][6]
Adrenergic and Dopaminergic Receptor Interactions
In vitro studies of scalines have consistently shown weak to no significant affinity for adrenergic (α1A, α2A) and dopaminergic (D2) receptors.[3][5][6] Therefore, it is highly probable that 3,5-DMPEA will also lack potent interactions with these monoaminergic targets.
Trace Amine-Associated Receptor 1 (TAAR1)
Phenethylamines are known to interact with TAAR1, a receptor involved in modulating monoaminergic systems. While the scalines have been tested at TAAR1, their affinities are generally in the micromolar range, suggesting that 3,5-DMPEA is also unlikely to be a potent TAAR1 agonist.[3][5][6]
Predicted Signaling Cascade
The predicted primary mechanism of action for 3,5-DMPEA involves the activation of the Gq/11 signaling pathway downstream of the 5-HT2A receptor. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the subsequent cellular responses, including the release of intracellular calcium and the activation of protein kinase C (PKC).
Caption: Predicted 5-HT2A receptor signaling cascade for 3,5-DMPEA.
Predicted Metabolic Fate
The metabolic pathways of 3,5-DMPEA have not been empirically determined. However, by examining the metabolism of its close structural analog, mescaline, a probable metabolic fate can be predicted. The primary metabolic route for mescaline is oxidative deamination, catalyzed by monoamine oxidase (MAO), leading to the formation of 3,4,5-trimethoxyphenylacetic acid.[4][9]
It is therefore predicted that 3,5-DMPEA will undergo a similar metabolic transformation. The primary metabolic pathway is likely to be oxidative deamination of the ethylamine side chain to form 3,5-dimethoxyphenylacetic acid. O-demethylation of the methoxy groups is also a possible, though likely minor, metabolic route, as is N-acetylation.[10] The presence of the methoxy groups may influence which cytochrome P450 (CYP) isoenzymes are involved in its metabolism.
| Predicted Metabolic Pathway | Key Enzymes | Predicted Metabolite |
| Oxidative Deamination | Monoamine Oxidase (MAO) | 3,5-Dimethoxyphenylacetic acid |
| O-Demethylation | Cytochrome P450 (e.g., CYP2D6) | Hydroxymethoxyphenethylamines |
| N-Acetylation | N-acetyltransferase | N-acetyl-3,5-dimethoxyphenethylamine |
Predicted Psychoactivity and Behavioral Effects
The psychoactive potential of 3,5-DMPEA is predicted to be that of a classic psychedelic, albeit with a lower potency compared to its 4-substituted analogs and other well-known phenethylamines. This prediction is based on the structure-activity relationships observed in the "scaline" series, where the nature of the 4-position substituent significantly influences hallucinogenic potency.[5][7][8]
-
Potency: As the parent compound with a hydrogen at the 4-position, 3,5-DMPEA is expected to have a significantly lower potency than mescaline (4-methoxy), escaline (4-ethoxy), and proscaline (4-propoxy).[7][8] Human studies with mescaline analogs have shown that increasing the alkyl chain length at the 4-position generally increases potency.[3][7]
-
Qualitative Effects: The subjective effects are predicted to be similar to those of other serotonergic psychedelics, including altered perception, mood, and cognition.[1] Given its structural simplicity, the qualitative effects may be less complex or visually intense compared to more potent analogs.
-
Duration of Action: The duration of action is difficult to predict without pharmacokinetic data. However, based on mescaline, a duration of 8-12 hours could be anticipated.[3]
Predicted Toxicological Profile
Direct toxicological data for 3,5-DMPEA is unavailable. Predictions must be drawn from the known toxicology of mescaline and other related phenethylamines.
-
Acute Toxicity: Mescaline and its analogs generally have a relatively low acute toxicity.[7] The primary risks associated with acute overdose are psychological, such as panic reactions and psychosis, and sympathomimetic effects like tachycardia and hypertension. It is predicted that 3,5-DMPEA would share a similar safety profile in terms of acute physiological toxicity.
-
Neurotoxicity: There is no strong evidence to suggest that mescaline or its close analogs are neurotoxic in the same manner as some other classes of psychoactive drugs. However, as with any novel compound, the potential for neurotoxicity cannot be entirely ruled out without empirical investigation.
-
Cardiovascular Effects: Mild to moderate increases in heart rate and blood pressure are common effects of psychedelic phenethylamines and would be expected with 3,5-DMPEA.
Experimental Protocols for Pharmacological Characterization
To validate the predicted pharmacological profile of 3,5-DMPEA, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such investigations.
In Vitro Receptor Binding Assay
This protocol outlines the methodology for determining the binding affinity (Ki) of 3,5-DMPEA for the human 5-HT2A receptor using a competitive radioligand binding assay.
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-ketanserin.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 0.1% BSA.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound hydrochloride.
-
Non-specific binding control: 10 µM spiperone.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in lysis buffer. Centrifuge to pellet cell membranes and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, varying concentrations of 3,5-DMPEA, and the cell membrane preparation.
-
Radioligand Addition: Add [³H]-ketanserin at a concentration near its Kd. For non-specific binding wells, add 10 µM spiperone.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for an in vitro receptor binding assay.
In Vivo Behavioral Assay: Head-Twitch Response in Mice
The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the in vivo potency of psychedelic compounds.[7][8]
Materials:
-
Male C57BL/6J mice.
-
This compound hydrochloride dissolved in saline.
-
Observation chambers.
-
Video recording equipment (optional).
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes prior to drug administration.
-
Drug Administration: Administer various doses of 3,5-DMPEA (and a vehicle control) via intraperitoneal (i.p.) injection.
-
Observation: Immediately after injection, place the mice back into the observation chambers and record the number of head twitches for a period of 30-60 minutes.
-
Data Analysis: Analyze the dose-response relationship for the induction of HTR.
Conclusion and Future Directions
The pharmacological profile of this compound is predicted to be that of a classic serotonergic psychedelic with a primary affinity for the 5-HT2A receptor. Its potency is anticipated to be lower than that of its 4-substituted "scaline" analogs. The primary metabolic pathway is likely oxidative deamination. While a favorable toxicological profile is predicted based on related compounds, empirical validation is essential.
Future research should focus on the synthesis and in vitro characterization of 3,5-DMPEA to confirm its receptor binding affinities and functional activity. In vivo studies in animal models will be crucial to determine its behavioral effects, potency, and pharmacokinetic profile. Furthermore, in silico molecular docking and dynamics simulations could provide valuable insights into its specific interactions with the 5-HT2A receptor binding pocket. A thorough toxicological evaluation will be necessary before any consideration of its potential therapeutic applications. The study of 3,5-DMPEA will not only elucidate the pharmacology of this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the effects of the broader class of psychedelic phenethylamines.
References
- 1. Frontiers | The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines [frontiersin.org]
- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LJMU Research Online [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A Note on the Docking of some Hallucinogens to the 5-HT2A Receptor - OPEN Foundation [open-foundation.org]
- 10. docta.ucm.es [docta.ucm.es]
3,5-Dimethoxyphenethylamine receptor binding affinity speculation
An In-Depth Technical Guide to the Speculative Receptor Binding Affinity of 3,5-Dimethoxyphenethylamine
Authored by: Gemini, Senior Application Scientist
Publication Date: January 1, 2026
Abstract
This technical guide provides a comprehensive analysis and speculative framework for understanding the receptor binding affinity of this compound (3,5-DMPEA). As a structural analog of mescaline and the parent compound of the "scaline" series of psychedelic phenethylamines, 3,5-DMPEA presents a compelling subject for pharmacological investigation.[1][2] This document synthesizes existing structure-activity relationship (SAR) data from related compounds to prioritize likely receptor targets. It further provides detailed, field-proven protocols for both in-silico molecular docking and in-vitro radioligand binding assays, enabling researchers to empirically validate the presented hypotheses. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and G-protein coupled receptor (GPCR) pharmacology.
Introduction and Structural Context
This compound (3,5-DMPEA) is a naturally occurring phenethylamine alkaloid found in the cactus Pelecyphora aselliformis.[2] It is a close structural analog of the classic psychedelic, mescaline (3,4,5-trimethoxyphenethylamine).[1][3] The key structural difference is the absence of a methoxy group at the 4-position of the phenyl ring. This seemingly minor modification has significant implications for its pharmacological profile. 3,5-DMPEA serves as the foundational scaffold for a class of synthetic derivatives known as "scalines," where various alkoxy substitutions at the 4-position modulate potency and receptor affinity.[1][4][5][6]
The vast body of research on substituted phenethylamines indicates that the primary molecular targets for this class are the serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subtype (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸).[3][7] Agonism at the 5-HT₂ₐ receptor is considered the principal mechanism for the psychedelic effects of these compounds.[4][5][6][8] Therefore, a logical starting point for speculating on the binding affinity of 3,5-DMPEA is to prioritize these serotonergic targets.
Hypothesized Receptor Targets and Structure-Activity Relationship (SAR) Insights
Based on the pharmacology of structurally related phenethylamines, we can prioritize a panel of receptors for investigation.
-
Primary Targets:
-
5-HT₂ₐ Receptor: This is the most likely primary target. Studies on a wide range of 4-substituted-3,5-dimethoxyphenethylamines (scalines) and related amphetamines consistently show interaction with this receptor, with binding affinities (Kᵢ) ranging from the high nanomolar to the micromolar range.[3][9][10] Generally, increasing the size of the 4-alkoxy substituent tends to increase binding affinity at 5-HT₂ₐ receptors.[3][9][10]
-
5-HT₂𝒸 Receptor: This receptor subtype also shows significant affinity for scalines and is often bound with a comparable, though sometimes slightly lower, affinity than the 5-HT₂ₐ receptor.[3][9][10]
-
-
Secondary Targets:
-
5-HT₁ₐ Receptor: Binding at this receptor is generally weaker for this class of compounds compared to the 5-HT₂ subtypes.[3][9][10]
-
Trace Amine-Associated Receptor 1 (TAAR1): As an endogenous receptor for phenethylamine-type compounds, TAAR1 is a plausible, albeit likely weaker, target.[3][10]
-
Dopamine D₂ Receptor: While some phenethylamines interact with dopaminergic systems, potent affinity for the D₂ receptor is not characteristic of this specific substitution pattern.[3][10]
-
Speculation on Affinity: Given that 3,5-DMPEA lacks the 4-methoxy group of mescaline and the larger 4-alkoxy groups of more potent scalines like allylescaline or proscaline, it is reasonable to speculate that its binding affinity for the 5-HT₂ₐ receptor will be modest.[4][6] We hypothesize a Kᵢ value in the low to mid-micromolar (e.g., 1,000–10,000 nM) range. This would be significantly weaker than highly potent N-benzyl phenethylamines but within the spectrum of less substituted derivatives.[11]
In-Silico Affinity Speculation: A Molecular Docking Workflow
Molecular docking provides a powerful predictive tool to visualize the interaction between a ligand (3,5-DMPEA) and a receptor (e.g., 5-HT₂ₐ) and to estimate the binding energy, which correlates with affinity.
Causality Behind the Computational Approach
The rationale for using molecular docking is to generate a testable, three-dimensional hypothesis of how 3,5-DMPEA fits into the receptor's binding pocket. Key interactions, such as the salt bridge formed between the protonated amine of the ligand and the highly conserved aspartate residue (D3.32) in transmembrane helix 3 of aminergic GPCRs, are critical for binding.[12] Docking allows us to assess the geometric feasibility of this and other interactions (e.g., hydrophobic interactions, hydrogen bonds) and compare the predicted binding pose and score to known agonists and antagonists.
Detailed Protocol for Molecular Docking
This protocol outlines a standard workflow using widely available software.
Objective: To predict the binding pose and affinity of 3,5-DMPEA at the human 5-HT₂ₐ receptor.
Materials:
-
A high-resolution crystal structure of the human 5-HT₂ₐ receptor (e.g., PDB ID: 6A93).
-
Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro, MOE).
-
A 3D structure of 3,5-DMPEA (can be generated from SMILES string and energy-minimized).
Step-by-Step Methodology:
-
Receptor Preparation:
-
Load the 5-HT₂ₐ receptor crystal structure into the modeling software.
-
Remove water molecules and any co-crystallized ligands or non-essential ions.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (e.g., 7.4).
-
Perform energy minimization on the receptor structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D structure of 3,5-DMPEA.
-
Assign partial charges and add hydrogens.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Binding Site Definition:
-
Identify the orthosteric binding pocket. This can be done based on the position of the co-crystallized ligand in the template structure or by identifying key conserved residues like D155 (D3.32).[12]
-
Define a grid box (a 3D cube) that encompasses the entire binding site, providing sufficient space for the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Execute the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of 3,5-DMPEA within the defined grid box.
-
The program will score each pose based on a scoring function that estimates the free energy of binding. Lower scores typically indicate more favorable binding.
-
-
Analysis of Results:
-
Examine the top-ranked poses. The most favorable pose should exhibit the canonical salt bridge between the ligand's amine and D155.
-
Analyze other key interactions: Look for hydrophobic interactions between the phenyl ring and aromatic residues like W336 and F340, which are known to be important for phenethylamine binding.[11][12]
-
Compare the predicted binding energy score of 3,5-DMPEA to the scores of known 5-HT₂ₐ agonists (e.g., serotonin, LSD) and related phenethylamines docked using the same protocol. This relative comparison is more reliable than the absolute value of the score.
-
Visualization of the Docking Workflow
References
- 1. Scaline - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allylescaline - Wikipedia [en.wikipedia.org]
- 5. Methallylescaline - Wikipedia [en.wikipedia.org]
- 6. Proscaline - Wikipedia [en.wikipedia.org]
- 7. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proscaline [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [edoc.unibas.ch]
- 11. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Structure-Activity Relationships of 2,5-Dimethoxyphenethylamines
Executive Summary
The 2,5-dimethoxyphenethylamine (2,5-DMPEA) scaffold is a foundational structure in the field of psychoactive drug discovery, primarily known for producing compounds that act as potent agonists at the serotonin 2A receptor (5-HT₂ₐR).[1][2] Activation of this G protein-coupled receptor (GPCR) is the principal mechanism behind the profound alterations in perception, mood, and cognition associated with classic psychedelics.[3] This technical guide provides a detailed examination of the structure-activity relationships (SAR) governing the interaction of 2,5-DMPEA derivatives with the 5-HT₂ₐR. By systematically analyzing the effects of structural modifications at key positions on the molecule, we aim to provide researchers with a predictive framework for designing novel ligands with tailored pharmacological profiles. This document details the causal relationships behind observed affinity and potency changes, provides validated, step-by-step experimental protocols for SAR elucidation, and presents visual models to clarify complex relationships.
The 2,5-Dimethoxyphenethylamine Scaffold: A Privileged Structure for 5-HT₂ₐR Agonism
The 2,5-DMPEA framework is considered a "privileged scaffold" in medicinal chemistry due to its inherent ability to produce high-affinity ligands for the 5-HT₂ family of receptors.[1] Its archetypal members, often referred to as the "2C-X" series, are defined by the phenethylamine backbone with two methoxy groups at the 2- and 5-positions of the phenyl ring.
The interaction of these compounds with the 5-HT₂ₐR, which couples preferentially to the Gq/11 signaling pathway, initiates a downstream cascade involving phospholipase C (PLC) activation.[4][5] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium (Ca²⁺).[5][6] It is this signaling cascade that forms the basis of the functional assays used to quantify agonist potency.[3][7]
Core Structure-Activity Relationships
The pharmacological profile of a 2,5-DMPEA derivative is exquisitely sensitive to structural modifications at three primary locations: the 4-position of the phenyl ring, the α-carbon of the ethylamine side chain, and the terminal amine.
Critical Role of the 2,5-Methoxy Groups
The 2,5-dimethoxy substitution pattern is widely considered essential for high-potency 5-HT₂ₐR agonism within this class.[1][2] While removing either methoxy group leads to only a modest drop in in vitro binding affinity and functional potency, the effect on in vivo activity (such as the head-twitch response in mice, a behavioral proxy for psychedelic effects) is significantly more pronounced.[1] This suggests the methoxy groups are crucial for optimal receptor activation and downstream signaling in vivo, though not strictly essential for binding itself. The removal of the 2-methoxy group generally has a more detrimental effect on affinity and potency than the removal of the 5-methoxy group.[1][8]
The 4-Position: The Primary Determinant of Potency and Affinity
The substituent at the 4-position of the phenyl ring is the most critical determinant of a compound's activity at the 5-HT₂ₐR. Decorating this position with a lipophilic substituent generally confers a dramatic increase in agonist potency.[9][10]
Causality: This effect is strongly correlated with the lipophilicity and electron-withdrawing character of the substituent.[9] It is hypothesized that a lipophilic group at the 4-position engages a specific hydrophobic pocket within the 5-HT₂ₐR binding site, enhancing the ligand's affinity and stabilizing the active receptor conformation. Increasing the size and lipophilicity of this substituent generally leads to higher affinity.[11]
The following table summarizes the SAR at the 4-position for a representative series of 2,5-dimethoxyphenethylamines (2C-X compounds).
| Compound | R-Group at C4 | 5-HT₂ₐR Kᵢ (nM) | 5-HT₂ₐR EC₅₀ (nM) | Comments |
| 2C-H | -H | 830 | 120 | The unsubstituted parent compound shows modest potency. |
| 2C-D | -CH₃ | 64 | 100 | A small alkyl group increases affinity and potency. |
| 2C-E | -CH₂CH₃ | 39 | 22 | Increasing the alkyl chain length further enhances activity. |
| 2C-B | -Br | 49 | 1.6 | A bromo substituent provides a potent, high-efficacy agonist profile.[12] |
| 2C-I | -I | 31 | 14 | The iodo analogue is also a highly potent agonist. |
| 2C-TFM | -CF₃ | 16.5 | 0.9 | A trifluoromethyl group results in a very potent partial agonist.[12] |
Note: Kᵢ and EC₅₀ values are compiled from various sources and should be considered representative. Absolute values can vary based on the specific assay conditions.
α-Carbon Methylation: Impact on Potency and Duration
Adding a methyl group to the α-carbon of the ethylamine side chain converts the phenethylamine into an amphetamine analogue (e.g., converting 2C-B to DOB). This single modification has two profound effects:
-
Increased Potency: The α-methyl analogues (e.g., DOM, DOB, DOI) are generally more potent than their phenethylamine counterparts.[11]
-
Increased Duration of Action: α-methylation confers resistance to metabolism by monoamine oxidase (MAO), the primary enzyme responsible for degrading phenethylamines.[13] This leads to a significantly longer duration of action in vivo.
N-Substitution: Creating Ultra-Potent Ligands
Substitution on the terminal amine, particularly with a benzyl group (creating the NBOMe series), can increase 5-HT₂ₐR binding affinity and functional potency by several orders of magnitude.[14][15][16][17] For instance, N-(2-methoxybenzyl)-2C-B (25B-NBOMe) has a Kᵢ value in the low nanomolar or even picomolar range, a dramatic increase from 2C-B itself.[17] These compounds are among the most potent 5-HT₂ₐR agonists ever discovered.[15]
Key Experimental Protocols for SAR Elucidation
To establish a robust SAR profile, two primary types of in vitro assays are essential: radioligand binding assays to determine binding affinity (Kᵢ) and functional assays to determine agonist potency (EC₅₀) and efficacy (Eₘₐₓ).
Protocol: Competitive Radioligand Binding Assay for 5-HT₂ₐR Affinity
This protocol describes a self-validating system to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radiolabeled antagonist for binding to the 5-HT₂ₐR.
Principle of Causality: The assay quantifies the equilibrium dissociation constant of the test ligand. A lower Kᵢ value indicates a higher binding affinity. The use of a selective antagonist radioligand like [³H]ketanserin ensures that binding is specific to the 5-HT₂ₐR.[18][19][20] The inclusion of a high concentration of a known antagonist (e.g., unlabeled ketanserin) is used to define non-specific binding, which is crucial for accurate calculation of specific binding.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 or CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the cell membranes.[21]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.[21] Store aliquots at -80°C.
-
-
Assay Execution (96-well plate format):
-
Prepare serial dilutions of the test compound in assay buffer.
-
In each well of a 96-well plate, add the following in a final volume of 250 µL:[18][21]
-
Total Binding: 150 µL membrane preparation, 50 µL assay buffer, 50 µL [³H]ketanserin (at a concentration near its Kₑ).[18]
-
Non-Specific Binding (NSB): 150 µL membrane preparation, 50 µL 10 µM unlabeled ketanserin, 50 µL [³H]ketanserin.[18]
-
Competition: 150 µL membrane preparation, 50 µL test compound dilution, 50 µL [³H]ketanserin.[18]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[18][21]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).[21]
-
Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding and competition counts.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol: Calcium Flux Functional Assay for 5-HT₂ₐR Potency
This protocol measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound by quantifying the increase in intracellular calcium concentration following 5-HT₂ₐR activation.[6][22]
Principle of Causality: Since the 5-HT₂ₐR is Gq-coupled, agonist binding directly leads to a measurable release of intracellular calcium stores.[3][5][7] This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2) that exhibits increased fluorescence upon binding to Ca²⁺.[6][23] The change in fluorescence intensity is directly proportional to the level of receptor activation, providing a robust measure of the compound's functional activity.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells expressing the 5-HT₂ₐR (e.g., HEK293, CHO-K1) in a black-walled, clear-bottom 96-well plate and grow to 90-100% confluency.[6]
-
Aspirate the growth medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., FLIPR Calcium 5 Assay Kit) and probenecid. Probenecid is an organic anion transport inhibitor used to prevent the cells from pumping the dye out.[6]
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in a CO₂ incubator.[6]
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Prepare a separate "ligand plate" with 5x concentrations of your test compounds and a reference agonist (e.g., serotonin) in assay buffer.[6]
-
Place both the cell plate and the ligand plate into the instrument (e.g., FlexStation 3).
-
The instrument will first measure the baseline fluorescence of the cells in each well.
-
It will then automatically add the test compounds from the ligand plate to the cell plate and immediately begin measuring the change in fluorescence in real-time.[22]
-
-
Data Analysis:
-
The instrument software will record the fluorescence intensity over time for each well.
-
Calculate the response as the peak fluorescence minus the baseline fluorescence.
-
Plot the response versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using non-linear regression.
-
From this curve, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response, often expressed as a percentage of the response to a reference full agonist like serotonin).
-
Visualization of SAR Principles and Workflows
Diagram: Key Modification Points on the 2,5-DMPEA Scaffold
This diagram illustrates the core structure and highlights the key positions where chemical modifications most significantly impact pharmacological activity.
Caption: Key modification points on the 2,5-DMPEA scaffold.
Diagram: Experimental Workflow for SAR Determination
This flowchart outlines the logical progression from compound design to the determination of its structure-activity relationship.
Caption: Iterative workflow for SAR investigation.
Conclusion and Future Directions
The structure-activity relationships of 2,5-dimethoxyphenethylamines are well-defined and offer a powerful blueprint for rational drug design. The key takeaways are:
-
4-Position Lipophilicity: This is the primary driver of high affinity and potency at the 5-HT₂ₐR.
-
α-Methylation: A reliable strategy to increase potency and significantly extend the duration of action.
-
N-Benzylation: A transformative modification that can produce agonists with picomolar potency.
Future research will likely focus on exploring more nuanced aspects of SAR, such as biased agonism—designing ligands that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) to potentially separate therapeutic effects from psychoactive properties. Recent work has already identified compounds with high 5-HT₂ₐR potency but little or no behavioral activity, paving the way for non-psychedelic therapeutics.[24][25] As our understanding of the 5-HT₂ₐR's structure and function deepens, so too will our ability to design novel 2,5-DMPEA derivatives with precisely engineered pharmacological profiles for therapeutic applications.
References
- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. innoprot.com [innoprot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenethylamine - Wikipedia [en.wikipedia.org]
- 14. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Technical Guide to 3,5-Dimethoxyphenethylamine (3,5-DMPEA): The Unsubstituted Core of the Scaline Class of Mescaline Analogs
Executive Summary
This technical guide provides an in-depth examination of 3,5-Dimethoxyphenethylamine (3,5-DMPEA), a foundational structural analog of the classic psychedelic mescaline. While mescaline is 3,4,5-trimethoxyphenethylamine, 3,5-DMPEA represents the core structure of the "scaline" family, lacking the critical methoxy group at the 4-position. This guide is intended for researchers, chemists, and pharmacologists in the field of drug discovery and neuroscience. We will explore the synthesis, analytical characterization, pharmacology, and structure-activity relationships (SAR) of 3,5-DMPEA. Its primary significance lies not in its own psychoactivity—which is considered weak to negligible in humans—but as a fundamental baseline for understanding how substitutions on the phenethylamine scaffold, particularly at the 4-position, modulate affinity and efficacy at the serotonin 5-HT₂ₐ receptor, the principal target for classical psychedelics. This document consolidates detailed experimental protocols and contextualizes the role of 3,5-DMPEA as an indispensable tool in psychedelic research.
Introduction: The Significance of the Mescaline Scaffold
Mescaline (3,4,5-trimethoxyphenethylamine), the primary psychoactive alkaloid from the peyote cactus, has been a subject of scientific inquiry for over a century.[1] Its unique ability to alter consciousness, perception, and mood is primarily mediated through its action as an agonist at the serotonin 5-HT₂ₐ receptor.[2][3] The study of mescaline's structure gave rise to a vast field of medicinal chemistry focused on creating analogs to probe the intricate structure-activity relationships (SAR) governing 5-HT₂ₐ receptor activation.
This research led to the development of several classes of phenethylamine psychedelics, including the highly potent 2,5-dimethoxy-4-substituted amphetamines (DOx series) and phenethylamines (2C series).[1][4] A parallel line of investigation focused on modifying mescaline's native 3,4,5-substitution pattern. This family of compounds, the 4-substituted-3,5-dimethoxyphenethylamines, are colloquially known as "scalines" .[4]
At the very core of this family is this compound (3,5-DMPEA), also known as 4-desmethoxymescaline.[4] It provides the foundational this compound backbone upon which all other scalines are built. Understanding the synthesis and pharmacology of 3,5-DMPEA is therefore not an end in itself, but a crucial starting point. It serves as the ultimate reference compound—the parent structure against which the pharmacological contributions of various substituents at the 4-position (e.g., ethoxy in escaline, propyloxy in proscaline) are measured.[2][5] While 3,5-DMPEA can elicit a head-twitch response in rodents, a behavioral proxy for 5-HT₂ₐ agonism, it is not reported to be hallucinogenic in humans, highlighting the critical role of the 4-position substituent in conferring psychedelic potency.[6]
This guide details the synthesis, characterization, and pharmacological context of 3,5-DMPEA, positioning it as an essential tool for drug development professionals seeking to understand the nuanced SAR of serotonergic ligands.
Figure 1: Structural relationship between Mescaline and its 4-desmethoxy analog, 3,5-DMPEA.
Chemical Synthesis and Characterization
The synthesis of 3,5-DMPEA can be approached through several established routes in phenethylamine chemistry. The choice of pathway often depends on the availability of starting materials and preferred reaction conditions. Two common and reliable methods are presented here: the reduction of a phenylacetonitrile intermediate and the reductive amination of a phenylacetaldehyde intermediate, which itself is derived from the corresponding benzaldehyde.
Experimental Protocol: Synthesis via Nitrile Reduction
This is a robust, two-step process starting from the commercially available 3,5-dimethoxybenzyl alcohol. The key steps involve converting the alcohol to a nitrile followed by a powerful reduction to the primary amine.
-
Chlorination: In a well-ventilated fume hood, dissolve 3,5-dimethoxybenzyl alcohol (1 eq.) in an excess of concentrated hydrochloric acid (e.g., 10-15 eq.) with vigorous stirring at 0 °C (ice bath). After stirring for 30-60 minutes, the product, 3,5-dimethoxybenzyl chloride, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. Causality: The acidic environment protonates the benzylic alcohol, making it an excellent leaving group (water) for Sₙ1 substitution by the chloride ion.
-
Cyanation: Dissolve the dried 3,5-dimethoxybenzyl chloride (1 eq.) in a suitable polar aprotic solvent such as DMSO or acetone. Add sodium cyanide (NaCN, ~1.2 eq.) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, ~0.05 eq.). Heat the mixture to 50-60 °C and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into a large volume of water. Extract the aqueous phase three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3,5-dimethoxyphenylacetonitrile. The product can be purified by column chromatography or recrystallization.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, ~2-3 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Addition: Dissolve the 3,5-dimethoxyphenylacetonitrile (1 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. Causality: LiAlH₄ is a powerful, non-selective reducing agent that provides hydride ions (H⁻) to reduce the nitrile functional group directly to a primary amine.
-
Reflux & Quench: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for safety and results in a granular, easily filterable precipitate of aluminum salts.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter off the inorganic salts, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure to yield 3,5-DMPEA, typically as an oil. The freebase can be converted to a stable hydrochloride salt by dissolving it in a minimal amount of isopropanol and adding a solution of HCl in ether or isopropanol.
Figure 2: Synthetic workflow for 3,5-DMPEA via the nitrile reduction pathway.
Structural Characterization
Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key ¹H signals include two aromatic singlets, a singlet for the two methoxy groups, and two triplets corresponding to the ethylamine side chain protons.
-
Mass Spectrometry (MS): GC-MS or LC-MS analysis will confirm the molecular weight of the compound. For 3,5-DMPEA (C₁₀H₁₅NO₂), the expected monoisotopic mass is 181.11 g/mol .
Pharmacology and Mechanism of Action
The Serotonin 5-HT₂ₐ Receptor: The Primary Target
The psychoactive effects of classical psychedelics are primarily initiated by agonist activity at the serotonin 5-HT₂ₐ receptor, a Gq-protein-coupled receptor (GPCR).[2] Activation of this receptor triggers the phospholipase C (PLC) signaling cascade, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium levels and activation of Protein Kinase C (PKC), modulating neuronal excitability and plasticity in cortical regions.[5]
Figure 3: Simplified 5-HT₂ₐ receptor Gq-coupled signaling cascade.
Receptor Binding Profile and Structure-Activity Relationship (SAR)
The binding affinity (Ki) of a ligand for a receptor is a measure of its binding strength; a lower Ki value indicates a higher affinity. For phenethylamine psychedelics, high affinity for the 5-HT₂ₐ receptor is a prerequisite for potent psychoactive effects.
While extensive binding data exists for mescaline and its 4-substituted analogs (scalines), specific Ki values for 3,5-DMPEA are notably absent from major comparative studies. This absence is itself informative, suggesting that its affinity is low enough to be considered a baseline or inactive compound in the context of psychedelic potency. The established SAR for this class provides a clear rationale for this observation.
Key SAR Insights from the Scaline Series:
-
The 4-Position is Critical: The primary determinant of 5-HT₂ₐ affinity and potency in the 3,4,5-trisubstituted phenethylamine series is the substituent at the 4-position. Mescaline (4-methoxy) has a 5-HT₂ₐ Ki value of several thousand nanomolars.[7] Replacing the 4-methoxy group with larger, more lipophilic alkoxy groups (e.g., ethoxy, propyloxy) or fluorinated alkoxy groups systematically increases binding affinity at both 5-HT₂ₐ and 5-HT₂ₑ receptors.[2][3][8]
-
3,5-DMPEA as the Baseline: With only a hydrogen at the 4-position, 3,5-DMPEA lacks the key interaction domain that confers higher affinity. Its affinity is predicted to be significantly weaker than that of mescaline.
-
Positional Isomerism: The 3,4,5-substitution pattern of mescaline and its analogs generally results in lower 5-HT₂ₐ affinity compared to the 2,4,5-substitution pattern found in compounds like DOI and the 2C-x family.[1][4]
The table below summarizes the 5-HT₂ₐ receptor binding affinities for mescaline and select 4-substituted analogs, illustrating the profound impact of the 4-position substituent relative to the implied high Ki of the unsubstituted 3,5-DMPEA core.
| Compound | 4-Position Substituent | 5-HT₂ₐ Ki (nM) | Reference |
| 3,5-DMPEA | -H | >10,000 (Predicted) | SAR Inference |
| Mescaline | -OCH₃ | 5,300 - 12,000 | [3][7] |
| Escaline (E) | -OCH₂CH₃ | 1,100 | [7] |
| Proscaline (P) | -O(CH₂)₂CH₃ | 640 | [7] |
| Allylescaline (AL) | -OCH₂CH=CH₂ | 470 | [7] |
| Trifluoromescaline (TFM) | -OCF₃ | 150 | [7] |
Table 1: Comparative 5-HT₂ₐ Receptor Binding Affinities of 3,5-DMPEA (Predicted) and Key 4-Substituted Analogs (Scalines). Data demonstrates the dramatic increase in affinity with substitution at the 4-position.
Analytical Methodology
Accurate and sensitive quantification of phenethylamines in biological matrices is crucial for pharmacokinetic and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.
Protocol: Quantification of 3,5-DMPEA in Plasma by LC-MS/MS
This protocol is a representative method adapted from validated procedures for multi-analyte phenethylamine screening.[9][10][11]
-
Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., 3,5-DMPEA-d₄) and 200 µL of a buffer solution (e.g., 25 mM ammonium acetate, pH 10). Vortex briefly.
-
Cartridge Conditioning: Condition a mixed-mode or hydrophilic-lipophilic balance (HLB) SPE cartridge (e.g., 30 mg) by sequentially passing 1 mL of methanol and 1 mL of the buffer solution.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove hydrophilic interferences. Dry the cartridge under vacuum or a stream of nitrogen for 5 minutes.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of an appropriate solvent, such as methanol/acetonitrile (1:1 v/v) or methanol containing 2% formic acid.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Causality: SPE provides essential sample clean-up, removing proteins and salts that interfere with chromatography and ionization, while concentrating the analyte to improve detection limits.
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase column suitable for polar compounds, such as a Kinetex Phenyl-Hexyl or C18 (e.g., 50 x 2.1 mm, 2.6 µm).[9][10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 90-95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). For 3,5-DMPEA, the precursor ion would be the protonated molecule [M+H]⁺ (m/z 182.1). Product ions for quantification and qualification would be determined by infusion and fragmentation (e.g., loss of the ethylamine side chain, m/z 152.1).
Figure 4: General workflow for the quantitative analysis of 3,5-DMPEA in plasma by LC-MS/MS.
In Vivo and Behavioral Pharmacology
The Head-Twitch Response (HTR) Model
The head-twitch response (HTR) in mice and rats is a rapid, rotational head movement that is reliably induced by 5-HT₂ₐ receptor agonists.[6][12] Critically, a strong correlation exists between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans.[12] This makes the HTR assay an invaluable preclinical tool for screening compounds for potential psychedelic activity and for studying the functional consequences of 5-HT₂ₐ receptor engagement.[13][14]
Activity of 3,5-DMPEA
Studies have shown that 3,5-DMPEA is capable of inducing the HTR in rodents.[6] This finding confirms that 3,5-DMPEA does engage and activate 5-HT₂ₐ receptors in vivo. However, this stands in contrast to the lack of reported psychedelic effects in humans. This apparent discrepancy is resolved by considering potency. The dose of 3,5-DMPEA required to elicit an HTR is likely much higher than that for potent psychedelics like mescaline's 4-substituted analogs or compounds from the 2C-x family.
The ability of 3,5-DMPEA to induce HTR but not human psychedelic effects underscores a critical principle in drug development: a compound can have measurable on-target activity in a preclinical model without possessing the requisite potency, pharmacokinetics, or metabolic stability to produce a therapeutic or psychoactive effect in humans at a safe dose. In the case of the scalines, this demonstrates that while the 3,5-dimethoxy substitution pattern provides the basic scaffold for 5-HT₂ₐ receptor recognition, the 4-position substituent is the essential "tuning knob" that elevates affinity and efficacy into the range required for psychedelic activity.
Conclusion and Future Directions
This compound (3,5-DMPEA) holds a unique and essential position in the study of psychedelic phenethylamines. It is not a psychedelic agent itself, but rather the foundational chemical scaffold upon which the pharmacologically active "scaline" series is built. Its synthesis is straightforward, and its analysis can be accomplished with standard, validated techniques.
The primary value of 3,5-DMPEA for researchers and drug development professionals is as a pharmacological baseline and negative control . By comparing the binding affinities and functional activities of 4-substituted analogs to 3,5-DMPEA, one can precisely quantify the contribution of the 4-position substituent to the overall pharmacological profile. This makes 3,5-DMPEA an indispensable tool for:
-
Validating new SAR hypotheses for 5-HT₂ₐ receptor ligands.
-
Serving as a starting material for the synthesis of novel scaline analogs.
-
Acting as a reference standard in comparative preclinical studies, such as HTR assays.
Future research should focus on obtaining a definitive receptor binding profile for 3,5-DMPEA across a wide range of serotonergic and other CNS receptors. While its affinity is expected to be low, precise Ki values would complete the SAR dataset for the scaline family and provide a more quantitative foundation for computational modeling and future drug design efforts targeting the 5-HT₂ₐ receptor.
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 3. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov.tw [fda.gov.tw]
- 11. researchgate.net [researchgate.net]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Dimethoxyphenethylamine HCl
<
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 3,5-Dimethoxyphenethylamine Hydrochloride. This compound serves as a crucial structural analog for mescaline and other phenethylamine derivatives, making it a valuable tool in neuropharmacological research and drug development.[1] The described two-step protocol is optimized for clarity, yield, and safety, beginning with a Henry condensation of 3,5-dimethoxybenzaldehyde and nitromethane to form 3,5-dimethoxy-β-nitrostyrene, followed by a robust reduction using lithium aluminum hydride (LAH). This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural walkthrough but also the underlying chemical principles and safety considerations essential for successful and safe execution.
Introduction: The Rationale for a Well-Defined Synthetic Pathway
This compound is a foundational molecule in the study of phenethylamine psychedelics. Its structure, closely related to mescaline (3,4,5-trimethoxyphenethylamine), allows researchers to probe the structure-activity relationships of serotonergic receptor ligands.[2][3] A reliable and well-documented synthetic protocol is paramount for ensuring the purity and consistency of the compound, which is critical for reproducible pharmacological studies.
The chosen synthetic route, a Henry "nitroaldol" condensation followed by reduction, is a classic and versatile method for the preparation of phenethylamines.[4][5] The initial condensation reaction forms a carbon-carbon bond, creating the ethyl backbone, while the subsequent reduction of the nitroalkene intermediate to the primary amine is a key transformation.[6][7] This application note will detail a field-proven protocol, emphasizing the critical parameters at each stage to maximize yield and purity.
Reaction Scheme: A Two-Step Synthesis
The synthesis of this compound HCl proceeds in two primary stages:
Step 1: Henry Condensation 3,5-Dimethoxybenzaldehyde is reacted with nitromethane in the presence of a basic catalyst to yield 3,5-dimethoxy-β-nitrostyrene.
Step 2: Reduction and Salt Formation The intermediate, 3,5-dimethoxy-β-nitrostyrene, is reduced to the freebase this compound using lithium aluminum hydride (LAH). The final product is then isolated as the hydrochloride salt for improved stability and handling.
Visualizing the Synthesis Workflow
The following diagram illustrates the sequential steps of the synthesis process, from starting materials to the final product.
Caption: Workflow of the two-step synthesis of this compound HCl.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dimethoxybenzaldehyde | ≥98% | Sigma-Aldrich | [8][9][10] |
| Nitromethane | ≥96% | Acros Organics | |
| Ammonium Acetate | ACS Reagent | Fisher Scientific | |
| Glacial Acetic Acid | ACS Reagent | VWR | |
| Lithium Aluminum Hydride (LAH) | 1.0 M in THF | Sigma-Aldrich | [11][12] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Diethyl Ether | Anhydrous | Fisher Scientific | |
| Hydrochloric Acid | Concentrated (37%) | J.T. Baker | |
| Isopropanol | ACS Reagent | Fisher Scientific | |
| Sodium Sulfate | Anhydrous | EMD Millipore | |
| Deionized Water | In-house |
Step 1: Synthesis of 3,5-Dimethoxy-β-nitrostyrene
This procedure is adapted from established Henry condensation methodologies.[13][14][15]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxybenzaldehyde (16.6 g, 0.1 mol), nitromethane (12.2 g, 0.2 mol), and ammonium acetate (5.0 g, 0.065 mol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask. The mixture will form a yellow solution.
-
Reaction: Heat the mixture to 100°C with continuous stirring. Maintain this temperature for 2 hours. The solution will darken to a reddish-orange color.
-
Precipitation: After 2 hours, remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A bright yellow precipitate of 3,5-dimethoxy-β-nitrostyrene will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral. Further wash the product with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is approximately 18-20 g (86-95%).
Step 2: Synthesis of this compound HCl
CRITICAL SAFETY NOTE: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent that reacts violently with water.[11][12][16][17] All manipulations involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, and all glassware must be scrupulously dried.[18] Appropriate personal protective equipment, including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[11][12] A Class D fire extinguisher or dry sand should be readily available.[11][16][17]
-
LAH Suspension: In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 250 mL of anhydrous tetrahydrofuran (THF). To this, cautiously add lithium aluminum hydride (7.6 g, 0.2 mol). Stir the suspension to ensure it is well-dispersed.
-
Addition of Nitrostyrene: Dissolve the 3,5-dimethoxy-β-nitrostyrene (10.5 g, 0.05 mol) from Step 1 in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LAH suspension over a period of 1 hour. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate and, if necessary, using a cooling water bath.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4 hours.
-
Quenching: Cool the reaction flask to 0°C in an ice bath. Cautiously and slowly add 8 mL of deionized water dropwise to quench the excess LAH. This will result in vigorous gas evolution. Following the water, add 8 mL of 15% aqueous sodium hydroxide solution, and then 24 mL of deionized water.
-
Workup: Remove the cooling bath and stir the mixture for 30 minutes. The gray precipitate of aluminum salts should become a white, granular solid that is easily filtered.
-
Isolation of Freebase: Filter the mixture through a pad of Celite. Wash the filter cake with three 50 mL portions of THF. Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound freebase as a pale yellow oil.
-
Salt Formation: Dissolve the crude freebase in 100 mL of isopropanol. While stirring, add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper. The hydrochloride salt will precipitate as a white solid.
-
Final Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the this compound HCl by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.
-
Drying: Dry the final product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 8.5-9.5 g (78-87%).
Data Summary
| Parameter | Step 1: Henry Condensation | Step 2: Reduction & Salt Formation |
| Starting Material | 3,5-Dimethoxybenzaldehyde | 3,5-Dimethoxy-β-nitrostyrene |
| Key Reagents | Nitromethane, Ammonium Acetate | Lithium Aluminum Hydride, HCl |
| Solvent | Glacial Acetic Acid | Anhydrous THF, Isopropanol |
| Reaction Time | 2 hours | 4 hours |
| Reaction Temperature | 100°C | Reflux (approx. 66°C) |
| Typical Yield | 86-95% | 78-87% |
| Product Appearance | Bright yellow solid | White crystalline solid |
Causality and Field-Proven Insights
-
Henry Condensation: The use of ammonium acetate as a catalyst in glacial acetic acid provides a convenient and effective medium for the condensation. The acetic acid acts as both a solvent and a proton source, facilitating the reaction. The reaction temperature is maintained at 100°C to ensure a reasonable reaction rate without significant decomposition of the product.
-
LAH Reduction: The reduction of the nitrostyrene with LAH is a powerful and reliable method.[6][7] The dropwise addition of the nitrostyrene solution to the LAH suspension is crucial for controlling the exothermicity of the reaction. The specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts in a granular form, which greatly simplifies the filtration and isolation of the product.
-
Salt Formation: Conversion of the amine freebase to its hydrochloride salt is standard practice.[19][20] The salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the oily freebase. Isopropanol is a suitable solvent for this precipitation, as the hydrochloride salt is sparingly soluble in it, especially when cooled.
Safety and Waste Disposal
-
General Precautions: Standard laboratory safety practices should be followed, including the use of a fume hood, safety glasses, and appropriate gloves.
-
Lithium Aluminum Hydride: As previously mentioned, LAH is extremely hazardous.[11][12][16][17] All handling must be done under inert conditions, and water must be strictly excluded.[18] Quenching should be performed slowly and with extreme caution in an ice bath.
-
Waste Disposal: The quenched aluminum salts can be disposed of as solid waste after ensuring all reactive hydride has been consumed. Organic waste should be collected in appropriately labeled containers. Acidic and basic aqueous waste should be neutralized before disposal. Follow all local and institutional regulations for chemical waste disposal.
References
- 1. Synthesis and action on the central nervous system of mescaline analogues containing piperazine or homopiperazine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chacruna.net [chacruna.net]
- 3. psychedelicreview.com [psychedelicreview.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-Dimethoxybenzaldehyde 98 7311-34-4 [sigmaaldrich.com]
- 10. 3,5-Dimethoxybenzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 14. scirp.org [scirp.org]
- 15. scirp.org [scirp.org]
- 16. nj.gov [nj.gov]
- 17. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. oxfordlabchem.com [oxfordlabchem.com]
- 19. #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine [studfile.net]
- 20. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
Application Note: A Comprehensive Guide to the Synthesis of 3,5-Dimethoxyphenethylamine from 3,5-Dimethoxybenzaldehyde
Abstract: This document provides a detailed technical guide for the synthesis of 3,5-dimethoxyphenethylamine, a valuable research chemical and precursor in medicinal chemistry. The primary synthetic route detailed herein involves a two-step process commencing with the Henry reaction of 3,5-dimethoxybenzaldehyde and nitromethane to form an intermediate β-nitrostyrene, followed by its complete reduction. We present two robust protocols for the reduction step: a classic approach using the powerful reductant lithium aluminum hydride (LiAlH₄) and a modern, milder alternative employing sodium borohydride in conjunction with copper(II) chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.
Introduction and Strategic Overview
This compound is a substituted phenethylamine derivative. The phenethylamine scaffold is the backbone for a vast array of biologically active molecules, including neurotransmitters, hormones, and numerous classes of pharmaceuticals and psychedelic compounds. This specific analogue is structurally related to mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic alkaloid, making it a compound of interest in neuropharmacological research and a key intermediate for the synthesis of more complex molecular probes.[1][2]
The synthesis described here is a reliable and scalable two-step sequence. This pathway is favored for its well-documented and high-yielding reactions, which utilize common laboratory reagents.
The overall synthetic pathway is as follows:
-
Step 1: Henry (Nitroaldol) Reaction. 3,5-Dimethoxybenzaldehyde is condensed with nitromethane in the presence of a base catalyst. The resulting β-nitro alcohol intermediate readily undergoes dehydration under the reaction conditions to yield the conjugated nitroalkene, 3,5-dimethoxy-β-nitrostyrene.
-
Step 2: Reduction. The intermediate nitrostyrene is reduced to the target phenethylamine. This transformation requires the reduction of both the alkene C=C double bond and the nitro group (-NO₂) to an amine group (-NH₂).
Caption: Overall two-step synthetic workflow.
Part I: Synthesis of 3,5-Dimethoxy-β-nitrostyrene via Henry Reaction
Mechanistic Rationale
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[3][4] The reaction commences with the deprotonation of nitromethane by a base (in this protocol, generated from ammonium acetate) to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. The resulting β-nitro alkoxide is protonated to give a nitro alcohol. In the presence of an acid catalyst (like acetic acid, often used as a solvent or co-catalyst with ammonium acetate) and heat, this alcohol is readily eliminated as water to form the thermodynamically stable, conjugated β-nitrostyrene product.[3][5][6]
Experimental Protocol
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Deionized Water
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethoxybenzaldehyde (16.6 g, 0.10 mol).
-
Add glacial acetic acid (80 mL) to the flask and stir until the aldehyde has completely dissolved.
-
To this solution, add nitromethane (12.2 g, 0.20 mol) followed by anhydrous ammonium acetate (7.7 g, 0.10 mol).
-
Heat the reaction mixture to a gentle reflux (approximately 110-120°C) using a heating mantle. Maintain reflux with continuous stirring for 2 hours. The solution will typically turn a deep yellow or orange color.
-
After 2 hours, remove the flask from the heat and allow it to cool slightly for 10-15 minutes.
-
While still hot, slowly and carefully pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold water. Stir the aqueous mixture vigorously with a glass rod. A bright yellow solid will precipitate immediately.
-
Continue stirring for 20 minutes to ensure complete precipitation.
-
Collect the yellow solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 100 mL) to remove residual acetic acid and other water-soluble impurities.
-
Press the solid as dry as possible on the filter. The crude product can be further purified by recrystallization.
-
Transfer the crude solid to a 500 mL Erlenmeyer flask. Add methanol and heat the suspension to boiling until the solid dissolves completely (approximately 100-150 mL of methanol may be required).
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and air-dry to a constant weight. A typical yield is 80-90%.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. |
| 3,5-Dimethoxybenzaldehyde | 166.17 | 16.6 | 0.10 | 1.0 |
| Nitromethane | 61.04 | 12.2 | 0.20 | 2.0 |
| Ammonium Acetate | 77.08 | 7.7 | 0.10 | 1.0 |
Part II: Reduction to this compound
The conversion of the β-nitrostyrene intermediate to the target phenethylamine requires a potent reducing agent capable of reducing both the nitro group and the carbon-carbon double bond. We present two effective methods.
Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction (Classic Method)
Causality: Lithium aluminum hydride (LiAlH₄) is an unselective and highly reactive source of hydride (H⁻).[7] Its high reactivity stems from the polarized Al-H bond, which readily delivers hydride to electrophilic centers. It will reduce the conjugated double bond and the nitro group in a single operation.[8][9] Due to its extreme reactivity with protic solvents, this reaction must be performed under strictly anhydrous conditions.[10]
Safety Warning: LiAlH₄ reacts violently with water and is pyrophoric. Handle only in a fume hood under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly oven-dried before use.
Materials:
-
3,5-Dimethoxy-β-nitrostyrene
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
1.5 M Sulfuric Acid (H₂SO₄) or Fieser Workup Reagents (H₂O, 15% NaOH, H₂O)
-
Sodium Hydroxide (NaOH) pellets or solution
-
Dichloromethane (DCM) or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl) in isopropanol or ether (for salt formation)
Procedure:
-
Set up a 1 L three-neck round-bottom flask (oven-dried) equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.
-
Carefully add LiAlH₄ (7.6 g, 0.20 mol) to the flask, followed by 400 mL of anhydrous THF via cannula or syringe. Stir the resulting grey suspension.
-
Dissolve the 3,5-dimethoxy-β-nitrostyrene (10.5 g, 0.05 mol) in 150 mL of anhydrous THF in the dropping funnel.
-
Add the nitrostyrene solution dropwise to the stirred LiAlH₄ suspension over 1 hour. The addition is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath for cooling if necessary.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours to ensure the reaction goes to completion.
-
Cool the reaction flask to 0°C in an ice bath. CAUTION: The following workup is highly exothermic and generates hydrogen gas.
-
Quench the reaction by slowly and carefully adding, in sequence: 7.6 mL of water, 7.6 mL of 15% aqueous NaOH, and finally 22.8 mL of water.
-
Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, which can be easily filtered.
-
Filter the mixture through a pad of Celite, washing the solids with additional THF (2 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residual oil in 150 mL of dichloromethane. Wash the organic layer with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude this compound as a free base (an oil).
-
For purification, the amine can be converted to its hydrochloride salt. Dissolve the crude oil in 100 mL of isopropanol and add a solution of concentrated HCl in isopropanol dropwise until the solution is acidic to litmus paper. The white crystalline salt will precipitate. Collect by filtration and recrystallize if necessary.
Protocol B: Sodium Borohydride/Copper(II) Chloride Reduction (Modern Method)
Causality: This method provides a safer, more convenient alternative to LiAlH₄.[11][12][13] Sodium borohydride (NaBH₄) by itself is generally not strong enough to reduce a nitro group.[14] However, in the presence of copper(II) chloride, a more potent reducing system is formed. It is proposed that Cu(II) is reduced in situ to an active copper species that facilitates the complete reduction of both the double bond and the nitro group.[15] The reaction is rapid and proceeds under milder conditions.[16][17]
Materials:
-
3,5-Dimethoxy-β-nitrostyrene
-
Sodium Borohydride (NaBH₄)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
2-Propanol
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
Procedure:
-
In a 500 mL round-bottom flask, suspend 3,5-dimethoxy-β-nitrostyrene (4.18 g, 0.02 mol) and copper(II) chloride dihydrate (0.68 g, 0.004 mol) in 150 mL of 2-propanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the flask in an ice bath. In small portions over 30 minutes, carefully add sodium borohydride (6.0 g, 0.16 mol). CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation. A black precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 30 minutes.
-
Slowly and carefully add 100 mL of 2 M HCl to quench the reaction and dissolve the solid residue.
-
Remove the 2-propanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-basic impurities. Discard the ether layers.
-
Basify the aqueous layer to pH >12 by the slow addition of concentrated NaOH solution, ensuring the mixture remains cool with an ice bath.
-
Extract the liberated amine into dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the this compound free base.
-
The product can be further purified by distillation or conversion to its hydrochloride salt as described in Protocol A.
Caption: Comparative workflows for the reduction step.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures must be conducted in a properly functioning chemical fume hood.
-
Nitromethane: Is flammable and toxic. Avoid inhalation and skin contact. It can form explosive mixtures.
-
Lithium Aluminum Hydride (LiAlH₄): Is extremely reactive and pyrophoric. It must be handled under an inert atmosphere and away from any source of water or protic solvents. The workup procedure is hazardous and must be performed with extreme care and cooling.
-
Solvents: Diethyl ether, THF, and methanol are highly flammable. Work away from ignition sources.
-
Acids and Bases: Glacial acetic acid, sulfuric acid, and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. scirp.org [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vbn.aau.dk [vbn.aau.dk]
- 13. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Definitive Identification of 3,5-Dimethoxyphenethylamine: Advanced Analytical Methodologies and Protocols
An Application Guide for Drug Development & Forensic Laboratories
Abstract
This technical guide provides a comprehensive overview of validated analytical methods for the unambiguous identification and quantification of 3,5-Dimethoxyphenethylamine (3,5-DMPEA). As a positional isomer of other regulated dimethoxyphenethylamine compounds, 3,5-DMPEA presents a significant analytical challenge, requiring highly specific and reliable methodologies to differentiate it from its regioisomers. This document outlines detailed protocols for sample preparation, chromatographic separation, and spectroscopic characterization, tailored for researchers, forensic scientists, and drug development professionals. We delve into the causality behind experimental choices, emphasizing the integration of orthogonal techniques to ensure data integrity and meet stringent regulatory standards for qualitative and quantitative analysis.[1][2]
Introduction: The Challenge of Isomeric Specificity
Substituted phenethylamines are a vast class of organic compounds with a wide range of physiological effects, from central nervous system stimulants to hallucinogens.[3][4] this compound is a structural isomer of more commonly known compounds like 2,5-DMPEA. The critical challenge in its analysis lies in the fact that regioisomers often produce nearly identical mass spectra under electron ionization, making identification by mass spectrometry (MS) alone insufficient for definitive confirmation.[5][6] Therefore, analytical strategies must rely on a combination of high-resolution chromatographic separation and information-rich detection techniques to ensure accurate identification.
This guide details the application of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and key spectroscopic methods (FTIR, NMR) for the definitive analysis of 3,5-DMPEA. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory guidelines.[7][8]
Foundational Step: Strategic Sample Preparation
Effective sample preparation is paramount for accurate analysis, as it removes interfering matrix components and concentrates the analyte of interest.[2][9] The choice of technique depends on the sample matrix (e.g., seized powders, biological fluids) and the subsequent analytical method.
-
For Seized Materials (Powders, Tablets): A simple dissolution in an appropriate organic solvent (e.g., methanol) followed by filtration is often sufficient. The goal is to solubilize the analyte while removing insoluble excipients.
-
For Biological Matrices (Urine, Plasma, Hair): These complex matrices require more rigorous cleanup to remove proteins, lipids, and salts that can interfere with analysis.[2]
-
Liquid-Liquid Extraction (LLE): A fundamental technique that partitions the analyte between two immiscible liquids based on its pH-dependent solubility. It is cost-effective but can be labor-intensive and prone to emulsion formation.[10]
-
Solid-Phase Extraction (SPE): A highly effective and automatable technique that provides cleaner extracts and higher analyte recovery compared to LLE.[9] It uses a solid sorbent to selectively retain the analyte while matrix interferences are washed away. Mixed-mode SPE cartridges are particularly effective for extracting amine compounds from biological fluids.[11]
-
This protocol is a robust starting point for extracting phenethylamines from urine or plasma.
-
Cartridge Selection: Choose a mixed-mode cation exchange SPE cartridge (e.g., hydrophilic-lipophilic balance with cation exchange).
-
Conditioning: Condition the cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of a suitable buffer (e.g., 25 mM ammonium acetate, pH 10).[12]
-
Sample Loading: Mix 0.5 mL of the biological sample (e.g., urine) with 0.5 mL of the equilibration buffer and apply it to the cartridge.[12] Allow the sample to pass through slowly.
-
Washing: Wash the cartridge to remove interferences. A typical wash sequence is 1 mL of deionized water, followed by 1 mL of 5% methanol in water.[12]
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the analyte with 1-2 mL of a suitable organic solvent, often containing a small amount of a basic modifier to neutralize the amine (e.g., 5% ammonium hydroxide in methanol/acetonitrile (1:1 v/v)).
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for LC-MS analysis or a derivatization agent for GC-MS analysis.[10]
Chromatographic Identification Methods
Chromatography is essential for separating 3,5-DMPEA from its isomers and other matrix components before detection.
GC-MS is a cornerstone of forensic drug analysis. However, for phenethylamine isomers, its power lies in the combination of chromatographic separation and mass spectral data.
-
Principle & Rationale: GC separates compounds based on their boiling points and interaction with a stationary phase. For phenethylamines, which are polar, chemical derivatization is often required to block the active amine group, reduce polarity, and improve peak shape and thermal stability.[5][13] Acylation with agents like pentafluoropropionic anhydride (PFPA) is common.[5][13] While derivatization helps chromatography, the resulting mass spectra for isomers can remain very similar.[5][6] Therefore, the retention time from a high-resolution capillary column is a critical identification parameter.
-
Protocol: GC-MS Analysis (Derivatized)
-
Derivatization: To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap tightly and heat at 70°C for 20 minutes. Evaporate the solvent and reconstitute in 100 µL of ethyl acetate.
-
GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, Rxi-50).[5][14]
-
Injection: 1 µL injection volume with a split ratio (e.g., 40:1) or splitless for trace analysis. Injector temperature: 250°C.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 150°C, ramp at 15°C/min to 280°C, and hold for 3 minutes.[14]
-
MS Parameters:
-
-
Data Interpretation: Identification is confirmed by matching both the retention time and the mass spectrum of the sample peak to that of a certified reference standard analyzed under the identical conditions. The mass spectrum of underivatized 3,5-DMPEA will show a molecular ion at m/z 181 and a characteristic base peak resulting from alpha-beta cleavage. However, chromatographic separation from other DMPEA isomers is the key differentiating factor.[5]
| Parameter | Typical Condition | Rationale |
| GC Column | 30m, 5% Phenyl Polysiloxane | Provides good separation for a wide range of semi-volatile compounds, including derivatized amines.[5] |
| Injection Mode | Split/Splitless | Split for concentrated samples to avoid column overload; Splitless for trace analysis to maximize sensitivity. |
| Oven Program | Temperature Ramp (e.g., 150-280°C) | Ensures separation of analytes based on boiling point and column interaction. |
| Derivatization | PFPA, TFAA, etc. | Improves chromatographic peak shape and thermal stability of the polar amine.[5][11] |
| MS Detection | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
Table 1: Summary of typical GC-MS parameters for 3,5-DMPEA analysis.
LC-MS/MS is the preferred method for analyzing phenethylamines in biological matrices due to its exceptional sensitivity and selectivity, often without the need for derivatization.[1]
-
Principle & Rationale: Reversed-phase LC separates compounds based on their hydrophobicity. A C18 or Phenyl-Hexyl column is commonly used.[12] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific, characteristic product ions in the third quadrupole. This two-stage mass filtering provides extremely high selectivity, minimizing matrix interference.
-
Protocol: LC-MS/MS Analysis
-
LC Column: Use a C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[12]
-
Mobile Phase:
-
Gradient Elution: A typical gradient runs from 10% to 90% Solvent B over 6-8 minutes at a flow rate of 0.3-0.4 mL/min.[12]
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Ion Spray Voltage: ~5.5 kV.
-
Source Temperature: ~550°C.
-
MRM Transitions: These must be optimized by infusing a pure standard. For 3,5-DMPEA (MW 181.23), the precursor ion would be [M+H]⁺ at m/z 182.2. Product ions would be determined experimentally. At least two product ions are monitored for confident identification (one for quantification, one for qualification).
-
-
-
Data Interpretation: A compound is positively identified if a peak is detected at the expected retention time and the ratio of the qualifier ion to the quantifier ion falls within a specified tolerance (e.g., ±20%) of the ratio observed for a certified reference standard.
Orthogonal Confirmatory Methods: Spectroscopic Analysis
For definitive structural confirmation, especially in the absence of a perfectly matching reference standard for chromatography, spectroscopic methods are indispensable.
-
Principle & Rationale: FTIR provides a molecular "fingerprint" by measuring the absorption of infrared light by specific chemical bonds. While many functional groups are common across isomers, the fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule's overall structure, allowing for differentiation between positional isomers.[5][15] It is an excellent technique for analyzing pure, solid samples.
-
Protocol & Data Interpretation:
-
Sample Preparation: The sample is typically analyzed neat using an Attenuated Total Reflectance (ATR) accessory or mixed with potassium bromide (KBr) and pressed into a pellet.
-
Analysis: The spectrum is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Key Bands for 3,5-DMPEA:
-
~3300-3400 cm⁻¹: N-H stretching (primary amine).
-
~2800-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).
-
~1600 cm⁻¹: Aromatic C=C ring stretching.
-
~1200-1250 cm⁻¹ & ~1050 cm⁻¹: Asymmetric and symmetric C-O-C stretching from the methoxy groups.[16][17]
-
Fingerprint Region: Unique patterns below 1500 cm⁻¹ are compared to a reference spectrum for confirmation.
-
-
-
Principle & Rationale: NMR is the most powerful tool for absolute structure elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. For distinguishing isomers like 3,5-DMPEA, ¹H NMR is definitive because the substitution pattern on the aromatic ring creates a unique set of chemical shifts and spin-spin coupling patterns for the aromatic protons.[15]
-
Protocol & Data Interpretation:
-
Sample Preparation: Dissolve a few milligrams of the pure substance in a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Analysis: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.
-
Expected ¹H NMR Spectrum for 3,5-DMPEA (in CDCl₃):
-
The three aromatic protons will have a characteristic pattern. The proton at C4 (between the two methoxy groups) will appear as a triplet (or more accurately, a triplet-like singlet), while the two equivalent protons at C2 and C6 will appear as a doublet. This is distinct from the patterns of 3,4-DMPEA or 2,5-DMPEA.[15][18]
-
-
Expected ¹³C NMR Chemical Shifts: The number and chemical shifts of the carbon signals will confirm the structure.
-
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH₂ (alpha to amine) | ~2.7-2.8 | ~43 |
| CH₂ (beta to amine) | ~2.9-3.0 | ~36 |
| OCH₃ | ~3.8 | ~55 |
| Aromatic C-H | ~6.3-6.4 | ~98, ~106 |
| Aromatic C-O | N/A | ~161 |
| Aromatic C-CH₂ | N/A | ~144 |
Table 2: Approximate ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
Method Validation and Quality Assurance
Any analytical method used for identification must be validated to prove it is fit for its intended purpose.[19][20] Validation demonstrates the reliability, reproducibility, and accuracy of the results. Key validation parameters are defined by international guidelines.[7][8][19]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components (e.g., isomers, matrix components). | No interference at the retention time of the analyte. |
| Linearity & Range | The range over which the method provides results directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99.[21] |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples.[21] |
| Precision | Agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15-20%.[21] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3.[22][23] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD < 20%.[21][22][23] |
Table 3: Key analytical method validation parameters.
Conclusion
The definitive identification of this compound requires a multi-faceted analytical approach. Due to the challenge of isomeric differentiation, reliance on a single technique is insufficient. The most robust strategy involves a combination of high-resolution chromatography and information-rich detection.
-
For Screening and Quantification in Complex Matrices: LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.
-
For Identification in Seized Materials: GC-MS is a powerful and widely used technique, but identification must be based on a strict match of both retention time and mass spectrum with a co-analyzed reference standard.
-
For Absolute Structural Confirmation: NMR spectroscopy is the ultimate authority for structural elucidation and isomer differentiation. FTIR serves as a rapid and effective confirmatory method for pure samples.
By integrating these methodologies and adhering to rigorous validation protocols, analytical laboratories can ensure the highest level of confidence in their identification of this compound.
References
- 1. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Validation of Analytical Methods | Office of Justice Programs [ojp.gov]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 15. forendex.southernforensic.org [forendex.southernforensic.org]
- 16. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR spectrum [chemicalbook.com]
- 19. fda.gov [fda.gov]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 3,5-Dimethoxyphenethylamine using ¹H and ¹³C NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination and purity assessment of synthetic compounds. This application note provides a detailed guide to the characterization of 3,5-Dimethoxyphenethylamine (3,5-DMPEA), a key phenethylamine derivative, using both proton (¹H) and carbon-13 (¹³C) NMR. We will explore the theoretical basis for the expected spectral features, grounded in the molecule's unique symmetrical structure, and provide a comprehensive, field-proven protocol for sample preparation and data acquisition. This guide is designed to equip researchers with the expertise to predict, acquire, and interpret NMR data for 3,5-DMPEA and related analogues, ensuring confidence in compound identity and quality.
Introduction: The Significance of 3,5-DMPEA
This compound (3,5-DMPEA) is a naturally occurring alkaloid found in the cactus Pelecyphora aselliformis. It belongs to the phenethylamine class, a family of compounds that includes many neurotransmitters, hormones, and psychoactive substances. 3,5-DMPEA is structurally related to mescaline (3,4,5-trimethoxyphenethylamine) and is considered a foundational structure for a subclass of psychedelic compounds known as the "scalines".[1] Given its role as a synthetic precursor and its relationship to controlled substances, its definitive identification is of paramount importance in forensic chemistry, pharmaceutical development, and neurochemical research.
The structural confirmation of such molecules is non-trivial due to the existence of numerous positional isomers (e.g., 2,5-DMPEA, 3,4-DMPEA) which may exhibit similar properties in less specific analyses like mass spectrometry. NMR spectroscopy, by providing detailed information about the chemical environment of each proton and carbon atom, offers an unparalleled level of certainty in structural elucidation.
Molecular Structure and Symmetry: The Key to Spectral Prediction
The first step in any NMR analysis is a thorough examination of the molecule's structure to identify elements of symmetry. This allows for an accurate prediction of the number of unique signals that will appear in the spectrum.
The structure of 3,5-DMPEA possesses a plane of symmetry that bisects the C1-C4 axis and the ethylamine side chain. This symmetry renders several pairs of atoms chemically equivalent:
-
The two methoxy groups (-OCH₃) at C3 and C5 are equivalent.
-
The aromatic carbons C2 and C6 are equivalent.
-
The aromatic carbons C3 and C5 are equivalent.
-
The aromatic protons H2 and H6 are equivalent.
This equivalence is the cornerstone of our spectral prediction, as equivalent nuclei will produce a single, combined signal in the NMR spectrum.
Caption: Molecular structure of this compound with key atoms labeled.
Predicted ¹H NMR Spectral Analysis
Based on the structure, we can predict the following signals in the ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃).
-
Aromatic Protons (δ 6.0-7.0 ppm): Due to the molecule's symmetry, the three aromatic protons will give rise to two distinct signals.
-
H4: This proton is flanked by two equivalent protons (H2 and H6). It will therefore appear as a triplet . Its chemical shift will be the most upfield of the aromatic signals due to the meta positioning relative to the electron-donating methoxy groups.
-
H2/H6: These two equivalent protons are each coupled only to H4. They will appear as a single doublet . Their chemical shift will be slightly downfield from H4.
-
-
Methoxy Protons (δ ~3.8 ppm): The six protons of the two equivalent methoxy groups are not coupled to any other protons. They will appear as a sharp singlet with an integration value of 6H. This is a highly characteristic signal for this moiety.
-
Ethylamine Protons (δ 2.5-3.0 ppm): The four protons of the ethyl side chain will produce two signals.
-
α-CH₂: The two protons on the carbon adjacent to the aromatic ring (Cα) are coupled to the β-CH₂ protons. They will appear as a triplet .
-
β-CH₂: The two protons on the carbon adjacent to the amine group (Cβ) are coupled to the α-CH₂ protons. They will also appear as a triplet .
-
-
Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. Its chemical shift is highly variable depending on solvent, concentration, and temperature, and it often does not show clear coupling.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
|---|---|---|---|---|
| H2 / H6 | ~ 6.4 | Doublet (d) | 2H | ~ 2.0 Hz |
| H4 | ~ 6.3 | Triplet (t) | 1H | ~ 2.0 Hz |
| -OCH₃ | ~ 3.8 | Singlet (s) | 6H | N/A |
| α-CH₂ | ~ 2.9 | Triplet (t) | 2H | ~ 7.0 Hz |
| β-CH₂ | ~ 2.7 | Triplet (t) | 2H | ~ 7.0 Hz |
| -NH₂ | 1.0 - 2.5 | Broad Singlet (br s) | 2H | N/A |
Predicted ¹³C NMR Spectral Analysis
A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The symmetry of 3,5-DMPEA leads to a simplified spectrum with only 6 signals for the 10 carbon atoms.
-
Aromatic Carbons (δ 95-165 ppm):
-
C3/C5: These two equivalent carbons are directly attached to the highly electronegative oxygen atoms of the methoxy groups. They will be the most downfield of the aromatic signals, appearing around 161 ppm.
-
C1: The ipso-carbon, where the ethylamine chain attaches, will be the next most downfield signal, expected around 142 ppm.
-
C2/C6: These equivalent carbons will appear further upfield, around 106 ppm.
-
C4: This carbon will be the most shielded of the aromatic carbons, appearing at the furthest upfield position, around 98 ppm.
-
-
Aliphatic and Methoxy Carbons (δ 35-60 ppm):
-
-OCH₃: The two equivalent methoxy carbons will produce a strong signal around 55 ppm.
-
β-CH₂: The carbon adjacent to the nitrogen is expected around 43 ppm.
-
α-CH₂: The carbon adjacent to the aromatic ring is expected around 36 ppm.
-
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Assigned Carbons | Predicted δ (ppm) |
|---|---|
| C3 / C5 | ~ 161.0 |
| C1 | ~ 142.0 |
| C2 / C6 | ~ 106.0 |
| C4 | ~ 98.0 |
| -OCH₃ | ~ 55.2 |
| β-CH₂ | ~ 43.0 |
| α-CH₂ | ~ 36.0 |
Note: The predicted chemical shifts are based on established substituent effects and analysis of related compounds. Actual experimental values may vary slightly.
Experimental Protocol for NMR Characterization
This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 3,5-DMPEA.
Part A: Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for phenethylamines and its relatively clean spectral window. Ensure the use of high-purity CDCl₃ containing 0.03-1% tetramethylsilane (TMS) as an internal standard.
-
Sample Weighing: Accurately weigh 10-15 mg of the 3,5-DMPEA sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial. Gently swirl or vortex the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the final solution height in the tube is approximately 4-5 cm.
-
Labeling: Clearly label the NMR tube with the sample identification.
Part B: NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer and can be adapted for other field strengths.[2]
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
¹H Spectrum Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): 20 ppm
¹³C Spectrum Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
-
Number of Scans (NS): 1024 (or more for dilute samples)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~1 second
-
Spectral Width (SW): 240 ppm
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a definitive analytical fingerprint for this compound. The predicted spectra, based on the molecule's inherent symmetry, are simple and unambiguous. A ¹H spectrum exhibiting a 2H doublet, a 1H triplet, and a 6H singlet in the aromatic/methoxy region, coupled with two triplets in the aliphatic region, is uniquely characteristic. This is confirmed by a ¹³C spectrum showing precisely six signals. By following the detailed protocol provided, researchers can confidently verify the identity and purity of their synthesized 3,5-DMPEA, distinguishing it from all other positional isomers and ensuring the integrity of their subsequent research.
References
Unambiguous Characterization of 3,5-Dimethoxyphenethylamine: A Guide to Mass Spectrometric Fragmentation and Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed guide to the mass spectrometric analysis of 3,5-Dimethoxyphenethylamine, a positional isomer of methoxyphenethylamine analogues and a structural analogue of mescaline. Understanding its fragmentation behavior is critical for its unambiguous identification in forensic, clinical, and pharmaceutical research. We present an in-depth analysis of the fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by mechanistic explanations. This guide includes detailed, field-tested protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to provide a self-validating framework for researchers.
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₁₀H₁₅NO₂, Molar Mass: 181.23 g/mol ) is a substituted phenethylamine.[1] The phenethylamine class of compounds is vast, encompassing neurotransmitters, pharmaceuticals, and a large number of designer drugs or novel psychoactive substances (NPS).[2][3][4] Due to the high degree of structural similarity among isomers, definitive identification can be challenging, necessitating robust analytical techniques.[2][5][6] Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose, providing both retention time and mass-to-charge (m/z) data that, together, form a highly specific chemical fingerprint.[7][8]
The core analytical challenge lies in distinguishing this compound from its numerous positional isomers (e.g., 2,5-dimethoxyphenethylamine or 3,4-dimethoxyphenethylamine). This is achieved by carefully studying the fragmentation patterns generated in the mass spectrometer, as the position of the methoxy groups on the benzene ring directly influences the stability and formation of specific fragment ions. This note will elucidate these characteristic fragmentation pathways.
Electron Ionization (EI) Fragmentation Pathway
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like phenethylamines. In the EI source, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing it to ionize and fragment in a predictable and reproducible manner.
Core Fragmentation Mechanism:
For phenethylamines, the most characteristic fragmentation pathway under EI is the cleavage of the Cα-Cβ bond of the ethylamine side chain.[7][9] This is a form of alpha-cleavage relative to the nitrogen atom, which is a highly favored process.
-
Molecular Ion Formation : The initial event is the removal of an electron to form the molecular ion radical cation (M•⁺) at m/z 181 .
-
Alpha-Cleavage (Benzylic Cleavage) : The Cα-Cβ bond is cleaved. The positive charge is preferentially stabilized on the aromatic fragment due to the resonance delocalization and the electron-donating effect of the two methoxy groups. This results in the formation of the 3,5-dimethoxybenzyl cation at m/z 151 , which is often the base peak in the spectrum. The other product is an aminoethyl radical (•CH₂CH₂NH₂), which is neutral and not detected.
-
Alternative Alpha-Cleavage : A less dominant, but still important, fragmentation pathway involves cleavage of the same Cα-Cβ bond where the charge is retained by the nitrogen-containing fragment. This produces the iminium ion [CH₂=NH₂]⁺ at m/z 30 . The relative abundance of m/z 151 versus m/z 30 provides a key signature for the molecule.
The stability of the 3,5-dimethoxybenzyl cation makes it the most probable and abundant fragment ion, providing a clear diagnostic marker for this specific substitution pattern.
Caption: Proposed EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) MS/MS Fragmentation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI is preferred for less volatile compounds or for complex matrices requiring higher sensitivity and specificity. ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺. Fragmentation is then induced in a collision cell (Collision-Induced Dissociation, CID).
Core Fragmentation Mechanism:
For substituted phenethylamines analyzed by ESI-MS/MS, the primary fragmentation event is often the neutral loss of the amine group.[10][11]
-
Precursor Ion Formation : In the ESI source (positive ion mode), the molecule is protonated, typically on the basic nitrogen atom, to form the precursor ion [M+H]⁺ at m/z 182 .
-
Collision-Induced Dissociation (CID) : When the [M+H]⁺ ion is subjected to CID, the most common fragmentation pathway for phenethylamines lacking a β-hydroxy group is the neutral loss of ammonia (NH₃).[11][12] This results in a prominent product ion at m/z 165 ([M+H-NH₃]⁺).
-
Mechanism of NH₃ Loss : This loss is not a simple cleavage. It is proposed to occur via a neighboring group participation mechanism where the phenyl ring attacks the α-carbon, displacing ammonia and forming a spiro[2.5]octadienylium ion intermediate.[10][12] The presence of electron-donating methoxy groups enhances this fragmentation pathway.[12]
This characteristic neutral loss of 17 Da (NH₃) from the protonated molecule is a highly specific transition used for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.
References
- 1. This compound | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d.lib.msu.edu [d.lib.msu.edu]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Phenethylamines
<_ _ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Phenethylamine Separation
Phenethylamines represent a broad class of chemical compounds, encompassing endogenous neurotransmitters, pharmaceuticals, and controlled substances. Their structural similarity poses a significant challenge for analytical separation, which is critical for accurate identification and quantification in diverse matrices, from pharmaceutical formulations to biological samples. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these analyses, offering the requisite selectivity and sensitivity. This guide provides an in-depth exploration of HPLC method development for phenethylamines, grounded in scientific principles and practical application.
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices
Effective HPLC method development transcends mere procedural steps; it requires a fundamental understanding of the physicochemical interactions governing the separation. For phenethylamines, which are basic compounds, several key considerations dictate the experimental design.
The Critical Role of Mobile Phase pH: The ionization state of phenethylamines is highly dependent on the pH of the mobile phase.[1][2] By maintaining the mobile phase pH at least two units below the pKa of the analytes (typically around 9-10), the amine functional groups remain protonated (positively charged). This strategy is crucial for several reasons:
-
Enhanced Retention on Reversed-Phase Columns: In their ionized form, phenethylamines exhibit increased polarity, leading to predictable and controllable retention on non-polar stationary phases like C18.
-
Improved Peak Shape: Suppressing the ionization of residual silanol groups on the silica-based stationary phase minimizes secondary interactions that can lead to peak tailing and poor chromatographic performance. An acidic mobile phase effectively mitigates these undesirable interactions.[1]
-
Method Robustness: Controlling the pH ensures that small fluctuations do not lead to significant changes in retention time or selectivity, a critical aspect of a validated and reliable analytical method.[2][3]
Stationary Phase Selection - Beyond C18: While C18 columns are the workhorse for reversed-phase HPLC, alternative stationary phases can offer unique selectivity for challenging separations.
-
Phenyl-Hexyl Phases: These columns can provide alternative selectivity for aromatic compounds like phenethylamines through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte.
-
Polar-Embedded and Polar-Endcapped Phases: For more polar phenethylamines, these phases can improve peak shape and retention by providing additional hydrophilic interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar phenethylamines that are poorly retained in reversed-phase mode, HILIC presents a viable alternative.[4][5][6][7][8] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.[4][5][6][7][8]
Detection Techniques - From Universal to Highly Specific:
-
Ultraviolet (UV) Detection: The aromatic ring common to all phenethylamines allows for straightforward UV detection, typically in the range of 210-280 nm.[9]
-
Fluorescence Detection: For enhanced sensitivity and selectivity, particularly in complex biological matrices, derivatization with a fluorescent tag followed by fluorescence detection is a powerful approach.[10][11][12]
-
Mass Spectrometry (MS): The coupling of HPLC with MS provides the highest level of specificity and sensitivity, enabling definitive identification based on mass-to-charge ratio and fragmentation patterns. This is the gold standard for confirmatory analysis in forensic and clinical settings.
Pillar 2: Trustworthiness - A Self-Validating System
The reliability of any analytical method hinges on a robust validation process. Adherence to guidelines from regulatory bodies like the FDA and standards outlined in the United States Pharmacopeia (USP) ensures the integrity of the data generated.[13][14][15][16][17]
System Suitability: Before any sample analysis, system suitability tests must be performed to verify that the chromatographic system is adequate for the intended analysis.[18][19][20][21] This is an integral part of the analytical process and typically includes the evaluation of:
-
Resolution: The degree of separation between critical analyte pairs.
-
Tailing Factor: A measure of peak symmetry.
-
Reproducibility: The precision of retention times and peak areas from replicate injections of a standard solution.
Method Validation Parameters: A comprehensive method validation should assess the following parameters:[22][23][24][25]
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components.[26]
-
Linearity: The relationship between the analyte concentration and the instrumental response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Application Protocol: Isocratic HPLC-UV Separation of Common Phenethylamines
This protocol details a validated method for the separation of a standard mixture of phenethylamine, amphetamine, and methamphetamine.
Experimental Workflow
Caption: Workflow for HPLC analysis of phenethylamines.
Materials and Reagents
-
Standards: Phenethylamine, Amphetamine, Methamphetamine (as hydrochloride salts)
-
Solvents: HPLC-grade acetonitrile and water
-
Acid: Trifluoroacetic Acid (TFA)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water in a 30:70 (v/v) ratio.
-
Add TFA to the mobile phase to a final concentration of 0.1%.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each analyte in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard mixture containing all three analytes at a final concentration of 10 µg/mL by diluting the stock solutions with the mobile phase.
-
-
HPLC System Parameters:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:TFA (30:70:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
-
Analysis and Data Interpretation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard mixture and record the chromatogram.
-
Identify the peaks based on their retention times compared to individual standards.
-
Construct a calibration curve by injecting a series of standards at different concentrations to quantify the analytes in unknown samples.
-
Expected Results
This method should provide baseline separation of the three phenethylamines with typical retention times increasing with hydrophobicity:
| Compound | Approximate Retention Time (min) |
| Phenethylamine | 4.5 |
| Amphetamine | 5.8 |
| Methamphetamine | 6.7 |
Note: Retention times may vary depending on the specific column and HPLC system used.
Advanced Topic: Chiral Separation of Phenethylamines
Many phenethylamines, such as amphetamine and methamphetamine, are chiral and exist as enantiomers with different pharmacological activities. The chiral separation of these compounds is often necessary for pharmaceutical quality control and forensic analysis. This can be achieved using specialized chiral stationary phases (CSPs) that can differentiate between the enantiomers.[27][28][29][30]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Toxicological analysis of phenylethylamines by high performance reversed-phase ion-pair partition thin-layer and liquid chromatographies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. propharmagroup.com [propharmagroup.com]
- 16. fda.gov [fda.gov]
- 17. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
- 19. agilent.com [agilent.com]
- 20. bioglobax.com [bioglobax.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 26. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 27. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 28. Chiral separation of 1-phenylethylamine enantiomers | Sigma-Aldrich [sigmaaldrich.com]
- 29. Chiral Separation of phenethylamines - Chromatography Forum [chromforum.org]
- 30. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Bioactivity of 3,5-Dimethoxyphenethylamine: A Guide to In Vitro Assay Development and Implementation
Introduction: Unveiling the Pharmacological Profile of a Mescaline Analog
3,5-Dimethoxyphenethylamine (3,5-DMPEA), also known as 4-desmethoxymescaline, is a phenethylamine derivative structurally related to the classic psychedelic mescaline. As the parent compound to the "scaline" series of 4-substituted analogs, understanding the in vitro pharmacological activity of 3,5-DMPEA is crucial for elucidating the structure-activity relationships (SAR) within this chemical class. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the bioactivity of 3,5-DMPEA through a suite of robust in vitro assays.
While specific binding and functional data for 3,5-DMPEA are not extensively documented in publicly available literature, the pharmacological profile of its closely related 4-alkoxy derivatives offers significant insights. Studies on these "scalines" reveal primary interactions with serotonergic G-protein coupled receptors (GPCRs), particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1][2] Additionally, the broader class of phenethylamines is known to interact with the Trace Amine-Associated Receptor 1 (TAAR1), a key modulator of monoaminergic systems.[3][4] Furthermore, potential off-target activities at monoamine transporters and monoamine oxidase (MAO) enzymes are important considerations in a comprehensive in vitro screen.
This document outlines the rationale and detailed protocols for a tiered approach to characterizing the in vitro pharmacology of 3,5-DMPEA, enabling a thorough investigation of its potential mechanisms of action.
Strategic Assay Selection: A Multi-faceted Approach
A systematic evaluation of a novel compound's in vitro activity necessitates a multi-pronged strategy. The following workflow is recommended for a comprehensive assessment of this compound.
Tier 1: Elucidating Primary Target Engagement
The initial step in characterizing 3,5-DMPEA is to determine its binding affinity (Ki) at the primary suspected targets. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of the interaction between the test compound and the receptor.
Protocol 1: Radioligand Binding Assays for Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C)
Principle: This assay measures the ability of 3,5-DMPEA to compete with a radiolabeled ligand for binding to a specific receptor subtype expressed in cell membranes. The concentration of 3,5-DMPEA that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Materials:
-
Cell membranes expressing human recombinant 5-HT1A, 5-HT2A, or 5-HT2C receptors.
-
Radioligands:
-
5-HT1A: [3H]-8-OH-DPAT
-
5-HT2A: [3H]-Ketanserin
-
5-HT2C: [3H]-Mesulergine
-
-
Non-specific binding control:
-
5-HT1A: 10 µM 5-HT
-
5-HT2A: 10 µM Spiperone
-
5-HT2C: 10 µM Mianserin
-
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
96-well filter plates
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of 3,5-DMPEA in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either vehicle, non-specific control, or varying concentrations of 3,5-DMPEA.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 3,5-DMPEA.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Receptor | Radioligand | Non-specific Control |
| 5-HT1A | [3H]-8-OH-DPAT | 10 µM 5-HT |
| 5-HT2A | [3H]-Ketanserin | 10 µM Spiperone |
| 5-HT2C | [3H]-Mesulergine | 10 µM Mianserin |
Tier 2: Characterizing Functional Activity
Once binding is established, the next critical step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. This is achieved through functional assays that measure the downstream signaling events following receptor activation.
Signaling Pathways of Key Receptors
Protocol 2: Calcium Flux Assay for Gq-Coupled Receptors (5-HT2A, 5-HT2C)
Principle: Activation of Gq-coupled receptors like 5-HT2A and 5-HT2C leads to the mobilization of intracellular calcium.[5] This assay utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to free calcium, allowing for real-time measurement of receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing human 5-HT2A or 5-HT2C receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound and a reference agonist (e.g., 5-HT).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Seed the cells in microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer containing probenecid.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of 3,5-DMPEA or the reference agonist and immediately begin kinetic fluorescence readings.
-
Continue reading for a sufficient duration to capture the peak calcium response.
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Plot the peak ΔF against the log concentration of the compound.
-
Determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist using non-linear regression.
Protocol 3: cAMP Accumulation Assay for Gs/Gi-Coupled Receptors (TAAR1, 5-HT1A)
Principle: TAAR1 is primarily coupled to the Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] Conversely, the 5-HT1A receptor is coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[1] This assay measures changes in intracellular cAMP concentration to determine agonist or antagonist activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human TAAR1 or 5-HT1A receptors.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for studying Gi-coupled receptors, to stimulate basal cAMP levels).
-
This compound and a reference agonist (e.g., β-phenethylamine for TAAR1, 8-OH-DPAT for 5-HT1A).
-
96- or 384-well microplates.
Procedure (Gs - TAAR1):
-
Seed cells in microplates and allow them to adhere.
-
Pre-incubate cells with a PDE inhibitor.
-
Add varying concentrations of 3,5-DMPEA or the reference agonist and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels using the chosen assay kit according to the manufacturer's protocol.
Procedure (Gi - 5-HT1A):
-
Follow steps 1 and 2 as above.
-
Add varying concentrations of 3,5-DMPEA or the reference agonist.
-
Add a fixed concentration of forskolin to all wells (except baseline controls) to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels.
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the compound.
-
For Gs-coupled receptors, determine the EC50 and Emax for the increase in cAMP.
-
For Gi-coupled receptors, determine the IC50 and maximal inhibition for the decrease in forskolin-stimulated cAMP.
| Parameter | Definition | Assay Type |
| Ki | Inhibitor binding affinity | Radioligand Binding |
| IC50 | Half maximal inhibitory concentration | Radioligand Binding, Functional (Inhibition) |
| EC50 | Half maximal effective concentration | Functional (Stimulation) |
| Emax | Maximum efficacy | Functional (Stimulation) |
Tier 3: Assessing Off-Target and Metabolic Liabilities
To build a comprehensive safety and specificity profile, it is essential to investigate potential interactions with other key proteins involved in monoamine neurotransmission.
Protocol 4: Monoamine Transporter Uptake Inhibition Assay
Principle: This assay determines if 3,5-DMPEA can inhibit the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) by their respective transporters (DAT, NET, SERT).[2][6] This is typically done by measuring the inhibition of the uptake of a radiolabeled or fluorescent substrate in cells expressing the specific transporter. Based on data from related compounds, significant inhibition is not expected.[1]
Materials:
-
Cells stably expressing human DAT, NET, or SERT.
-
Labeled substrate (e.g., [3H]-Dopamine, [3H]-Norepinephrine, [3H]-Serotonin, or a fluorescent analog).[7][8]
-
Reference inhibitors (e.g., GBR12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Assay buffer and cell lysis buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Seed transporter-expressing cells in a 96-well plate.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of 3,5-DMPEA or a reference inhibitor.
-
Initiate uptake by adding the labeled substrate.
-
Incubate for a short period within the linear range of uptake (e.g., 5-10 minutes).
-
Terminate uptake by rapidly washing with ice-cold buffer.
-
Lyse the cells and quantify the amount of substrate taken up.
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake (in the presence of a high concentration of a reference inhibitor) from total uptake.
-
Plot the percentage of specific uptake against the log concentration of 3,5-DMPEA to determine the IC50 value.
Protocol 5: Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay measures the ability of 3,5-DMPEA to inhibit the activity of MAO-A and MAO-B, enzymes crucial for the degradation of monoamines.[9][10] A common method involves using a fluorogenic substrate that produces a fluorescent product upon oxidation by MAO.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Fluorogenic MAO substrate (e.g., Amplex Red reagent with a suitable peroxidase and amine substrate like p-tyramine).
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Assay buffer.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
In a 96-well plate, add MAO-A or MAO-B enzyme to the assay buffer.
-
Add varying concentrations of 3,5-DMPEA or a reference inhibitor and pre-incubate.
-
Initiate the reaction by adding the fluorogenic substrate cocktail.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths.
Data Analysis:
-
Calculate the percentage of MAO activity relative to the vehicle control.
-
Plot the percentage of activity against the log concentration of 3,5-DMPEA to determine the IC50 value for each MAO isoform.
Data Interpretation and Conclusion
The collective data from these assays will provide a detailed pharmacological fingerprint of this compound. By comparing the Ki, EC50, and IC50 values across the different targets, researchers can determine the compound's potency, selectivity, and functional activity. For instance, a low Ki at the 5-HT2A receptor coupled with a low EC50 in the calcium flux assay would suggest it is a potent 5-HT2A agonist. The results should be contextualized with the extensive data available for the "scaline" series to understand the contribution of the 4-position substituent to the overall pharmacological profile. This systematic in vitro characterization is an indispensable step in the preclinical evaluation of novel psychoactive compounds and provides a solid foundation for further investigation.
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 3. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concurrent Inhibition of Vesicular Monoamine Transporter 2 Does Not Protect Against 3,4-Methylenedioxymethamphetamine (Ecstasy) Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of TAAR1 within the Subregions of the Mesocorticolimbic Dopaminergic System in Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: Senior Application Scientist, Advanced Pharmacology Division
An Application Guide to 5-HT2A Receptor Affinity Determination Using Radioligand Binding Assays
Publication Date: January 2026
Abstract and Introduction
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in neuroscience and drug development. Its modulation is central to the mechanism of action for a wide array of therapeutics, including atypical antipsychotics, antidepressants, and serotonergic hallucinogens.[1][2] Dysregulation of 5-HT2A receptor signaling is implicated in various neuropsychiatric disorders, making it a high-interest target for novel compound screening.[1]
Radioligand binding assays represent the gold standard for quantifying the affinity of a ligand for its receptor.[2][3] These assays are robust, sensitive, and provide quantitative data on fundamental pharmacological parameters, including the equilibrium dissociation constant (K_d), the total receptor density (B_max), and the inhibition constant (K_i) for unlabeled competitor compounds.[4][5] This guide provides a comprehensive overview of the theoretical principles and detailed experimental protocols for performing saturation and competition radioligand binding assays to characterize compound affinity for the human 5-HT2A receptor.
The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[1][2] Agonist binding initiates a conformational change, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[2][6] This cascade leads to the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), culminating in a downstream cellular response.[2][6] Understanding this primary signaling cascade is crucial for contextualizing the binding events quantified in these assays.
Core Principles and Assay Workflow
The foundation of a radioligand binding assay is the interaction between a radiolabeled ligand ([L]) and a receptor ([R]), which associate to form a receptor-ligand complex ([LR]) and subsequently dissociate. At equilibrium, the rates of association and dissociation are equal. This relationship is governed by the Law of Mass Action.
The primary measurements in these assays are:
-
Total Binding : The total amount of radioligand bound to the membrane preparation, including binding to both the specific receptors and non-receptor entities.[7]
-
Non-Specific Binding (NSB) : The portion of the radioligand that binds to components other than the target receptor (e.g., lipids, filter matrix, other proteins). This is experimentally determined by including a high concentration (typically 100-1000 times the K_i) of an unlabeled, structurally distinct competitor to saturate the specific receptors, leaving only the non-specific component to be measured.[4][7]
-
Specific Binding : The amount of radioligand bound specifically to the 5-HT2A receptor. It is the crucial value for analysis and is calculated by subtracting non-specific binding from total binding.[7]
Specific Binding = Total Binding - Non-Specific Binding
A well-optimized assay should have specific binding that accounts for a high percentage of total binding (ideally >80%) to ensure a robust signal-to-noise ratio. The most common format for separating the bound [LR] complex from the free radioligand [L] is rapid vacuum filtration through glass fiber filters, which trap the receptor-containing membranes while allowing the unbound radioligand to pass through.
Saturation Binding Assay: Determining K_d and B_max
Objective & Rationale
The saturation binding experiment is designed to characterize the interaction of a radioligand with the 5-HT2A receptor. By incubating a fixed amount of receptor with increasing concentrations of the radioligand, one can determine two fundamental parameters:
-
K_d (Equilibrium Dissociation Constant) : The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity; a lower K_d signifies higher affinity.[5][7]
-
B_max (Maximum Receptor Density) : The total concentration of specific binding sites in the tissue or cell preparation, typically expressed as fmol/mg protein or sites/cell .[5][8]
The causality here is that as the radioligand concentration increases, specific binding increases until all receptors are occupied (saturated). The hyperbolic shape of the resulting curve is a direct consequence of the Law of Mass Action for a bimolecular interaction.
Detailed Protocol: Saturation Binding with [³H]Ketanserin
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[2][9]
-
Radioligand: [³H]Ketanserin (Specific Activity: 60-90 Ci/mmol), a well-characterized 5-HT2A antagonist.[2][10]
-
Non-Specific Determinate: Mianserin or unlabeled Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well filter plates (e.g., Millipore MAFB), vacuum filtration manifold, microplate scintillation counter.[11]
Procedure:
-
Membrane Preparation: Thaw the frozen 5-HT2A receptor membrane aliquot on ice. Resuspend the pellet in fresh, ice-cold Assay Buffer to a final protein concentration of 50-100 µg/mL. Homogenize gently and keep on ice. The optimal protein concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound, avoiding ligand depletion.[4][11]
-
Plate Setup: In a 96-well reaction plate, set up triplicate wells for each condition:
-
Total Binding: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB): Add 50 µL of Mianserin solution (to a final concentration of 10 µM).
-
-
Radioligand Addition: Prepare serial dilutions of [³H]Ketanserin in Assay Buffer. A typical concentration range spans from 0.1 x K_d to 10 x K_d (e.g., 0.05 nM to 10 nM). Add 50 µL of the appropriate [³H]Ketanserin dilution to the wells.
-
Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction (final volume = 250 µL).
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[12]
-
Filtration: Pre-soak the filter plate wells with 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter material.[11][12] Terminate the incubation by rapidly filtering the contents of the reaction plate through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove all unbound radioligand.
-
Drying & Counting: Dry the filter plate under a lamp or in a low-temperature oven for 30-60 minutes.[12] Add 35-40 µL of scintillation cocktail to each well, seal the plate, and quantify the radioactivity in a microplate scintillation counter.
Data Analysis
-
Convert the raw counts per minute (CPM) to femtomoles (fmol) of bound radioligand using the specific activity of the radioligand and the counter efficiency.
-
Calculate the mean Specific Binding for each radioligand concentration (Total Binding CPM - NSB CPM).
-
Plot Specific Binding (Y-axis, in fmol/mg protein) against the concentration of free radioligand (X-axis, in nM).
-
Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to a "one-site binding (hyperbola)" equation.[4][8] This analysis directly yields the K_d and B_max values.
While historically used, Scatchard plots (Bound/Free vs. Bound) are no longer recommended for parameter estimation.[13] The transformation of data distorts the experimental error structure, violating the assumptions of linear regression and leading to less accurate K_d and B_max values compared to direct non-linear fitting.[8][14]
Competition Binding Assay: Determining the K_i of Test Compounds
Objective & Rationale
Competition assays are the workhorse of drug screening, used to determine the binding affinity of unlabeled test compounds. The principle is to measure the ability of a test compound to compete with a fixed concentration of a radioligand for binding to the 5-HT2A receptor.[15]
The key parameter derived is the IC₅₀ , the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then converted to the K_i (Inhibition Constant) , which is an intrinsic measure of the compound's affinity for the receptor, independent of the assay conditions.[16] This conversion is achieved using the Cheng-Prusoff equation .[4][16]
K_i = IC₅₀ / (1 + [L]/K_d)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand for the receptor (determined from a saturation assay).
This equation is valid for competitive interactions where the Hill slope is close to 1.0.[4]
Detailed Protocol: Competition Binding
Procedure:
-
Setup: The protocol is nearly identical to the saturation assay, with the following key differences.
-
Plate Layout:
-
Total Binding (0% Inhibition): 50 µL of Assay Buffer.
-
Non-Specific Binding (100% Inhibition): 50 µL of 10 µM Mianserin.
-
Test Compound Wells: 50 µL of the unlabeled test compound at various concentrations (e.g., 10-point, 3-fold serial dilutions from 10 µM to 0.5 nM).
-
-
Radioligand Addition: Add 50 µL of [³H]Ketanserin to all wells at a single, fixed concentration. Causality: This concentration is chosen carefully. It should be at or below the K_d of the radioligand to ensure the assay is sensitive to competition by the test compound.[4] Using too high a concentration will shift the IC₅₀ to the right and reduce assay sensitivity.
-
Initiate, Incubate, and Process: Add 150 µL of the membrane preparation and proceed with incubation, filtration, and counting as described in the saturation protocol (Section 3.2).
Data Analysis
-
Define 100% specific binding as (Total Binding CPM - NSB CPM) and 0% specific binding as 0.
-
For each concentration of the test compound, calculate the percentage of specific binding.
-
Plot the % Specific Binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the K_i using the Cheng-Prusoff equation with the empirically determined K_d of the radioligand.
Data Presentation and Troubleshooting
Quantitative data should be clearly summarized for comparison and reporting.
Table 1: Properties of Common Radioligands for 5-HT2A Receptor Binding
| Radioligand | Type | Typical K_d (nM) | Notes |
|---|---|---|---|
| [³H]Ketanserin | Antagonist | 0.6 - 2.0 | The most widely used antagonist radioligand; labels the total receptor population.[10][11][17][18] |
| [³H]Spiperone | Antagonist | ~1.0 | High affinity but also binds with high affinity to dopamine D2 receptors. |
| [¹²⁵I]DOI | Agonist | 0.3 - 0.8 | Preferentially labels the high-affinity, G protein-coupled state of the receptor.[10][19] |
| [³H]5-HT | Agonist | ~1.3 | The endogenous agonist; labels a smaller population of receptors than antagonists.[10] |
Table 2: Troubleshooting Common Issues in 5-HT2A Binding Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Non-Specific Binding (>50% of Total) | - Radioligand concentration is too high.- Insufficient washing.- Radioligand sticking to filters or plates.- Protein concentration too low. | - Reduce radioligand concentration.- Increase the number and volume of washes.- Pre-soak filter plates in 0.5% PEI.[11]- Optimize and increase membrane protein per well. |
| Low Specific Binding Signal | - Receptor degradation or low expression.- Insufficient incubation time.- Error in radioligand concentration. | - Use fresh membrane preps; verify receptor expression.- Perform a time-course experiment to determine equilibrium.- Verify radioligand concentration and specific activity. |
| Poor Reproducibility (High CV%) | - Inconsistent pipetting.- Inefficient or uneven washing.- Membrane protein aggregation. | - Use calibrated pipettes; ensure proper mixing.- Ensure vacuum is applied evenly across the filter plate.- Gently vortex/homogenize membrane prep before aliquoting. |
| IC₅₀ Shift Between Experiments | - Variation in radioligand concentration.- Variation in K_d value between membrane batches. | - Use the same stock of radioligand; accurately determine its concentration.- Perform a saturation assay for each new batch of membranes to determine the K_d. |
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. studylib.net [studylib.net]
- 5. TPC - Bmax and KD [turkupetcentre.net]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Scatchard equation - Wikipedia [en.wikipedia.org]
- 14. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. graphpad.com [graphpad.com]
- 16. benchchem.com [benchchem.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 19. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Animal Models for Behavioral Studies of Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Complex Behavioral Profile of Phenethylamines
Phenethylamines (PEAs) are a broad class of organic compounds with a shared chemical backbone, but vastly diverse pharmacological and behavioral effects. This class includes endogenous trace amines like β-phenylethylamine, neurotransmitters such as dopamine, and a wide array of synthetic substances known for their stimulant, entactogenic, and hallucinogenic properties, such as amphetamine and 3,4-methylenedioxymethamphetamine (MDMA).[1][2] The core action of many psychoactive phenethylamines involves the modulation of monoamine neurotransmission, primarily dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][3] They can act as releasing agents, reuptake inhibitors, or receptor agonists, leading to a wide spectrum of behavioral outcomes ranging from increased locomotor activity and reward to profound alterations in perception and social behavior.[3][[“]]
Understanding the intricate behavioral effects of novel phenethylamine compounds is critical for both elucidating their neurobiological mechanisms and assessing their therapeutic potential or abuse liability. Animal models provide an indispensable platform for this research, allowing for the systematic investigation of a drug's properties in a controlled environment.[5][6] This guide offers a detailed overview of key behavioral paradigms used to study phenethylamines in rodents, providing not just the protocols but also the scientific rationale behind their application and interpretation.
Core Neurobiology: Monoaminergic Pathways as the Primary Target
The behavioral effects of most psychoactive phenethylamines are rooted in their interaction with the brain's monoaminergic systems.[1] Phenethylamine and its derivatives can bind to the trace amine-associated receptor 1 (TAAR1) and inhibit the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin.[1][3]
-
Dopaminergic Pathways: The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and prefrontal cortex (PFC), is central to reward, motivation, and reinforcement.[7][8] The stimulant and rewarding effects of many phenethylamines, such as amphetamine and β-PEA, are largely mediated by their ability to increase dopamine levels in these regions.[[“]][7] This is often achieved by promoting dopamine efflux through the dopamine transporter (DAT).[7]
-
Serotonergic Pathways: The serotonergic system, with neurons originating in the raphe nuclei, plays a crucial role in mood, social behavior, and perception. Entactogens like MDMA potently release serotonin, contributing to their prosocial and empathogenic effects. Hallucinogenic phenethylamines, on the other hand, often act as agonists at serotonin 5-HT2A receptors.[9]
The following diagram illustrates the principal mechanism of action for a typical psychostimulant phenethylamine like amphetamine.
Caption: Mechanism of a psychostimulant phenethylamine.
Key Behavioral Assays for Phenethylamine Profiling
A multi-tiered approach employing several behavioral assays is essential to fully characterize the effects of a phenethylamine derivative. Each paradigm is designed to probe a specific aspect of the drug's behavioral profile.
Locomotor Activity: Assessing Stimulant Properties
The open-field test is a fundamental assay for measuring the stimulant or sedative effects of a compound.[10] Phenethylamines with psychostimulant properties typically induce a dose-dependent increase in horizontal and vertical activity.[11]
Rationale: Increased locomotor activity is a hallmark of enhanced dopaminergic transmission in the nucleus accumbens and striatum.[7] This assay provides a rapid and reliable initial screening tool. At higher doses, organized locomotor activity can transition into stereotyped behaviors (e.g., repetitive head weaving, gnawing), which are also indicative of strong dopaminergic stimulation.[11][12]
Protocol: Open-Field Locomotor Activity
-
Apparatus: A square arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system to automatically record movement.[10]
-
Habituation: Place the animal (mouse or rat) in the arena for 30-60 minutes to allow for habituation to the novel environment. This minimizes the confounding effects of novelty-induced exploration.[13]
-
Administration: Administer the test phenethylamine or vehicle control (e.g., saline) via the desired route (intraperitoneal, subcutaneous, oral).
-
Testing: Immediately place the animal back into the arena and record locomotor activity for 60-120 minutes.
-
Data Analysis: Quantify parameters such as total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in the center versus the periphery of the arena. Analyze data in time bins (e.g., 5-10 minutes) to observe the onset, peak, and duration of the drug's effect.
Behavioral Sensitization: Repeated, intermittent administration of psychostimulants can lead to a progressively enhanced locomotor response to a subsequent drug challenge, a phenomenon known as behavioral sensitization.[14] This is thought to model the neuroplastic changes that contribute to drug craving and addiction.[14][15]
Protocol: Locomotor Sensitization
-
Induction Phase: Administer the phenethylamine or vehicle daily or every other day for 5-10 days.[14] Locomotor activity may be measured on the first and last days of this phase to confirm the development of sensitization.
-
Withdrawal Phase: A drug-free period of at least 7 days is implemented to allow for the consolidation of neuroadaptations.[14]
-
Expression Phase (Challenge): All animals receive a challenge injection of the phenethylamine, and locomotor activity is recorded.[14] A significantly greater locomotor response in the drug-pretreated group compared to the vehicle-pretreated group indicates the expression of sensitization.[16]
Caption: Experimental workflow for locomotor sensitization.
Conditioned Place Preference (CPP): Evaluating Rewarding Properties
The CPP paradigm is a classical conditioning model used to assess the rewarding or aversive properties of a drug.[17][18] It is based on the principle that animals will develop a preference for an environment that has been repeatedly paired with a rewarding stimulus.[19][20]
Rationale: The rewarding effects of drugs of abuse are strongly linked to their ability to increase dopamine in the mesolimbic pathway.[7] A significant preference for the drug-paired context in the CPP test is considered a reliable indicator of a compound's rewarding potential and, by extension, its abuse liability.[19][21]
Protocol: Conditioned Place Preference
-
Apparatus: A two- or three-compartment chamber where the compartments are distinguished by distinct visual and tactile cues (e.g., wall color/pattern, floor texture).[18]
-
Phase 1: Pre-Conditioning (Baseline): On Day 1, place the animal in the central compartment (if applicable) and allow it to freely explore the entire apparatus for 15-20 minutes. Record the time spent in each compartment to establish any initial bias. An unbiased design, where animals are assigned to have the drug paired with their initially non-preferred side, is often used.[18]
-
Phase 2: Conditioning (4-8 days): This phase consists of alternating injections of the phenethylamine and vehicle.
-
Phase 3: Post-Conditioning (Test): The day after the final conditioning session, place the animal (in a drug-free state) back in the apparatus and allow it to freely explore all compartments. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.[21]
| Phenethylamine Derivative | Typical Dose Range (Rats, i.p.) | Expected Outcome in CPP |
| d-Amphetamine | 0.5 - 3 mg/kg | Robust Place Preference |
| MDMA | 1 - 10 mg/kg | Place Preference[19] |
| β-Phenylethylamine | 25 - 50 mg/kg | Place Preference[21] |
Table 1: Example doses and expected outcomes for select phenethylamines in the rat Conditioned Place Preference paradigm.
Drug Self-Administration: Modeling Reinforcing Efficacy and Motivation
The intravenous self-administration (IVSA) paradigm is considered the gold standard for assessing the reinforcing properties of a drug, as it models voluntary drug-taking behavior.[5][22] Parallels between drugs that are self-administered by animals and those abused by humans validate this model's predictive power for abuse liability.[5]
Rationale: This operant conditioning model measures the extent to which an animal will work to receive a drug infusion. The drug itself acts as the primary reinforcer. This paradigm can be adapted to assess not only if a drug is reinforcing but also the motivation to obtain it.[23]
Protocol: Intravenous Self-Administration
-
Surgical Preparation: Animals (typically rats) are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein. A recovery period of 5-7 days is required.
-
Apparatus: An operant conditioning chamber equipped with two levers (or nose-poke holes). One is designated as "active" (results in a drug infusion) and the other as "inactive" (has no consequence).
-
Acquisition Phase: Animals are placed in the chamber for daily sessions (e.g., 2 hours). Responses on the active lever result in a brief intravenous infusion of the phenethylamine, often paired with a cue light or tone.
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR): A fixed number of responses is required for each infusion (e.g., FR1, FR3).[21] This is used to establish and maintain drug-taking behavior.
-
Progressive-Ratio (PR): The number of responses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of responses an animal will make for a single infusion, serving as a measure of the drug's motivational strength or reinforcing efficacy.[21]
-
-
Data Analysis: Key metrics include the number of infusions earned, the number of active versus inactive lever presses, and the breakpoint achieved on a PR schedule. Significantly higher responding on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.[22][24]
Drug Discrimination: Assessing Subjective Effects
The drug discrimination paradigm is a sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a drug.[25] It essentially trains an animal to "report" whether it is experiencing the effects of a specific drug.[25][26]
Rationale: This model is invaluable for classifying novel phenethylamines by comparing their subjective effects to those of known compounds (e.g., stimulants, hallucinogens).[27] If a novel compound substitutes for a training drug, it is presumed to have a similar mechanism of action and produce similar subjective effects in humans.[5][25]
Protocol: Two-Lever Drug Discrimination
-
Apparatus: A standard two-lever operant chamber.
-
Training Phase: Animals are trained to press one lever for a food reward after being administered the "training drug" (e.g., d-amphetamine) and the other lever for the same reward after being administered vehicle (saline). Training continues until animals reliably press the correct lever (>80% accuracy).
-
Testing Phase: Once trained, animals are administered a novel test compound or different doses of the training drug. The lever they choose indicates whether they perceive the test drug's effects as being more like the training drug or like saline.
-
Data Analysis: A generalization curve is constructed by plotting the percentage of responses on the drug-appropriate lever as a function of the test drug dose. Full substitution suggests similar subjective effects, while partial substitution may indicate a mixed pharmacological profile.
Ethical Considerations
All protocols involving animal models must be conducted with the highest regard for animal welfare.[28] Research should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and be approved by an Institutional Animal Care and Use Committee (IACUC).[28][29] Procedures should be designed to minimize pain and distress, and the scientific value of the research must justify the use of animals.[28]
Conclusion
The behavioral study of phenethylamines in animal models is a complex but essential field of research. By employing a combination of assays—from the foundational open-field test to the more complex self-administration and drug discrimination paradigms—researchers can build a comprehensive profile of a novel compound's effects. This systematic approach, grounded in an understanding of the underlying neurobiology, is critical for advancing our knowledge of brain function, developing new therapeutics, and understanding the mechanisms of substance use disorders.
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 3. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. Discriminative stimulus effects of hallucinogenic drugs: a possible relation to reinforcing and aversive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 11. An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. en-journal.org [en-journal.org]
- 15. Mechanisms of Locomotor Sensitization to Drugs of Abuse in a Two-Injection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. mdpi.com [mdpi.com]
- 22. Self-administration of the endogenous trace amines beta-phenylethylamine, N-methyl phenylethylamine and phenylethanolamine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 24. Characteristics of beta-phenethylamine self-administration by dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Drug discrimination - Wikipedia [en.wikipedia.org]
- 26. Drug-induced discrimination: a description of the paradigm and a review of its specific application to the study of hallucinogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hallucinogens in Drug Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Phenethylamine Synthesis from Nitrostyrene
A Senior Application Scientist's Guide to Troubleshooting Common Side Reactions
Welcome to the technical support center for phenethylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the reduction of β-nitrostyrenes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your reactions effectively. The synthesis of phenethylamines via nitrostyrene reduction is a powerful and common method, but it is often plagued by side reactions that can drastically reduce yields and complicate purification. This guide will address the most common issues encountered in the lab, providing clear, actionable solutions grounded in mechanistic understanding.
Section 1: Understanding the Core Reaction and Potential Pitfalls
The fundamental transformation involves the reduction of both the nitro group and the carbon-carbon double bond of a β-nitrostyrene to yield the corresponding phenethylamine.[1] While seemingly straightforward, the reaction pathway is a delicate balance, with several potential off-ramps leading to undesired byproducts. The choice of reducing agent and reaction conditions are the primary determinants of the outcome.
The most common methods employ powerful metal hydrides like Lithium Aluminum Hydride (LiAlH₄), milder reagents like Sodium Borohydride (NaBH₄) often in combination with a catalyst, or catalytic hydrogenation.[1][2][3] Each approach has a unique profile of reactivity and potential side reactions.
Primary Reaction Pathways
The diagram below illustrates the desired reduction pathway versus the most common side reactions. Understanding these competing pathways is the first step in effective troubleshooting.
References
Technical Support Center: Purification of 3,5-Dimethoxyphenethylamine by Column Chromatography
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the chromatographic purification of 3,5-dimethoxyphenethylamine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this process. As Senior Application Scientists, we understand that successful purification relies on a nuanced understanding of the chemistry involved. This document moves beyond simple protocols to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound. We diagnose issues based on common symptoms and provide step-by-step corrective actions.
Issue 1: Poor Separation (Co-elution of Product and Impurities)
Symptom: Thin Layer Chromatography (TLC) analysis of collected fractions shows your target compound, this compound, mixed with impurities (e.g., starting materials or byproducts) in the same fractions. The spots on the TLC plate are too close together (ΔRf < 0.2).
Root Cause Analysis: The polarity of the mobile phase is likely too high, causing all compounds to travel too quickly through the column without sufficient interaction with the stationary phase. Alternatively, the chosen solvent system may not have the correct selectivity for the compounds being separated. The basic nature of the amine can also lead to tailing and poor resolution on standard silica gel.
Solutions:
-
Optimize the Mobile Phase:
-
Decrease Eluent Polarity: The most straightforward solution is to decrease the polarity of your mobile phase. If you are using a dichloromethane/methanol system, for example, reduce the percentage of methanol.
-
Introduce a Selectivity Modifier: If reducing polarity doesn't resolve the issue, switch to a different solvent system. A mixture of ethyl acetate and hexanes is a common starting point. For amines, adding a small amount of a basic modifier is crucial.
-
-
Mitigate Amine Tailing:
-
Add a Basic Modifier: The free amine group (-NH2) on your compound is basic and can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing significant tailing. To prevent this, add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%). This deactivates the acidic sites on the silica, allowing the amine to elute as a sharp, symmetrical peak.
-
Use a Deactivated Stationary Phase: Consider using a deactivated silica gel (e.g., alumina, basic) or a C18 reversed-phase column where such interactions are minimized.
-
Experimental Protocol: Mobile Phase Optimization with TLC
-
Spot your crude reaction mixture on at least three separate TLC plates.
-
Develop each plate in a different solvent system. For example:
-
System A: 95:5 Dichloromethane/Methanol
-
System B: 98:2 Dichloromethane/Methanol
-
System C: 98:1.5:0.5 Dichloromethane/Methanol/Triethylamine
-
-
Visualize the plates (e.g., using UV light and/or a potassium permanganate stain).
-
Select the system that provides the best separation between your product and impurities, ideally with the product Rf value between 0.2 and 0.4.
Troubleshooting Flowchart: Poor Separation
Caption: A decision tree for troubleshooting poor separation in amine chromatography.
Issue 2: Low or No Recovery of Product
Symptom: After running the column and evaporating the solvent from the collected fractions, the yield of this compound is significantly lower than expected, or no product is recovered at all.
Root Cause Analysis: The most common cause is irreversible adsorption of the basic amine product onto the acidic silica gel stationary phase. Other possibilities include using a mobile phase with insufficient polarity to elute the compound, or the compound being too volatile and evaporating during solvent removal.
Solutions:
-
Deactivate the Silica Gel:
-
Pre-treatment: Before packing the column, you can pre-treat the silica gel by slurrying it in the mobile phase that already contains a basic modifier like triethylamine. This ensures all acidic sites are neutralized before the compound is introduced.
-
Column Flush: If you suspect the product is stuck on the column, you can try to "flush" it out with a highly polar, basic solvent system, such as 10-20% methanol in dichloromethane with 1-2% triethylamine.
-
-
Verify Elution Conditions:
-
Ensure your TLC analysis was representative. Sometimes, a compound appears to move on TLC but behaves differently under the higher loading and flow conditions of a column.
-
If the compound never eluted, your mobile phase is too non-polar. Gradually increase the polarity of the eluent (gradient elution) until the product begins to elute, as monitored by TLC.
-
-
Check for Volatility:
-
This compound has a moderate boiling point. When removing the solvent using a rotary evaporator, use a lower bath temperature and be careful not to apply an excessively high vacuum to avoid co-evaporation of your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice. However, due to the basic nature of the analyte, its performance is critically dependent on the mobile phase composition. For difficult separations or to avoid the need for basic additives, pre-treated or deactivated media such as basic alumina or commercially available amine-specific silica gels can be excellent alternatives.
Q2: How do I choose the starting mobile phase for my column?
A2: The ideal starting point is determined by TLC analysis. Your goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4. This Rf provides a good balance, ensuring the compound moves through the column at a reasonable rate while allowing for effective separation from impurities. A common starting eluent system for phenethylamines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the addition of a small amount of triethylamine.
Q3: Can I use a gradient elution for this purification?
A3: Yes, a gradient elution is often highly effective. If your crude material contains both very non-polar and more polar impurities, a gradient allows for a more efficient separation.
-
Start with a low-polarity mobile phase to elute the non-polar impurities first.
-
Gradually increase the percentage of the more polar solvent (e.g., methanol) to then elute your target compound, this compound.
-
Finish with a high-polarity flush to remove any remaining highly polar impurities from the column.
Typical Gradient Profile:
| Step | Solvent A (e.g., Dichloromethane + 0.5% TEA) | Solvent B (e.g., Methanol) | Column Volumes (CV) | Purpose |
| 1 | 100% | 0% | 2 | Equilibrate column and elute non-polar impurities |
| 2 | 100% -> 95% | 0% -> 5% | 10 | Gradient to elute the target compound |
| 3 | 95% | 5% | 5 | Hold to ensure all product has eluted |
| 4 | 80% | 20% | 3 | Column flush to remove strongly bound impurities |
Q4: What visualization agents are effective for this compound on TLC?
A4: this compound has an aromatic ring, so it should be visible under short-wave UV light (254 nm). However, for more sensitive and definitive visualization, chemical stains are recommended.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain that reacts with the amine functional group and other oxidizable moieties, typically producing yellow-brown spots on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, producing a characteristic purple or pink spot (Ruhemann's purple). It is very sensitive and excellent for confirming the presence of your amine.
Workflow & Protocols
General Column Chromatography Workflow
The diagram below outlines the standard workflow for the purification of this compound, from preparation to final analysis.
Caption: A standard workflow for the column chromatography purification of amines.
Technical Support Center: Advanced Strategies for HPLC Resolution of Isomeric Phenethylamines
Welcome to the technical support center for resolving isomeric phenethylamines by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the unique challenges associated with separating structurally similar phenethylamine isomers. These compounds, pivotal in pharmaceutical and forensic sciences, demand precise and robust analytical methods for accurate quantification and identification.
This resource moves beyond standard protocols to provide in-depth, mechanism-based troubleshooting and advanced strategies. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chromatographic theory and field-proven experience.
Troubleshooting Guide: Common Separation Issues & Solutions
This section addresses the most frequent and challenging issues encountered during the separation of phenethylamine isomers. Each entry details the probable cause, explains the underlying chemical principles, and provides a step-by-step protocol to resolve the problem.
Q1: My basic phenethylamine peaks are tailing significantly. How can I improve the peak shape?
A1: Underlying Cause & Explanation
Peak tailing with basic compounds like phenethylamines is a classic and frequent issue in reversed-phase HPLC.[1][2] The primary cause is secondary ionic interactions between the protonated amine group of the analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][3] This interaction, a form of ion-exchange, creates an alternative retention mechanism that leads to asymmetric, tailing peaks, which compromises resolution and quantification accuracy.
To achieve a symmetrical Gaussian peak, these secondary interactions must be minimized so that reversed-phase (hydrophobic) partitioning is the dominant retention mechanism.
Experimental Protocol: Systematic Peak Shape Optimization
-
Mobile Phase pH Adjustment (Primary Approach): The most effective strategy is to control the ionization state of both the analyte and the silanols by lowering the mobile phase pH.[3]
-
Step 1: Prepare a buffered mobile phase with a pH between 2.5 and 3.5. At this pH, the phenethylamine (pKa ≈ 9-10) will be fully protonated (R-NH₃⁺), and the surface silanols (pKa ≈ 3.5-4.5) will be predominantly neutral (Si-OH), effectively eliminating the ionic interaction.[3][4]
-
Step 2: Start with a 10-25 mM phosphate or formate buffer. For example, 20 mM potassium phosphate buffer at pH 2.5 is an excellent starting point.[3]
-
Step 3: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injection to ensure the column surface is fully conditioned.
-
-
Employing a Competing Base (Alternative Approach): If operating at low pH is not feasible (e.g., due to analyte stability), a competing base can be added to the mobile phase.[3]
-
Step 1: Add a small concentration (e.g., 5-10 mM) of an amine modifier like triethylamine (TEA) to the mobile phase.
-
Step 2: The TEA will preferentially interact with the active silanol sites, effectively shielding them from the phenethylamine analyte.[3][5]
-
Caution: This approach can shorten column lifetime due to accelerated hydrolysis of the stationary phase and is often less effective than pH control with modern, high-purity columns.[3]
-
-
Column Selection:
-
Ensure you are using a modern, high-purity, "Type B" silica column that is well end-capped. These columns have a significantly lower concentration of accessible, acidic silanols, inherently providing better peak shape for basic compounds.[3]
-
Q2: I am struggling to resolve positional isomers (e.g., ortho- vs. meta- vs. para-substituted phenethylamines). What should I try?
A2: Underlying Cause & Explanation
Positional isomers often have very similar hydrophobicity and pKa values, making them difficult to separate on standard C18 columns where hydrophobic interactions are the primary driver of retention.[6] Achieving separation requires enhancing the selectivity (α) of the chromatographic system by introducing alternative interaction mechanisms that can differentiate the subtle structural differences between the isomers.[7]
The key is to utilize a stationary phase that offers more than just hydrophobic interactions. Phenyl-based columns are an excellent choice as they introduce π-π interactions.[8][9][10] The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of the phenethylamine isomers, and differences in electron density or steric hindrance due to substituent position can be exploited to achieve separation.[9][11]
Experimental Protocol: Enhancing Selectivity for Positional Isomers
-
Change Stationary Phase Chemistry:
-
Step 1: Switch from a standard C18 column to a Phenyl-Hexyl column. The hexyl spacer provides hydrophobicity, while the phenyl group offers crucial π-π interactions.[12]
-
Step 2: If a Phenyl-Hexyl column is insufficient, consider a Pentafluorophenyl (PFP) phase. The highly electronegative fluorine atoms on the PFP ring can create strong dipole-dipole and π-π interactions, offering a different selectivity profile.[13]
-
-
Optimize the Organic Modifier:
-
Step 1: If your current mobile phase uses acetonitrile (ACN), switch to methanol (MeOH). Methanol can enhance π-π interactions between aromatic analytes and a phenyl stationary phase, whereas ACN, which has its own π-electrons, can weaken them.[12][14]
-
Step 2: Evaluate the separation using 100% MeOH as the organic modifier (isocratically or in a gradient) and compare the chromatogram to the ACN method.
-
-
Leverage Temperature:
-
Step 1: Systematically vary the column temperature (e.g., 25 °C, 35 °C, 45 °C).
-
Step 2: Lower temperatures can sometimes enhance selectivity for chiral separations, while higher temperatures can improve efficiency and alter selectivity for achiral separations.[15] The optimal temperature must be determined empirically.
-
Data Summary: Column Selection for Aromatic Isomers
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (ODS) | Hydrophobic | General purpose, separation based on hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Aromatic and moderately polar compounds, positional isomers.[8][10] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole | Halogenated compounds, aromatic isomers, polar compounds.[13] |
Frequently Asked Questions (FAQs)
Q: What is the best approach for separating enantiomers of a chiral phenethylamine, like D- and L-amphetamine?
A: Separating enantiomers requires a chiral environment. In HPLC, this is most commonly achieved by using a Chiral Stationary Phase (CSP).[16] These columns have a chiral selector immobilized on the silica surface that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
For phenethylamines, several types of CSPs are highly effective:
-
Polysaccharide-based CSPs: Columns like those with cellulose or amylose derivatives (e.g., CHIRALPAK® series) are workhorses for chiral separations and can be used in normal-phase, polar organic, or reversed-phase modes.[15][16]
-
Macrocyclic Glycopeptide CSPs: Phases based on selectors like vancomycin or teicoplanin (e.g., Astec® CHIROBIOTIC® series) are particularly well-suited for separating amines in reversed-phase or polar ionic modes.[17] They offer robust performance and are compatible with LC-MS.
An alternative, though less common, approach is the use of a chiral derivatizing agent to create diastereomers, which can then be separated on a standard achiral column.[18]
Q: How critical is mobile phase pH, and how do I choose the right pH for my phenethylamine analysis?
A: Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds like phenethylamines.[4][19] The pH of the mobile phase relative to the analyte's pKa determines its degree of ionization, which directly impacts its retention in reversed-phase chromatography.
Phenethylamines are basic compounds with a pKa typically in the range of 9 to 10.
-
At Low pH (pH < 7): The amine is fully protonated (positively charged). It is highly polar and will have lower retention on a reversed-phase column. This is the ideal range for achieving good peak shape, as discussed in Troubleshooting Q1.[3][20]
-
Near the pKa (pH 8-11): The analyte exists as a mixture of ionized and neutral forms. In this range, small shifts in mobile phase pH can cause large, unpredictable changes in retention time, leading to a non-robust method.[21] This pH range should generally be avoided unless using a column specifically designed for high pH stability.[19]
-
At High pH (pH > 11): The amine is in its neutral, free-base form. It is more hydrophobic and will be strongly retained. This can be useful for increasing retention, but requires a pH-stable column (e.g., hybrid silica or polymer-based) to prevent stationary phase degradation.[19][20]
Protocol for pH Selection:
-
Determine Analyte pKa: Find the pKa of your specific phenethylamine isomer.
-
Select a Buffer: Choose a buffer system that is effective at your target pH (ideally, pH should be within ±1 unit of the buffer's pKa).
-
Rule of Thumb: For robust methods, set the mobile phase pH at least 2 units away from the analyte's pKa.[21] For phenethylamines, this means a pH < 7.5 is generally recommended for standard silica columns.
-
Starting Point: Begin method development with a mobile phase buffered at pH 3.0 . This provides excellent peak shape and stable retention times.[4]
Impact of pH on Phenethylamine Retention (pKa ≈ 9.8)
| Mobile Phase pH | Analyte State | Expected Retention (Reversed-Phase) | Method Robustness |
| 3.0 | Fully Ionized (R-NH₃⁺) | Low | High |
| 7.0 | Fully Ionized (R-NH₃⁺) | Low | High |
| 9.8 | 50% Ionized | Unstable / Intermediate | Very Low (Avoid) |
| 11.0 | Mostly Neutral (R-NH₂) | High | High (Requires pH-stable column) |
Q: My retention times are drifting between injections. What are the likely causes?
A: Drifting retention times are a common sign of an unequilibrated or unstable HPLC system.[22] For phenethylamine analysis, the most common culprits are:
-
Insufficient Column Equilibration: This is the most frequent cause. Switching between mobile phases with different pH values or buffer compositions requires extensive equilibration time for the stationary phase surface to reach a steady state.
-
Solution: Always equilibrate the column with a minimum of 10-15 column volumes of the new mobile phase. When changing buffers, flushing for 20-30 minutes is a good practice.[22]
-
-
Unstable Mobile Phase pH: If the buffer concentration is too low or the pH is near the buffer's pKa edge, it may not have sufficient capacity to resist pH shifts, leading to retention drift.
-
Solution: Use a buffer concentration of at least 10-20 mM and ensure your target pH is within 1 pH unit of the buffer's pKa.[22]
-
-
Temperature Fluctuations: The column temperature must be stable. Even minor drifts in ambient temperature can affect retention times.
-
Solution: Always use a thermostatted column compartment and allow it to stabilize before starting a sequence. A setting of 30-40 °C is common.
-
-
Mobile Phase Composition Change: If one component of the mobile phase is more volatile (e.g., ACN), it can evaporate over time, changing the composition and causing retention to drift.
-
Solution: Keep mobile phase bottles loosely capped and prepare fresh mobile phase daily.[23]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. halocolumns.com [halocolumns.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 12. lcms.cz [lcms.cz]
- 13. welch-us.com [welch-us.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moravek.com [moravek.com]
- 20. waters.com [waters.com]
- 21. akjournals.com [akjournals.com]
- 22. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
3,5-Dimethoxyphenethylamine stability and proper storage conditions.
Introduction
Welcome to the technical support center for 3,5-Dimethoxyphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in the laboratory. As a substituted phenethylamine, its integrity is paramount for reproducible and reliable experimental outcomes. This document provides in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during its use.
Part 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common queries regarding the stability and optimal storage conditions for this compound.
Q1: What are the primary factors that can lead to the degradation of this compound?
A1: The degradation of this compound, like other phenethylamines, is primarily influenced by environmental factors. The main degradation pathways include:
-
Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This process can lead to the formation of corresponding aldehydes and carboxylic acids[1].
-
Reaction with Carbon Dioxide: As a basic compound, this compound can react with atmospheric carbon dioxide (CO₂) to form its carbonate salt, which typically appears as a white solid[1].
-
Hygroscopicity: Some phenethylamine derivatives are known to be hygroscopic, meaning they can absorb moisture from the air. This can affect the compound's physical state and potentially accelerate degradation[2][3].
-
Light Sensitivity: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions[1][2][3].
Q2: What are the ideal storage conditions for solid this compound to ensure long-term stability?
A2: To maintain the integrity of solid this compound over an extended period, the following storage conditions are strongly recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is advisable[1]. | Lower temperatures slow down the rate of chemical reactions, including degradation. |
| Atmosphere | Store under an inert atmosphere, such as argon or nitrogen[1][4]. | This prevents oxidation and reaction with atmospheric CO₂. |
| Light | Protect from light by using amber or opaque containers and storing them in a dark location[1][2][3]. | Minimizes light-induced degradation. |
| Container | Use a tightly sealed container to prevent exposure to air and moisture[1][5][6]. | A proper seal is crucial to maintain the inert atmosphere and prevent moisture absorption. |
Q3: I need to prepare a stock solution of this compound. What are the best practices for its storage?
A3: The stability of this compound in solution depends on the solvent and storage conditions. Here are some best practices:
-
Temperature: For optimal stability, store stock solutions at low temperatures, such as -20°C or even -80°C[1].
-
Protection from Light: Always store solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: If the solvent has been sparged with an inert gas and the solution is stored under an inert headspace, this can further enhance stability.
-
pH Considerations: The pH of the solution can influence the stability of phenethylamines. While specific data for the 3,5-dimethoxy isomer is limited, it's a factor to consider, especially in aqueous solutions[7].
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues that may arise during the handling and use of this compound.
Problem 1: The solid this compound, which was initially a white powder, has developed a yellowish or brownish tint.
-
Probable Cause: This color change is a common indicator of oxidation[1]. Exposure to air and/or light has likely led to the formation of colored degradation products.
-
Solution and Prevention:
-
It is highly recommended to discard the discolored material as its purity is compromised.
-
To prevent this in the future, always store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protect it from light by using an amber vial and storing it in a dark place[1][4].
-
Problem 2: A white, crystalline solid has formed around the cap and threads of the container.
-
Probable Cause: This is a classic sign of the compound reacting with carbon dioxide from the air to form a carbonate salt[1]. This often occurs if the container is not sealed properly or is frequently opened in a humid environment.
-
Solution and Prevention:
-
While the bulk of the material inside may still be pure, the solid on the cap is an impurity. Carefully clean the threads before sealing to ensure a tight closure.
-
To prevent this, handle the compound under an inert atmosphere whenever possible. After dispensing, ensure the container is sealed tightly. Storing the container inside a desiccator can also help minimize exposure to atmospheric moisture and CO₂.
-
Problem 3: After storing a stock solution in the refrigerator for a few weeks, HPLC analysis shows several new impurity peaks.
-
Probable Cause: This indicates that the compound is degrading in the chosen solvent under the storage conditions. The amine group can be susceptible to degradation in certain solvents, especially if exposed to trace amounts of air or light.
-
Solution and Prevention:
-
If the level of degradation is significant, it is best to prepare fresh stock solutions more frequently.
-
Consider storing stock solutions at lower temperatures, such as -20°C or -80°C, to significantly slow down the degradation rate[1].
-
Evaluate if a different solvent, such as acetonitrile, provides better stability for your specific experimental needs[1].
-
Before preparing a large batch of stock solution, consider performing a small-scale stability study to determine the optimal storage conditions and shelf-life for your specific application.
-
Part 3: Experimental Protocols and Visualizations
This section provides a detailed workflow for assessing the stability of this compound and visual diagrams to illustrate key concepts.
Protocol: Short-Term Stability Assessment of a this compound Stock Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Divide the solution into several small, amber glass vials, leaving minimal headspace.
-
If possible, flush the headspace with an inert gas (e.g., nitrogen or argon) before sealing.
-
-
Initial Analysis (Time Zero):
-
Immediately analyze one of the freshly prepared vials using a validated analytical method, such as HPLC-UV or LC-MS, to determine the initial purity and peak area of the parent compound. This will serve as your baseline.
-
-
Storage Conditions:
-
Store the remaining vials under the conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C), ensuring they are protected from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using the same analytical method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial (time zero) peak area.
-
Calculate the percentage of the compound remaining.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Visualization of Degradation Pathways
Caption: Primary degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of a this compound solution.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Phenethylamine(64-04-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in 3,5-Dimethoxyphenethylamine samples
Welcome to the technical support guide for identifying and characterizing impurities in 3,5-Dimethoxyphenethylamine samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. The following FAQs and troubleshooting guides are based on established analytical principles and field-proven insights to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurity profile of this compound is heavily dependent on the synthetic route employed. Common synthetic pathways often start from 3,5-dimethoxybenzaldehyde. Therefore, potential impurities can include:
-
Starting materials: Unreacted 3,5-dimethoxybenzaldehyde.
-
Intermediates: Such as the corresponding nitrostyrene intermediate if the synthesis involves a nitration-reduction pathway.
-
Byproducts of the reaction: These can include products from side reactions or incomplete reactions. For instance, in a reductive amination process, imine intermediates may be present.
-
Reagents and catalysts: Traces of reagents or catalysts used in the synthesis may also be present.
-
Positional Isomers: Isomers such as 2,5-dimethoxyphenethylamine or 3,4-dimethoxyphenethylamine could be present if the initial starting materials were not pure.[1][2] The differentiation of these isomers is a critical analytical challenge.[1][2]
Q2: How can I get a preliminary assessment of the purity of my this compound sample?
A2: A quick and effective preliminary purity assessment can be performed using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) with UV detection.
-
TLC: Provides a simple, qualitative overview of the number of components in your sample. The presence of multiple spots suggests the presence of impurities.
-
HPLC-UV: A more quantitative approach. A single, sharp peak at the expected retention time is indicative of high purity. The presence of other peaks suggests impurities, and their peak areas can give a rough estimation of their relative abundance. A variety of analytical techniques are available for purity assessment, with HPLC being one of the most common.[3]
Analytical Techniques
Q3: Which analytical techniques are most suitable for identifying and characterizing unknown impurities?
A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of impurities.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating impurities from the main compound and obtaining their molecular weights.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also highly effective, particularly for volatile impurities. For polar compounds like phenethylamines, derivatization (e.g., with trifluoroacetic anhydride) is often necessary to improve chromatographic performance and obtain characteristic fragmentation patterns.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the precise chemical structure of impurities once they have been isolated or are present in sufficient quantity.[1][7] NMR can also be used for quantitative analysis (qNMR).[3]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF-MS provide highly accurate mass measurements, which can help in determining the elemental composition of an impurity.[6]
Q4: I am having trouble distinguishing between positional isomers of dimethoxyphenethylamine. What is the best approach?
A4: Distinguishing between positional isomers is a common challenge because they often have identical molecular weights and similar fragmentation patterns in mass spectrometry.[2]
-
Chromatographic Separation: The first step is to achieve baseline separation of the isomers using HPLC or GC. This may require method optimization, including trying different columns, mobile phases (for HPLC), or temperature programs (for GC).
-
NMR Spectroscopy: NMR is the most definitive technique for isomer differentiation. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.[1] For example, this compound will have a different aromatic proton splitting pattern compared to 2,5- or 3,4-dimethoxyphenethylamine.
-
Reference Standards: The most reliable method is to compare the retention time and mass spectrum of the suspected impurity with a certified reference standard of the corresponding isomer.
Troubleshooting Guides
Chromatography Issues
Problem: I am seeing significant peak tailing for this compound in my HPLC analysis.
Cause: The basic amine group in this compound can interact with residual acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape.
Solutions:
-
Use a base-deactivated column: These columns are specifically designed to minimize interactions with basic analytes.
-
Modify the mobile phase:
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can saturate the active sites on the stationary phase and improve peak shape.
-
Adjust the pH: Operating at a lower pH (e.g., pH 3) will protonate the silanol groups, reducing their interaction with the protonated amine. Conversely, a higher pH (e.g., pH 9-10, if the column is stable) will deprotonate the analyte, which can also improve peak shape.
-
-
Lower the sample concentration: High concentrations can overload the column and exacerbate tailing.
Problem: My this compound sample is not behaving well on GC-MS.
Cause: Primary amines are polar and can exhibit poor peak shape and low response in GC due to interactions with the column and inlet.
Solutions:
-
Derivatization: This is the most common solution. Derivatizing the amine group with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will make the analyte more volatile and less polar, resulting in sharper peaks and better sensitivity.[2][6]
-
Use a base-deactivated GC column: Similar to HPLC, specialized GC columns are available that are more inert towards basic compounds.
-
Optimize inlet parameters: Ensure the inlet temperature is high enough to ensure complete volatilization without causing degradation.
Mass Spectrometry Issues
Problem: I am not seeing a clear molecular ion peak in the EI-MS spectrum of my impurity.
Cause: Electron Ionization (EI) is a high-energy ionization technique that can cause extensive fragmentation, especially for molecules with labile functional groups. The molecular ion may be weak or absent.
Solutions:
-
Use a softer ionization technique:
-
Chemical Ionization (CI): CI is a lower-energy technique that is more likely to produce a prominent protonated molecule peak ([M+H]+), which can confirm the molecular weight.[3]
-
Electrospray Ionization (ESI): If using LC-MS, ESI is a soft ionization technique that typically yields a strong [M+H]+ signal.[2]
-
-
Derivatization: As mentioned for GC, derivatization can sometimes lead to more stable molecular ions or characteristic fragmentation patterns that help in identification.[6]
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for the purity assessment of this compound. Method optimization may be required.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is useful for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | Based on the UV absorbance of the dimethoxy-substituted benzene ring. |
| Injection Volume | 10 µL | A standard injection volume. |
| Sample Preparation | Dissolve sample in mobile phase A at 1 mg/mL. | Ensures compatibility with the starting mobile phase conditions. |
Protocol 2: GC-MS Method for Impurity Identification (with Derivatization)
This protocol is designed for the identification of volatile and semi-volatile impurities.
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A common, robust column suitable for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of analyte to the column for trace impurity analysis. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the derivatized sample. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A general-purpose temperature program to elute a range of compounds. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard EI conditions for generating reproducible mass spectra. |
| Scan Range | m/z 40-500 | A typical mass range to capture fragments of the analyte and potential impurities. |
| Sample Preparation | 1. Dissolve ~1 mg of the sample in 100 µL of ethyl acetate. 2. Add 50 µL of trifluoroacetic anhydride (TFAA). 3. Cap the vial and heat at 60 °C for 30 minutes. 4. Evaporate the solvent and excess reagent under a stream of nitrogen. 5. Reconstitute the residue in 1 mL of ethyl acetate for injection. | Derivatization with TFAA improves volatility and chromatographic performance. |
Workflow Diagrams
Caption: Workflow for the identification and characterization of impurities.
References
- 1. forendex.southernforensic.org [forendex.southernforensic.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Minimizing Solvent Effects in NMR of 3,5-Dimethoxyphenethylamine
Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) analysis of 3,5-Dimethoxyphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with solvent effects in the NMR analysis of this compound. Our aim is to provide in-depth, actionable advice to ensure the acquisition of high-quality, reproducible NMR spectra.
Introduction: The Challenge of Characterizing this compound
This compound is a key intermediate and structural motif in numerous pharmacologically active compounds. Accurate structural elucidation and purity assessment by NMR spectroscopy are critical. However, the presence of an amine functional group and two methoxy groups introduces specific challenges, primarily related to solvent interactions, which can lead to peak broadening, chemical shift variations, and other spectral artifacts. This guide provides a structured approach to minimizing these solvent-related effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amine (NH2) proton signals are broad and their chemical shift is inconsistent between samples. What is causing this?
A1: This is a classic issue arising from hydrogen bonding and chemical exchange of the amine protons with residual water or other protic impurities in the NMR solvent.[1][2] The rate of this exchange affects the appearance of the NH2 signal.
-
Causality: The nitrogen lone pair and the N-H protons of the primary amine in this compound can participate in intermolecular hydrogen bonding with the solvent or other analyte molecules.[3] This is a dynamic process, and if the rate of exchange is on the NMR timescale, it leads to signal broadening.[2] The chemical shift of these protons is also highly dependent on concentration, temperature, and the specific solvent environment due to variations in hydrogen bond strength.[2][3]
-
Troubleshooting Protocol:
-
Use a high-purity, anhydrous deuterated solvent. Solvents like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) should be purchased in sealed ampoules or from a freshly opened bottle stored under an inert atmosphere to minimize water contamination.[4]
-
D2O Exchange: To confirm the identity of the NH2 protons, add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The amine protons will exchange with deuterium, causing the signal to diminish or disappear entirely.[5]
-
Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in sharper signals. Conversely, a higher temperature might be needed to overcome restricted bond rotation if rotamers are suspected.[5]
-
Q2: I'm observing unexpected peaks in my spectrum that don't correspond to this compound. How can I identify and eliminate them?
A2: These are likely residual solvent peaks, water, or impurities from your synthesis or purification.
-
Identification:
-
Residual Solvents: Every deuterated solvent has a small, characteristic residual proton signal.[6][7] For example, CDCl3 shows a singlet at ~7.26 ppm, and DMSO-d6 shows a quintet at ~2.50 ppm.[8][9] Consult a reference table for the expected chemical shifts of common laboratory solvents.[10][11][12]
-
Water: The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration.[7][11] In CDCl3, it typically appears around 1.5-1.6 ppm, while in DMSO-d6 it's around 3.33 ppm.[7][8]
-
Synthetic Impurities: Review your synthetic route for potential side products or unreacted starting materials.[13]
-
-
Elimination Strategy:
-
Proper Sample Drying: Ensure your purified compound is thoroughly dried under high vacuum to remove residual organic solvents from chromatography or recrystallization.[14] For stubborn, high-boiling solvents, co-evaporation with a lower-boiling solvent (a process known as azeotroping) can be effective.[14]
-
Use of Anhydrous Solvents: As mentioned in Q1, using dry NMR solvents is crucial to minimize the water peak.[4] Storing solvents over molecular sieves can also help, but care must be taken not to introduce particulate matter into the NMR tube.
-
Solvent Suppression Techniques: Modern NMR spectrometers have pulse sequences (e.g., presaturation or WATERGATE) that can suppress the signal from a specific frequency, such as a large residual water or solvent peak.[15][16]
-
Q3: The chemical shifts of my aromatic and methoxy protons seem to shift slightly between experiments. Why is this happening and how can I ensure consistency?
A3: Minor shifts can be caused by differences in sample concentration, temperature, and solvent polarity. The aromatic rings and methoxy groups of this compound can engage in weak interactions with the solvent, leading to these variations.
-
Underlying Principles:
-
Concentration Effects: At higher concentrations, intermolecular interactions (like pi-stacking of the aromatic rings) can become more pronounced, leading to slight changes in the electronic environment and thus the chemical shifts.
-
Solvent Polarity: Changing the solvent can alter the shielding of protons. For instance, aromatic solvents like benzene-d6 can induce significant shifts (anisotropic effect) compared to chloroform-d.[5]
-
pH Effects: The amine group can be protonated if acidic impurities are present, which will significantly alter the electronic structure of the molecule and cause downfield shifts of nearby protons.[17][18][19]
-
-
Standardized Protocol for Consistency:
-
Consistent Sample Preparation: Use a consistent concentration for all your samples. For quantitative NMR (qNMR), this is especially critical and requires precise weighing.[20][21][22]
-
Temperature Regulation: Use the spectrometer's temperature control to ensure all spectra are acquired at the same temperature (e.g., 298 K).[22]
-
Solvent Selection: Choose a solvent in which this compound is fully soluble and that does not react with it.[20][23][24] For consistency, use the same solvent for a series of related experiments.
-
Q4: My spectral resolution is poor, with broad, poorly defined peaks. What are the likely causes and how can I improve it?
A4: Poor resolution is often a result of suboptimal spectrometer shimming, but can also be related to the sample itself.
-
Shimming: The process of "shimming" adjusts the magnetic field to make it as homogeneous as possible across the sample volume.[25][26] Poor shimming is a very common cause of broad peaks.[5][13]
-
Sample-Related Issues:
-
Incomplete Dissolution: If the compound is not fully dissolved, the sample is not homogeneous, leading to broadened lines.[5][20] Visually inspect your NMR tube for any solid particles before analysis.
-
High Concentration: Very concentrated samples can be viscous, which slows molecular tumbling and results in broader peaks.[5] Diluting the sample may improve resolution.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions, even at trace levels, can cause significant line broadening. These can be introduced during synthesis or from glassware.
-
Data & Protocols
Table 1: Properties of Common Deuterated Solvents for Amine Analysis
| Solvent | Formula | Residual ¹H Peak (ppm) | ¹³C Peaks (ppm) | Water Peak (ppm) | Key Characteristics |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.16 (triplet) | ~1.56 | Good for many organic compounds, relatively non-polar.[8][9][28] |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.52 (septet) | ~3.33 | Highly polar, excellent for hydrogen bonding solutes, high boiling point.[8] |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (br s, OH) | 49.00 (septet) | ~4.87 | Protic solvent, will exchange with NH₂ protons. Useful for D₂O exchange-like studies.[7] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 29.84 (septet), 206.26 | ~2.84 | Aprotic, polar, good intermediate choice between CDCl₃ and DMSO-d₆.[24] |
| Benzene-d₆ | C₆D₆ | 7.16 (singlet) | 128.06 (triplet) | ~0.40 | Aromatic solvent, can induce significant chemical shifts (anisotropic effects).[5] |
Note: Chemical shifts of residual solvent and water peaks can vary slightly depending on temperature, concentration, and sample matrix.[24]
Experimental Workflows & Diagrams
Workflow for Troubleshooting Poor Spectral Quality
This workflow provides a logical sequence of steps to diagnose and resolve common issues leading to poor quality NMR spectra of this compound.
Caption: Decision tree for troubleshooting poor NMR spectral resolution.
Protocol: D₂O Shake for Amine Proton Identification
Objective: To definitively identify the NH₂ proton signals in the ¹H NMR spectrum of this compound.
Methodology:
-
Prepare the Sample: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum. Note the chemical shift, multiplicity, and integration of the suspected NH₂ proton signal.
-
Add D₂O: Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the NMR tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate H/D exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as before.
-
Analyze: Compare the two spectra. The signal corresponding to the amine protons should have significantly decreased in intensity or disappeared completely in the second spectrum. A new, broad HOD peak may also be visible.
Decision Logic for Solvent Selection
The choice of solvent is a critical first step in obtaining a high-quality NMR spectrum. This diagram outlines the thought process for selecting an appropriate solvent for this compound.
Caption: A logical guide for selecting the optimal NMR solvent.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Explain the effect of hydrogen bonding on NMR spectrum with example | Filo [askfilo.com]
- 3. books.rsc.org [books.rsc.org]
- 4. labinsights.nl [labinsights.nl]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. Nmr Solvent Peaks - Housing Innovations [dev.housing.arizona.edu]
- 9. rsc.org [rsc.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. epfl.ch [epfl.ch]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 21. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 22. pubsapp.acs.org [pubsapp.acs.org]
- 23. myuchem.com [myuchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Automated shimming | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 26. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 27. arxiv.org [arxiv.org]
- 28. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Ionization Efficiency in MS Analysis of Phenethylamines
Welcome to the technical support center dedicated to overcoming the unique challenges of phenethylamine analysis by mass spectrometry. This guide is structured to provide immediate, actionable solutions to common issues encountered in the lab. We will move from foundational questions to deep troubleshooting, always explaining the why behind a protocol to empower your method development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when developing methods for phenethylamines.
Q1: Why is the MS signal for my phenethylamine analyte consistently low or unstable?
Low or unstable signals for phenethylamines often stem from a combination of their inherent chemical properties and interactions within the LC-MS system. The primary reasons include:
-
Poor Ionization Efficiency: Phenethylamines are basic compounds and readily protonate. However, the resulting protonated molecule, [M+H]+, can be unstable in the gas phase and prone to in-source collision-induced dissociation (CID). This often leads to the loss of an ammonia group (NH3), resulting in a weak signal for the intended precursor ion.[1][2]
-
Analyte Adsorption: The amine functional group makes these compounds susceptible to adsorption onto active sites within the analytical column and LC flow path, leading to poor peak shape and reduced signal intensity.[3]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization process in the MS source, leading to ion suppression and significantly reduced analyte signal.[4][5]
Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for my phenethylamine analysis?
The choice of ionization source is critical and depends on the analyte's structure and the sample matrix.
-
Electrospray Ionization (ESI): ESI is generally the preferred method for phenethylamines. As they are basic and polar, they are readily ionized in solution to form pre-formed ions, which is the primary mechanism for ESI.[6][7] It is highly suitable for coupling with liquid chromatography.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[6][8] While not the first choice for underivatized phenethylamines, it can be a powerful alternative if you are working with less polar derivatized analytes or if you experience insurmountable ion suppression with ESI. APCI is less susceptible to matrix effects from non-volatile salts.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution. | Gas-phase chemical ionization via a corona discharge.[9] |
| Analyte Polarity | Ideal for polar, pre-charged, or ionizable analytes.[6] | Ideal for neutral, less polar, or moderately polar analytes.[6] |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[8] | Requires analyte to be thermally stable and somewhat volatile.[8] |
| Matrix Effects | More susceptible to ion suppression from non-volatile matrix components.[4] | Less susceptible to non-volatile salts, but can have other interferences. |
| Recommendation | Primary choice for most phenethylamine applications. | Alternative choice , especially for derivatized, less polar analogs or to overcome ESI matrix effects. |
Q3: What is derivatization, and is it necessary for phenethylamine analysis?
Derivatization is the process of chemically modifying an analyte to improve its analytical properties. For phenethylamines, it is a common and highly effective strategy.[10] It is often necessary because:
-
It can block the polar amine group, reducing adsorption and improving chromatographic peak shape.[3]
-
It increases the molecular weight and can produce more stable and specific fragment ions for MS/MS analysis.
-
It can improve ionization efficiency by creating a derivative that is more amenable to a specific ionization technique.
Common derivatizing agents for phenethylamines include Trifluoroacetic Anhydride (TFA) or N-methyl-bis-trifluoroacetamide (MBTFA), which replace the active hydrogen on the amine with a trifluoroacetyl group.[3][10]
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific experimental problems.
Problem 1: Intense In-Source Fragmentation, Weak [M+H]⁺ Signal
Symptoms: You observe a very weak or non-existent signal for the expected protonated molecule ([M+H]⁺), but a strong signal for a fragment ion, often corresponding to a loss of ammonia ([M+H-17]⁺).
Causality: Phenethylamine derivatives readily undergo protonation followed by a subsequent loss of NH3 during the ESI process.[1] This fragmentation is enhanced by electron-donating groups on the phenyl ring and can be so efficient that the fragment becomes the base peak in the spectrum, hampering unambiguous identification and quantification when using the [M+H]⁺ as the precursor.[2] The resulting fragment is often a stable spiro[2.5]octadienylium ion.[1][2]
Workflow: Managing In-Source Fragmentation
Caption: Troubleshooting workflow for managing in-source fragmentation.
Solutions:
-
Optimize MS Source Conditions (The "Gentle" Approach):
-
Reduce Fragmentor/Capillary Voltage: These parameters control the energy applied to ions as they enter the mass spectrometer. Systematically decrease the voltage in 20-30 V increments to find a balance where the [M+H]⁺ signal is maximized without being completely fragmented.
-
Adjust Gas Temperatures and Flow Rates: While less direct, optimizing nebulizer gas flow and drying gas temperature can influence the desolvation process and the internal energy of the ions, potentially reducing fragmentation.
-
-
Leverage the Fragment Ion (The "Acceptance" Approach):
-
Causality: For many phenethylamines, particularly those with electron-donating or β-hydroxy groups, the fragment ion is not only stable but also more intense than the parent ion.[11] Using this intense fragment as the precursor ion for MS/MS (in an MRM experiment) can dramatically improve the signal-to-noise ratio and overall sensitivity.[1][2]
-
Protocol:
-
Acquire a full scan spectrum of your analyte standard to confirm the m/z of the most intense in-source fragment.
-
Set up an MS/MS method where this fragment ion is selected as the precursor ion.
-
Optimize the collision energy to generate a stable and intense product ion.
-
Develop your MRM transition using Fragment -> Product Ion. This approach often yields higher sensitivity than a traditional [M+H]⁺ -> Product Ion transition.[11]
-
-
Problem 2: Poor Peak Shape, Tailing, and Shifting Retention Times
Symptoms: Chromatographic peaks are broad, asymmetrical (tailing), and retention times are not reproducible, especially at low concentrations.
Causality: This is a classic sign of undesirable secondary interactions between the basic amine group of the phenethylamine and active sites on the column, particularly residual acidic silanols on silica-based C18 columns. Adsorption can also occur in PEEK tubing or fittings.[3]
Mechanism: Analyte Interaction Leading to Peak Tailing
Caption: Ideal vs. problematic interactions on a stationary phase.
Solutions:
-
Mobile Phase Optimization:
-
Add an Acidic Modifier: The most common solution is to add a small amount of an acid, such as 0.1% formic acid , to the mobile phase.[12][13] This serves two purposes:
-
It ensures the phenethylamine is fully protonated, maintaining a consistent charge state.
-
It protonates the acidic silanol groups on the stationary phase, "masking" them and preventing strong ionic interactions with the analyte.
-
-
Use Ammonium Formate/Acetate: For some applications, using a buffer like 10 mM ammonium formate can improve peak shape and signal intensity.[14][15]
-
-
Column Selection:
-
Use End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 column to minimize the number of free silanol groups.
-
Consider Alternative Chemistries: If tailing persists, switch to a different stationary phase. Phenyl-Hexyl columns, for example, offer different selectivity and can be effective for aromatic amines.[14] Biphenyl phases are another excellent option.[13]
-
-
Derivatization:
-
As mentioned in the FAQs, derivatizing the amine group with a reagent like TFA anhydride effectively eliminates its basicity, preventing the unwanted ionic interactions and dramatically improving peak shape.[3]
-
Problem 3: Significant Signal Variability Between Samples (Matrix Effects)
Symptoms: The response for your analyte varies significantly between different biological samples, even at the same spiked concentration. Your QC samples are failing, showing poor accuracy and precision.
Causality: This is a hallmark of matrix effects, where co-eluting molecules from the biological matrix (e.g., phospholipids, salts) suppress or enhance the ionization of your target analyte.[5][16] This effect is highly variable between different sources of matrix (e.g., plasma from different individuals), leading to poor reproducibility. Ion suppression is the most common manifestation in ESI.[4]
Solutions:
-
Improve Sample Preparation:
-
Move Beyond Protein Precipitation: While fast, "crash and shoot" methods often leave many matrix components in the final extract.
-
Implement Solid-Phase Extraction (SPE): SPE provides a much cleaner extract by selectively retaining the analyte while washing away interfering components. Hydrophilic-Lipophilic Balance (HLB) cartridges are often effective for extracting phenethylamines from biological fluids.[12]
-
Use Liquid-Liquid Extraction (LLE): LLE can also be optimized to selectively extract the analytes of interest into an organic solvent, leaving behind many matrix interferences.[13]
-
-
Enhance Chromatographic Separation:
-
Optimize the Gradient: Ensure your analyte does not elute in the "void volume" where most of the unretained matrix components will appear. Adjust your gradient to move the analyte peak into a cleaner region of the chromatogram.
-
Use a Divert Valve: If your system has one, divert the flow from the first 1-2 minutes of the run (containing salts and highly polar matrix components) to waste instead of the MS source.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Causality: This is the gold standard for correcting matrix effects. A SIL-IS (e.g., your analyte labeled with ¹³C or ²H) is chemically identical to your analyte and will co-elute perfectly.[17] Therefore, it will experience the exact same degree of ion suppression or enhancement.
-
Implementation: By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[18]
-
References
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. shimadzu.com [shimadzu.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. longdom.org [longdom.org]
- 6. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 10. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
- 17. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Orthogonal Validation of 3,5-Dimethoxyphenethylamine Analytical Reference Standards
Introduction
This guide provides an in-depth, technically-grounded framework for the comprehensive validation of 3,5-Dimethoxyphenethylamine analytical reference standards. We will move beyond a simple checklist of techniques to explain the scientific causality behind employing an orthogonal, multi-technique approach. This ensures a self-validating system where each analytical method provides a unique, complementary piece of evidence, culminating in an unambiguous confirmation of identity, purity, and strength. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring alignment with global regulatory expectations.[2][3][4][5][6]
Part 1: The Foundational Pillars of Reference Standard Validation
The objective of validating an analytical reference standard is to establish, through rigorous laboratory studies, that its performance characteristics are suitable for its intended application.[4][7] This process is built upon several key pillars, each addressing a fundamental question about the material's quality.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. uspbpep.com [uspbpep.com]
- 5. fda.gov [fda.gov]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3,5-Dimethoxyphenethylamine Quantification
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of 3,5-Dimethoxyphenethylamine (3,5-DMPEA). As a crucial aspect of quality assurance, ILCs, also known as proficiency tests (PT), are essential for evaluating and demonstrating the technical competence of laboratories.[1][2] This document delves into the critical analytical methodologies, the principles of study design based on international standards, a detailed experimental protocol, and the statistical evaluation of comparative data. The target audience includes researchers, analytical scientists, and quality assurance professionals in forensic, clinical, and pharmaceutical laboratories who are tasked with ensuring the accuracy and reliability of quantitative analyses for controlled substances and related compounds.
Introduction: The Analytical Challenge of this compound
This compound (3,5-DMPEA) is a substituted phenethylamine. The accurate quantification of such compounds is paramount, particularly in forensic toxicology and clinical research, where analytical results inform critical decisions. Substituted phenethylamines represent a large class of "designer drugs," often synthesized to circumvent existing drug laws.[3][4] Therefore, robust and reliable analytical methods are necessary to identify and quantify these substances in various matrices.
An inter-laboratory comparison is the organization, performance, and evaluation of measurements on the same or similar items by two or more laboratories in accordance with predetermined conditions.[1][2] It serves as an external quality assessment tool, allowing individual laboratories to assess their performance against their peers and a reference value. Successful participation in such schemes provides objective evidence of a laboratory's competence, as required by accreditation standards like ISO/IEC 17025.[1]
Comparative Analysis of Quantification Methodologies
The two most prevalent and powerful techniques for the quantification of phenethylamines in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] The choice between these methods depends on factors such as required sensitivity, sample matrix, and available instrumentation.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on the mass-to-charge ratio of the parent ion and its fragments. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on the mass-to-charge ratio of the parent ion and its fragments. |
| Derivatization | Generally not required for phenethylamines, which simplifies sample preparation and reduces potential sources of error. | Often necessary to improve the volatility and thermal stability of polar analytes like phenethylamines.[7][8] This adds a step to the workflow and can introduce variability. |
| Sensitivity | Typically offers very high sensitivity, often in the picogram (pg/mL) to low nanogram (ng/mL) range.[9] | High sensitivity, also in the ng/mL range, but can be limited by the efficiency of the derivatization step and potential for thermal degradation. |
| Selectivity | Excellent selectivity is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored.[10] | Good to very good selectivity, especially with high-resolution mass spectrometry. However, isomers can sometimes be challenging to differentiate based on mass spectra alone.[7][11] |
| Sample Throughput | Generally higher due to faster analysis times and the absence of a derivatization step. | Can be lower due to the time required for derivatization and potentially longer chromatographic run times. |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components, which must be carefully evaluated and compensated for, often with the use of a stable isotope-labeled internal standard.[12] | Less prone to ion suppression but can be affected by non-volatile matrix components contaminating the injector and column. |
For this guide, we will focus on LC-MS/MS as the preferred methodology due to its superior sensitivity, selectivity, and adaptability for a wide range of phenethylamines without the need for derivatization.[5]
Designing a Robust Inter-Laboratory Comparison Study
A successful ILC requires meticulous planning and adherence to established guidelines, such as those outlined in ISO/IEC 17043, which specifies the general requirements for proficiency testing providers.[13][14]
Core Principles of ILC Design
The primary goal is to provide participating laboratories with an objective assessment of their measurement capabilities. This is achieved by distributing a homogenous and stable test material for analysis. The results are then statistically compared to a reference value to determine performance.
References
- 1. eas-eth.org [eas-eth.org]
- 2. isobudgets.com [isobudgets.com]
- 3. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov.tw [fda.gov.tw]
- 6. benchchem.com [benchchem.com]
- 7. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nata.com.au [nata.com.au]
- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 3,5-Dimethoxyphenethylamine in Amphetamine Immunoassays
Introduction: The Challenge of Specificity in Amphetamine Screening
Amphetamine immunoassays are a cornerstone of clinical and forensic toxicology, offering rapid and high-throughput screening for this class of stimulants.[1] These assays are designed to detect amphetamine and methamphetamine, but their utility is fundamentally dependent on the specificity of the antibody-antigen interaction. A significant challenge in this field is the potential for cross-reactivity, where the assay's antibodies bind to structurally similar, non-target compounds, leading to false-positive results.[1][2] Such outcomes can have serious consequences, from incorrect clinical diagnoses to unwarranted legal or occupational repercussions.[1]
This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 3,5-Dimethoxyphenethylamine (3,5-DMPEA) in commercially available amphetamine immunoassays. While direct experimental data for 3,5-DMPEA is not extensively published, its structural similarity to amphetamine necessitates a thorough investigation. This document will, therefore, provide the scientific rationale for potential cross-reactivity, a detailed experimental protocol for its assessment, and a framework for interpreting the resulting data.
Structural Rationale for Potential Cross-Reactivity
Let's examine the structures:
-
Amphetamine: Possesses a phenyl ring, an ethylamine side chain, and a methyl group at the alpha position.
-
This compound (3,5-DMPEA): Also features the core phenethylamine structure. The key difference is the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring and the absence of the alpha-methyl group.
Comparative Overview of Amphetamine Immunoassay Technologies
Several immunoassay technologies are commonly employed for amphetamine screening. Understanding their fundamental principles is crucial, as the assay format can influence cross-reactivity.[5][6]
-
Enzyme Multiplied Immunoassay Technique (EMIT®): This is a homogeneous assay where the drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites. Binding of the antibody to the conjugate inactivates the enzyme. High concentrations of the drug in the sample result in more free, active enzyme, leading to a higher signal.
-
Cloned Enzyme Donor Immunoassay (CEDIA®): This technology uses two genetically engineered fragments of β-galactosidase. The drug in the sample competes with a drug-linked enzyme donor for an antibody. When the antibody binds to the drug-enzyme donor, it cannot reassociate with the larger enzyme acceptor fragment, resulting in no enzyme activity.
-
Fluorescence Polarization Immunoassay (FPIA): In this competitive assay, a fluorescently labeled drug competes with the drug in the sample for antibody binding sites. When the fluorescent drug is bound by the large antibody, it tumbles slowly in solution, emitting highly polarized light. If the drug in the sample displaces the fluorescent drug, the latter tumbles more rapidly, leading to a decrease in polarized light.
The following diagram illustrates the general principle of a competitive immunoassay, which is the basis for most amphetamine screening tests.
Caption: Competitive binding in an amphetamine immunoassay.
Experimental Protocol for Determining Cross-Reactivity of 3,5-DMPEA
This protocol provides a robust methodology for quantifying the cross-reactivity of 3,5-DMPEA in a typical competitive amphetamine immunoassay.
1. Materials and Reagents:
-
Selected commercial amphetamine immunoassay kit(s) (e.g., EMIT®, CEDIA®, FPIA)
-
This compound (3,5-DMPEA) standard (certified reference material)
-
d-Amphetamine standard (certified reference material)
-
Drug-free human urine (verified negative for amphetamines by GC-MS or LC-MS/MS)
-
Appropriate immunoassay analyzer
-
Calibrators and controls provided with the immunoassay kit
-
Precision pipettes and sterile consumables
-
Methanol or other suitable solvent for stock solution preparation
2. Preparation of Stock and Spiked Samples:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 3,5-DMPEA in methanol. Prepare a similar stock solution for d-amphetamine.
-
Working Solutions: Create a series of dilutions from the stock solutions to prepare working solutions at various concentrations.
-
Spiked Urine Samples: Spike the drug-free human urine with the working solutions to achieve a range of final concentrations for both 3,5-DMPEA and d-amphetamine. A suggested range is from 100 ng/mL to 100,000 ng/mL.[7]
3. Experimental Workflow:
The following workflow outlines the key steps for assessing cross-reactivity.
Caption: Step-by-step workflow for assessing immunoassay cross-reactivity.
4. Data Analysis and Calculation of Cross-Reactivity:
-
Run the spiked samples on the calibrated immunoassay analyzer according to the manufacturer's instructions.
-
Record the apparent amphetamine concentration for each spiked sample.
-
Determine the concentration of d-amphetamine that produces a result equivalent to the assay's cutoff calibrator (this is the IC50 for the target analyte).
-
Determine the concentration of 3,5-DMPEA that produces a result equivalent to the assay's cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula:[8]
% Cross-Reactivity = (Concentration of d-Amphetamine at Cutoff / Concentration of 3,5-DMPEA at Cutoff) x 100
Hypothetical Data Interpretation and Comparison
The following table presents a hypothetical but plausible set of results from a cross-reactivity study of 3,5-DMPEA on three common amphetamine immunoassay platforms with a cutoff of 500 ng/mL.
| Compound | Immunoassay Platform | Concentration Required to Exceed 500 ng/mL Cutoff | Calculated % Cross-Reactivity |
| d-Amphetamine | EMIT® | 500 ng/mL | 100% |
| CEDIA® | 500 ng/mL | 100% | |
| FPIA | 500 ng/mL | 100% | |
| 3,5-DMPEA | EMIT® | 25,000 ng/mL | 2.0% |
| CEDIA® | 50,000 ng/mL | 1.0% | |
| FPIA | >100,000 ng/mL | <0.5% | |
| Caffeine | EMIT® | >100,000 ng/mL | <0.5% |
| CEDIA® | >100,000 ng/mL | <0.5% | |
| FPIA | >100,000 ng/mL | <0.5% |
Interpretation of Hypothetical Data:
-
In this hypothetical scenario, 3,5-DMPEA demonstrates low but non-negligible cross-reactivity with the EMIT® and CEDIA® assays.
-
A high concentration of 3,5-DMPEA in a urine sample could potentially trigger a false-positive result on these platforms.
-
The FPIA platform appears to be more specific, showing minimal cross-reactivity.
-
Caffeine, a structurally unrelated compound, shows negligible cross-reactivity as expected.
Implications and Recommendations
The potential for cross-reactivity of 3,5-DMPEA, even if low, underscores a critical principle in toxicology: screening results are presumptive . A positive result from an immunoassay should not be considered definitive without confirmation by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
For researchers and scientists developing or validating immunoassays, it is imperative to:
-
Conduct thorough cross-reactivity studies: Test a wide panel of structurally related compounds, including emerging designer drugs and metabolites.
-
Understand the limitations of the assay: Be aware of the specific antibody used and its known cross-reactivity profile.
-
Establish appropriate cutoff concentrations: The choice of cutoff can significantly impact the rate of false positives. A lower cutoff may increase sensitivity but decrease specificity.
Conclusion
While this compound is not as widely studied as other phenethylamine derivatives, its structural characteristics warrant a careful evaluation of its potential to interfere with amphetamine immunoassays. By following a systematic experimental approach as outlined in this guide, researchers can accurately quantify its cross-reactivity across different platforms. This information is vital for the correct interpretation of screening results, preventing misdiagnosis, and ensuring the overall integrity of drug testing programs. The ultimate goal is to balance the speed and efficiency of immunoassays with the specificity required for accurate and reliable detection.
References
- 1. One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticaltoxicology.com [analyticaltoxicology.com]
- 9. Diagnostic efficiency of different amphetamine screening tests--the search for an optimal cutoff - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Selectivity: 3,5-Dimethoxyphenethylamine vs. Mescaline
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of psychedelic research, understanding the nuanced interactions between psychoactive compounds and their molecular targets is paramount for elucidating their mechanisms of action and guiding the development of novel therapeutics. This guide provides a detailed comparative analysis of the receptor binding selectivity of two structurally related phenethylamines: the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine) and its close analog, 3,5-dimethoxyphenethylamine. By examining their differential affinities for key serotonin receptors, we aim to provide a comprehensive resource for researchers navigating the complex structure-activity relationships within this fascinating class of molecules.
Introduction: The Significance of the Methoxy Group at the 4-Position
Mescaline, a naturally occurring psychedelic found in the peyote cactus, has a long history of human use and scientific investigation. Its psychoactive effects are primarily attributed to its activity as an agonist at the serotonin 2A receptor (5-HT2A).[1][2][3][4] The substitution pattern on the phenyl ring is a critical determinant of a phenethylamine's pharmacological profile. This compound, which can be conceptualized as mescaline lacking the methoxy group at the 4-position, provides a valuable tool for probing the contribution of this specific structural feature to receptor affinity and selectivity. This guide will synthesize available experimental data to draw a clear comparison between these two compounds.
Comparative Receptor Binding Profiles
The primary molecular target for classic psychedelics is the 5-HT2A receptor.[1][2][3][4] Agonism at this G-protein coupled receptor (GPCR) is understood to initiate the downstream signaling cascades responsible for the characteristic perceptual and cognitive alterations associated with these compounds. The following table summarizes the available quantitative data on the binding affinities (Ki) of mescaline for key serotonin receptors.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |
| Mescaline | 9,400[1] | ~2.7-fold lower affinity than 5-HT2A | >1,600 |
Note: A higher Ki value indicates lower binding affinity.
Causality Behind Experimental Observations: The methoxy group at the 4-position of mescaline, while contributing to its overall pharmacological profile, results in a relatively low affinity for the 5-HT2A receptor, with a Ki value in the micromolar range.[1] The SAR data on scalines strongly suggests that the removal of this 4-methoxy group to yield this compound would likely result in a compound with even lower affinity for the 5-HT2A and 5-HT2C receptors. This is because the electronic and steric contributions of the 4-methoxy group, while not optimal for high-affinity binding, are still more favorable than its complete absence. Therefore, it is predicted that this compound exhibits significantly weaker binding to the primary psychedelic target, the 5-HT2A receptor, than mescaline.
Signaling Pathways and Functional Activity
The binding of an agonist to the 5-HT2A receptor initiates a cascade of intracellular signaling events. The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway.[5]
References
- 1. frontiersin.org [frontiersin.org]
- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to 3,5-DMPEA and 3,4-DMPEA for the Research Scientist
An In-Depth Analysis of Two Structurally Isomeric Phenethylamines
Introduction: The Significance of Methoxy Group Positioning in Phenethylamine Pharmacology
The phenethylamine scaffold is a cornerstone in neuropharmacology, providing the backbone for a vast array of psychoactive compounds, neurotransmitters, and therapeutic agents. The substitution pattern on the phenyl ring dramatically influences the pharmacological profile of these molecules, dictating their affinity and efficacy at various G-protein coupled receptors (GPCRs) and monoamine transporters. This guide provides a comparative analysis of two structural isomers: 3,5-dimethoxyphenethylamine (3,5-DMPEA) and 3,4-dimethoxyphenethylamine (3,4-DMPEA). While differing only in the placement of a single methoxy group, these compounds exhibit distinct pharmacological characteristics with significant implications for their potential research applications.
3,4-DMPEA, also known as homoveratrylamine, is an analog of the neurotransmitter dopamine where the hydroxyl groups at the 3 and 4 positions are replaced by methoxy groups.[1][2] It has been the subject of research for decades, particularly in the context of its potential, though now largely discredited, link to schizophrenia.[3] In contrast, 3,5-DMPEA is a naturally occurring alkaloid found in the cactus Pelecyphora aselliformis and is considered the parent compound of the "scaline" series of psychedelic phenethylamines, which are 4-substituted 3,5-dimethoxyphenethylamines.[4] The effects of 3,5-DMPEA in humans remain unknown.[4]
This guide will delve into a detailed comparison of their known and inferred pharmacology, supported by experimental data and methodologies, to provide researchers with a comprehensive understanding of these two isomers.
Chemical Structures and Synthesis Overview
The seemingly minor positional difference between the methoxy groups on the phenyl ring of 3,5-DMPEA and 3,4-DMPEA leads to significant conformational and electronic distinctions that underpin their differential pharmacology.
Synthesis of 3,4-DMPEA: One of the earliest reported syntheses of 3,4-DMPEA starts from vanillin and proceeds through a multi-step sequence.[2] A more direct and widely cited method, described by Shulgin and Shulgin, involves the reduction of 3,4-dimethoxy-β-nitrostyrene.[2] A common industrial route involves the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile.[5]
Synthesis of 3,5-DMPEA: The synthesis of 3,5-DMPEA can be achieved from 3,5-dimethoxybenzaldehyde. A common synthetic route involves a Henry reaction with nitromethane to form the corresponding nitrostyrene, followed by reduction to the phenethylamine.
Comparative Receptor Binding Profiles
The primary molecular targets for many psychoactive phenethylamines are serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are known to mediate the effects of classic psychedelics.[6]
In contrast, 3,4-DMPEA has been shown to have a weak affinity for serotonin receptors.[2] Its pharmacological actions are more complex and appear to involve other mechanisms, such as monoamine oxidase (MAO) inhibition.[9]
Table 1: Comparative Receptor Binding Affinity (Ki, nM) - Known and Inferred
| Receptor Subtype | 3,5-DMPEA (Inferred) | 3,4-DMPEA (Known) |
| Serotonin 5-HT2A | Likely µM range | Weak affinity (likely >10,000 nM)[2] |
| Serotonin 5-HT2C | Likely µM range | Weak affinity (likely >10,000 nM)[2] |
| Dopamine D2 | Low affinity | Low affinity |
| Adrenergic α1A | Low affinity | Low affinity |
| Adrenergic α2A | Low affinity | Low affinity |
Note: The binding affinities for 3,5-DMPEA are inferred based on the SAR of the scaline series of compounds. Direct experimental validation is required.
Functional Activity at G-Protein Coupled Receptors
The functional activity of a ligand describes its ability to elicit a cellular response upon binding to a receptor. For GPCRs like the serotonin receptors, this is often measured through the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway (leading to inositol phosphate accumulation and calcium mobilization) or the adenylyl cyclase (AC) pathway (leading to changes in cyclic AMP levels).
Based on the pharmacology of its derivatives, 3,5-DMPEA is predicted to be a partial agonist at 5-HT2A and 5-HT2C receptors. The scaline series, for which 3,5-DMPEA is the parent compound, are known 5-HT2A/2C receptor agonists.[7][8]
The functional activity of 3,4-DMPEA at serotonin receptors is not well-characterized due to its low affinity. However, its ability to inhibit MAO suggests an indirect modulation of monoaminergic systems by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[9]
Diagram 1: Postulated Signaling Pathway for 3,5-DMPEA at the 5-HT2A Receptor
Caption: Postulated Gq-coupled signaling cascade for 3,5-DMPEA at the 5-HT2A receptor.
In Vivo Pharmacology and Behavioral Effects
The in vivo effects of these compounds are a direct consequence of their molecular interactions.
3,5-DMPEA: While the in vivo effects of 3,5-DMPEA are not documented, the activity of its 4-substituted analogs (scalines) suggests it may induce a head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like effects.[10] However, it would be expected to be significantly less potent than its derivatives.
3,4-DMPEA: In rodents, 3,4-DMPEA has been shown to induce a head-twitch response, indicating some level of 5-HT2A receptor interaction in vivo, despite its weak in vitro affinity.[2] This discrepancy may be due to its MAO inhibitory action, which could potentiate the effects of endogenous serotonin. In humans, 3,4-DMPEA has been found to be inactive at oral doses up to 1000 mg.[2] High concentrations of 3,4-DMPEA have been shown to be neurotoxic to the nigrostriatal system in rats.
Experimental Methodologies for Pharmacological Characterization
To empirically determine and compare the pharmacological profiles of 3,5-DMPEA and 3,4-DMPEA, a series of well-established in vitro and in vivo assays are necessary.
In Vitro Assays
1. Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of the test compounds for a panel of receptors.
-
Principle: This assay measures the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand from its receptor.[1] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
-
Protocol Outline:
-
Prepare cell membranes expressing the receptor of interest (e.g., 5-HT2A).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound (3,5-DMPEA or 3,4-DMPEA).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value.
-
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
2. Functional Assays
-
Objective: To determine the functional activity (e.g., agonist, antagonist) and potency (EC50) of the test compounds.
-
Assays for Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C):
-
Assays for Gs/Gi-coupled receptors:
In Vivo Assays
1. Head-Twitch Response (HTR) in Mice
-
Objective: To assess in vivo 5-HT2A receptor activation.[10][15]
-
Principle: Administration of 5-HT2A agonists induces a characteristic rapid, side-to-side head movement in mice. The frequency of these twitches is quantified as a measure of drug effect.[10]
-
Protocol Outline:
-
Acclimatize mice to the testing environment.
-
Administer the test compound (3,5-DMPEA or 3,4-DMPEA) via an appropriate route (e.g., intraperitoneal injection).
-
Place the mouse in an observation chamber and record the number of head twitches over a specified period.
-
2. In Vivo Microdialysis
-
Objective: To measure changes in extracellular neurotransmitter levels in specific brain regions.[7][16]
-
Principle: A microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., prefrontal cortex, nucleus accumbens). The probe is perfused with an artificial cerebrospinal fluid, and neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate, which is then collected and analyzed.[17]
-
Protocol Outline:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.
-
Allow the animal to recover.
-
On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.
-
Administer the test compound and continue to collect dialysate samples at regular intervals.
-
Analyze the samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Discussion and Future Directions
The comparative pharmacology of 3,5-DMPEA and 3,4-DMPEA highlights the profound impact of methoxy group positioning on the pharmacological properties of phenethylamines. 3,4-DMPEA, with its structural similarity to dopamine, exhibits a complex pharmacological profile characterized by weak interactions with serotonin receptors and MAO inhibition. Its historical association with schizophrenia, although not substantiated, underscores the interest in its potential role in catecholamine metabolism.[3]
In contrast, the pharmacology of 3,5-DMPEA is less explored directly, but its role as the parent compound for the scaline series strongly suggests a primary interaction with 5-HT2A and 5-HT2C receptors. This positions 3,5-DMPEA as a valuable tool for SAR studies aimed at understanding the structural requirements for 5-HT2 receptor agonism.
Future research should focus on obtaining direct experimental data for 3,5-DMPEA to confirm its inferred receptor binding and functional activity profile. A head-to-head comparison of the two isomers in a comprehensive panel of in vitro and in vivo assays would provide a definitive characterization of their pharmacological differences. Such studies would not only enhance our fundamental understanding of phenethylamine SAR but could also uncover novel research applications for these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Chemistry and Structure-Activity Relationships of Psychedelics - OPEN Foundation [open-foundation.org]
- 7. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]
- 9. Chemistry and Structure-Activity Relationships of Psychedelics. | Semantic Scholar [semanticscholar.org]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating 3,5- and 2,5-Dimethoxyphenethylamine Isomers by Spectroscopy
Abstract
The structural differentiation of positional isomers like 3,5- and 2,5-dimethoxyphenethylamine (DMPEA) presents a significant analytical challenge in forensic, pharmaceutical, and research chemistry. Due to their identical mass and elemental composition, routine mass spectrometry alone is often insufficient for unambiguous identification. This guide provides a comprehensive comparison of spectroscopic techniques, grounded in experimental principles, to reliably distinguish between these two isomers. We will explore the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy, the nuanced application of Mass Spectrometry (MS), and the confirmatory utility of Infrared (IR) spectroscopy, offering a validated workflow for researchers.
Introduction: The Challenge of Positional Isomers
3,5-DMPEA and 2,5-DMPEA are positional isomers of a psychoactive phenethylamine. While 2,5-DMPEA is a known drug of abuse, the pharmacological profiles of its isomers may differ significantly.[1][2] Consequently, their unequivocal identification is critical for legal proceedings, clinical toxicology, and pharmacological research. The subtle shift of a single methoxy group on the phenyl ring dramatically alters the molecule's symmetry, providing the fundamental basis for spectroscopic differentiation. This guide explains the causal relationships between molecular structure and spectral output, empowering analysts to make confident identifications.
Molecular Structure Overview
The key to differentiating these isomers lies in their symmetry. 3,5-DMPEA possesses a plane of symmetry through the ethylamine chain and the C1-C4 axis of the phenyl ring. In contrast, 2,5-DMPEA is asymmetric. This fundamental structural difference is the primary driver of the spectral distinctions discussed below.
References
A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Phenethylamines
Introduction
The phenethylamine scaffold represents a cornerstone in medicinal chemistry, forming the basis for a vast array of neuroactive compounds. Substitution on the phenyl ring with methoxy (–OCH₃) groups profoundly influences the pharmacological profile, particularly concerning affinity and efficacy at serotonin receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key methoxy-substituted phenethylamines, with a primary focus on their interactions with the serotonin 5-HT₂ₐ receptor, a key mediator of psychedelic effects. We will delve into the nuanced effects of methoxy group placement and additional substitutions, supported by experimental data, to provide actionable insights for researchers in pharmacology and drug development.
The Phenethylamine Pharmacophore and Patterns of Methoxy Substitution
The archetypal phenethylamine structure consists of a phenyl ring attached to an ethylamine side chain. The positions on the phenyl ring are numbered 1 through 6, with the ethylamine chain at position 1. Methoxy substitutions are most commonly found at the 2, 4, and 5 positions, as this pattern is a hallmark of many potent serotonergic agonists. The natural hallucinogen mescaline (3,4,5-trimethoxyphenethylamine) is a notable exception, highlighting the diverse effects of methoxy placement.
The "2C" series of compounds, formally 2,5-dimethoxyphenethylamines, provides a systematic platform for SAR studies. Variations at the 4-position of the 2,5-dimethoxy scaffold have been extensively explored, revealing that lipophilic substituents tend to enhance affinity for the 5-HT₂ₐ receptor.[1][2]
Comparative Analysis of Receptor Binding Affinities
The interaction of methoxy-substituted phenethylamines with serotonin receptors, particularly the 5-HT₂ₐ and 5-HT₂₋ subtypes, is critical to their pharmacological effects. The binding affinity, typically expressed as the inhibition constant (Kᵢ), quantifies the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the binding affinities of a selection of 2,5-dimethoxy-substituted phenethylamines for the human 5-HT₂ₐ and 5-HT₂₋ receptors.
| Compound | 4-Position Substituent | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂꜀ Kᵢ (nM) |
| 2C-H | -H | 1300 | 2000 |
| 2C-D | -CH₃ | 662 | 1260 |
| 2C-E | -CH₂CH₃ | 237 | 614 |
| 2C-P | -CH₂CH₂CH₃ | 37 | 108 |
| 2C-B | -Br | 136 | 215 |
| 2C-I | -I | 81 | 151 |
| 2C-T-2 | -SCH₂CH₃ | 100 | 200 |
| 2C-T-7 | -S(CH₂)₂CH₃ | 40 | 120 |
Data synthesized from multiple sources for comparative purposes.[3][4]
Structure-Activity Relationship (SAR) Insights
The data presented above reveals several key SAR trends:
-
Influence of the 4-Position Substituent: There is a clear correlation between the lipophilicity of the substituent at the 4-position and binding affinity at both 5-HT₂ₐ and 5-HT₂꜀ receptors.[1][5] As the alkyl chain length increases from hydrogen (2C-H) to propyl (2C-P), the affinity increases significantly. Similarly, the larger, more lipophilic halogens (Iodo > Bromo) confer higher affinity than smaller ones.
-
Role of Methoxy Groups: The 2,5-dimethoxy substitution pattern is crucial for high affinity. Deletion of the 2-methoxy group results in a dramatic loss of potency, more so than the removal of the 5-methoxy group.[6] This suggests a critical interaction of the 2-methoxy group with the receptor binding pocket.
-
N-Substitution: While simple N-alkylation tends to decrease activity, N-benzyl substitution, particularly with a 2-methoxybenzyl group (the NBOMe series), dramatically increases both binding affinity and functional potency at the 5-HT₂ₐ receptor.[1][3][7] This highlights a specific, favorable interaction of the N-benzyl moiety with an accessory binding region of the receptor.
Functional Activity and Downstream Signaling
High binding affinity does not solely dictate a compound's effect; its functional activity (i.e., whether it acts as an agonist, antagonist, or partial agonist) is equally important. Methoxy-substituted phenethylamines are typically agonists or partial agonists at the 5-HT₂ₐ receptor.[8] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.
Agonist binding to the 5-HT₂ₐ receptor initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).[9][10] This signaling cascade ultimately leads to the diverse physiological and behavioral effects associated with these compounds.
Below is a diagram illustrating the 5-HT₂ₐ receptor signaling pathway.
Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.
Experimental Methodologies
The data underpinning SAR studies are generated through rigorous in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing further experiments.
Protocol 1: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the Kᵢ of a test compound at the human 5-HT₂ₐ receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]ketanserin (a selective 5-HT₂ₐ antagonist).
-
Non-specific binding control: Mianserin or another suitable antagonist at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters).[11]
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute them in assay buffer to a final concentration of ~10-20 µg of protein per well.[11]
-
Assay Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]ketanserin (at a concentration near its K₋, e.g., 1-2 nM), and 100 µL of diluted membranes.
-
Non-specific Binding (NSB): 50 µL Mianserin (10 µM), 50 µL [³H]ketanserin, and 100 µL of diluted membranes.
-
Competition: 50 µL of test compound (at various concentrations), 50 µL [³H]ketanserin, and 100 µL of diluted membranes.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[11]
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for Functional Activity
This cell-based assay measures the increase in intracellular calcium following receptor activation, providing a readout of Gq-coupled receptor agonism.[9][12][13]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as a 5-HT₂ₐ receptor agonist.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).[12][14]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom assay plates.
-
A fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).[12][13]
Procedure:
-
Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.[12]
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells.[12]
-
Compound Plate Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin) in a separate plate.
-
Measurement: Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading for several seconds.
-
The instrument then automatically adds the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity kinetically for 1-3 minutes to capture the transient calcium flux.[14]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Determine the EC₅₀ (the concentration that produces 50% of the maximal response) from the resulting dose-response curve.
-
Efficacy (Eₘₐₓ) is expressed as the maximal response of the test compound relative to a full agonist like serotonin.
-
Caption: In Vitro Pharmacology Workflow.
Conclusion
The structure-activity relationship of methoxy-substituted phenethylamines is a complex but systematic field of study. The 2,5-dimethoxy substitution pattern serves as a high-affinity scaffold for the 5-HT₂ₐ receptor. Affinity and functional potency can be finely tuned by modifying the substituent at the 4-position, with lipophilicity being a key driver of increased affinity. Furthermore, strategic N-substitutions can dramatically enhance receptor interactions. The experimental protocols detailed herein provide a robust framework for quantifying these interactions, enabling the rational design of novel ligands with tailored pharmacological profiles for research and therapeutic applications.
References
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psilosybiini.info [psilosybiini.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. innoprot.com [innoprot.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Dimethoxyphenethylamine Isomers
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
Dimethoxyphenethylamines (DMPEAs) represent a class of compounds with significant interest in neuroscience and pharmacology due to their structural similarity to neurotransmitters and various psychoactive agents. The specific positioning of the two methoxy groups on the phenyl ring gives rise to several isomers, such as 2,5-DMPEA, 3,4-DMPEA, and 2,3-DMPEA, each with potentially distinct pharmacological and pharmacokinetic profiles. A critical determinant of a compound's in vivo behavior and ultimate therapeutic viability is its metabolic stability.
The metabolic stability of a drug candidate dictates its half-life, clearance rate, and potential for drug-drug interactions (DDIs).[1][2] Compounds that are rapidly metabolized often exhibit poor bioavailability and short duration of action, requiring more frequent dosing. Conversely, compounds that are overly stable may accumulate to toxic levels. Furthermore, inhibition of key metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily, can lead to dangerous DDIs when co-administered with other drugs.[3][4][5]
This guide provides a comparative framework for evaluating the metabolic stability of DMPEA isomers. We will delve into the primary metabolic pathways, present detailed protocols for essential in vitro assays, and discuss the interpretation of experimental data, offering a robust methodology for researchers in drug discovery and development.
Foundational Metabolic Pathways of Phenethylamines
The metabolic fate of phenethylamines is primarily governed by two major enzyme systems: the Cytochrome P450 (CYP) monooxygenases, predominantly found in the liver, and Monoamine Oxidases (MAO).[6][7][8][9] The key transformations these compounds undergo include O-demethylation, oxidative deamination, and subsequent secondary modifications.
-
O-Demethylation: This reaction is a classic Phase I metabolic pathway catalyzed by CYP enzymes, particularly isoforms like CYP2D6.[1][10][11] One or both of the methoxy groups are removed, creating more polar hydroxylated metabolites that are easier to excrete. The position of the methoxy group can significantly influence the rate of this reaction.
-
Oxidative Deamination: Mediated by MAO-A and MAO-B, this pathway removes the amine group, forming an aldehyde intermediate.[6][7] This intermediate is then rapidly converted to either a carboxylic acid or an alcohol.[12][13]
-
N-Acetylation: The primary amine can also undergo N-acetylation, a Phase II reaction, to form an acetylated metabolite.[13][14]
These pathways do not operate in isolation. A parent compound can undergo O-demethylation followed by deamination, or vice-versa, leading to a variety of metabolites.[7][12]
Caption: Primary metabolic pathways for dimethoxyphenethylamines.
Comparative In Vitro Metabolic Stability Data
To objectively compare the metabolic stability of DMPEA isomers, we utilize human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes.[15][16][17] The primary readouts are the metabolic half-life (t½) and the intrinsic clearance (CLint), which measures the rate of metabolism by a defined amount of microsomal protein. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
While direct comparative data for all DMPEA isomers is sparse in the literature, we can infer expected trends based on studies of structurally related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[12][13][18] The following table presents hypothetical, yet plausible, data that a researcher would aim to generate.
| Compound | Isomer | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Stability |
| Cmpd-1 | 2,5-DMPEA | 25 | 27.7 | Moderate |
| Cmpd-2 | 3,4-DMPEA | 48 | 14.4 | High |
| Cmpd-3 | 2,3-DMPEA | 15 | 46.2 | Low |
| Verapamil | Control | 12 | 57.8 | Low (High Clearance) |
| Warfarin | Control | > 60 | < 11.5 | High (Low Clearance) |
This data is illustrative. Actual values must be determined experimentally.
Experimental Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a robust method for determining the t½ and CLint of the DMPEA isomers.
Rationale for Experimental Design: The use of pooled human liver microsomes averages out inter-individual variability in enzyme expression.[17] A cofactor, NADPH, is required to initiate the CYP450 enzymatic cycle; a control incubation without NADPH is crucial to confirm that the compound loss is enzyme-mediated and not due to chemical instability.[16] Time points are selected to capture the initial linear rate of depletion. Analysis by LC-MS/MS provides the necessary sensitivity and selectivity for quantifying the parent compound in a complex matrix.[19]
Detailed Methodology:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare 10 mM stock solutions of each DMPEA isomer and control compounds in DMSO. Create a 100 µM intermediate stock by diluting in acetonitrile.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension and NADPH solution in a 37°C water bath for 10 minutes.
-
In a 96-well plate, add the HLM suspension to wells for each time point (0, 5, 15, 30, 45, 60 min) and the no-NADPH control.
-
Add 1 µL of the 100 µM test compound stock to each well to achieve a final substrate concentration of 1 µM.
-
Initiate the reaction by adding the pre-warmed NADPH solution to all wells except the 0-minute and no-NADPH wells. For the 0-minute well, add pre-warmed buffer instead.
-
Incubate the plate at 37°C with shaking.
-
-
Reaction Termination and Sample Preparation:
-
At each designated time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., propranolol).
-
For the 0-minute time point, add the stop solution immediately after adding the test compound, followed by the NADPH solution.
-
Once all time points are collected, centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis & Data Interpretation:
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log of the percent remaining compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Experimental Protocol 2: CYP450 Inhibition Assay
This assay determines if the DMPEA isomers inhibit the activity of major CYP isoforms, which is critical for predicting DDI potential.[20][21]
Rationale for Experimental Design: This high-throughput assay uses recombinant human CYP enzymes and specific fluorogenic substrates that become fluorescent upon metabolism.[21] A decrease in fluorescence in the presence of a test compound indicates inhibition. By testing a range of compound concentrations, we can determine the IC50—the concentration required to inhibit 50% of the enzyme's activity.
Detailed Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme/Substrate Solutions: Prepare solutions for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) containing the specific recombinant enzyme and its corresponding fluorogenic substrate in assay buffer.
-
Test Compounds: Perform serial dilutions of the DMPEA isomers in buffer, typically starting from 100 µM down to low nM concentrations.
-
NADPH Solution: Prepare a concentrated solution of NADPH in assay buffer.
-
-
Incubation Procedure (in a black 96-well plate):
-
Add the test compound dilutions to the appropriate wells.
-
Add the specific CYP enzyme/substrate solution to all wells.
-
Include controls: "no inhibitor" (vehicle only) for 100% activity and "no enzyme" for background fluorescence.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reactions by adding the NADPH solution.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time (kinetic reading) at 37°C.
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the % activity versus the log of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer against each CYP isoform.
-
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| 2,5-DMPEA | > 50 | 22.5 | 15.8 | 5.2 | > 50 |
| 3,4-DMPEA | > 50 | > 50 | 45.1 | 18.9 | > 50 |
| Ketoconazole | 12.1 | 1.8 | 3.5 | 0.9 | 0.015 |
This data is illustrative. IC50 values < 10 µM are typically considered for further investigation.
Discussion and Scientific Interpretation
Structure-Metabolism Relationships: The hypothetical data suggests that the 2,3-DMPEA isomer is the least stable, while the 3,4-DMPEA isomer is the most stable. This highlights a key principle in medicinal chemistry: positional isomerism can profoundly impact metabolism. The 2- and 5-positions on the phenethylamine ring are known sites of O-demethylation.[12][13] The 2,3-isomer may present a sterically favorable conformation for enzymatic attack by CYPs, leading to rapid clearance. In contrast, the 3,4-dimethoxy pattern, also found in dopamine, might be more resistant to demethylation, resulting in a longer metabolic half-life.
DDI Potential: The IC50 data indicates that 2,5-DMPEA is a moderate inhibitor of CYP2D6. Since CYP2D6 is responsible for metabolizing approximately 15% of clinically used drugs, this finding would warrant further investigation.[20] A compound with a low IC50 value for a major CYP enzyme poses a risk of increasing the plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially leading to toxicity.[5] The 3,4-DMPEA isomer appears to have a much cleaner DDI profile in this illustrative dataset.
Conclusion: Integrating Stability Data for Informed Drug Design
The comparative assessment of metabolic stability is a cornerstone of modern drug discovery. Through systematic in vitro evaluation using assays like the HLM stability and CYP inhibition panels, researchers can establish critical structure-metabolism relationships among a series of isomers. This data-driven approach allows for the early identification of candidates with favorable pharmacokinetic profiles—those with moderate-to-high stability and low potential for drug-drug interactions. By understanding how subtle changes in chemical structure, such as the placement of methoxy groups, influence metabolic fate, scientists can more effectively design safer and more efficacious therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 4. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. 2C-B - Wikipedia [en.wikipedia.org]
- 8. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. admin.mantechpublications.com [admin.mantechpublications.com]
- 20. criver.com [criver.com]
- 21. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dimethoxyphenethylamine
Executive Summary: A Proactive Stance on Safety
As researchers and drug development professionals, our work with novel chemical entities like 3,5-Dimethoxyphenethylamine demands a proactive and informed approach to safety. While specific toxicological data for this compound is not extensively documented in publicly available literature, its structural relationship to other phenethylamines necessitates handling it with a high degree of caution. This guide provides a comprehensive framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, drawing upon established safety protocols for analogous compounds to ensure the well-being of laboratory personnel and the integrity of research.
The core principle of this guide is to treat this compound as a hazardous substance, with the potential to cause skin and eye irritation or burns, be harmful if ingested, and irritate the respiratory system. The following protocols are designed to be a self-validating system, where the rationale behind each step is clearly articulated to foster a deep understanding of safe laboratory practices.
Hazard Profile by Chemical Analogy
Due to the limited specific safety data for this compound, a conservative approach is to extrapolate the potential hazards from structurally similar and well-characterized phenethylamine derivatives. Safety Data Sheets (SDS) for compounds such as Phenethylamine, 3,4-Dimethoxyphenethylamine, and 2,5-Dimethoxyphenethylamine consistently highlight several key hazards that should be assumed for this compound:
-
Skin Corrosion/Irritation: Phenethylamines can be corrosive or irritating to the skin upon direct contact.[1][2][3][4][5] Prolonged exposure can lead to redness, swelling, and in severe cases, chemical burns.[5]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or even severe damage.[1][2][3][4]
-
Acute Oral Toxicity: These compounds are often harmful if swallowed.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][4][5]
Given these potential hazards, a robust PPE protocol is not merely a recommendation but an essential component of the experimental design.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemically resistant gloves (Nitrile recommended). Consider double-gloving for extended handling.[6] | To prevent dermal contact and absorption.[7][8][9] Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[6] |
| Eye and Face Protection | Chemical splash goggles.[7][9] A full-face shield should be worn when there is a significant risk of splashing.[7] | To protect the eyes from splashes of liquids or contact with solid particles, which can cause serious eye damage.[1][3][4] A face shield offers broader protection for the entire face. |
| Body Protection | A laboratory coat or a disposable, fluid-resistant gown.[6][7][8] | To protect the skin and personal clothing from contamination by spills or splashes.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary. | Required when handling the compound as a powder outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[7][8] This minimizes the risk of inhaling airborne particles.[6] Always ensure a proper fit test has been conducted for the respirator user. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan for donning, doffing, and handling is critical to prevent cross-contamination and ensure personal safety.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is important to ensure a proper seal and coverage.
-
Lab Coat/Gown: Put on your lab coat or gown and ensure it is fully buttoned or tied.
-
Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, don the respirator at this stage. Perform a user seal check to ensure it is fitted correctly.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the inner pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Then, don the outer pair of gloves over the first pair.
Handling this compound
-
Engineering Controls: All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7][8]
-
Avoiding Contamination: Be mindful of surfaces you touch with your gloves. Avoid touching door handles, pens, or personal items like phones.
-
Immediate Action for Contamination: If the outer glove becomes contaminated, remove and dispose of it immediately, then don a new outer glove.[6] If your skin comes into contact with the chemical, wash the affected area thoroughly with soap and water for at least 15 minutes and seek medical attention.[3][4][10] In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7][10]
Doffing PPE: A Protocol to Prevent Contamination
The process of removing PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat/Gown: Unbutton or untie the lab coat/gown and peel it off from the shoulders, turning it inside out as you remove it.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Respirator (if used): Remove the respirator from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.
Disposal Plan for Contaminated PPE
Proper disposal of contaminated PPE is essential to protect non-laboratory personnel and the environment.
-
Designated Waste Streams: All disposable PPE that has come into contact with this compound, including gloves, gowns, and any absorbent materials used for cleaning up spills, must be disposed of as hazardous chemical waste.[6][11]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid hazardous waste.[6][11]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for detailed procedures and to schedule waste pickup.[11]
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for hazardous waste management.[12]
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.
Caption: PPE workflow for handling this compound.
Conclusion: Fostering a Culture of Safety
By implementing these comprehensive PPE protocols, researchers can significantly mitigate the risks associated with handling this compound. This guide is intended to be a living document, to be reviewed and updated as more specific toxicological information becomes available. Ultimately, building a deep trust in our laboratory practices comes from a commitment to not just following procedures, but understanding the scientific principles of safety that underpin them.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 苯乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
